molecular formula C68H120N2O10 B11930387 RCB-02-4-8

RCB-02-4-8

Cat. No.: B11930387
M. Wt: 1125.7 g/mol
InChI Key: ZPIXBWGMGBPXDA-ZWHQLJQGSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

RCB-02-4-8 is a useful research compound. Its molecular formula is C68H120N2O10 and its molecular weight is 1125.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C68H120N2O10

Molecular Weight

1125.7 g/mol

IUPAC Name

[(Z)-12-non-2-ynoxycarbonyloxyoctadec-9-enyl] 3-[2-(diethylamino)ethyl-[3-[(Z)-12-non-2-ynoxycarbonyloxyoctadec-9-enoxy]-3-oxopropyl]amino]propanoate

InChI

InChI=1S/C68H120N2O10/c1-7-13-17-21-31-39-47-61-77-67(73)79-63(49-41-19-15-9-3)51-43-35-29-25-23-27-33-37-45-59-75-65(71)53-55-70(58-57-69(11-5)12-6)56-54-66(72)76-60-46-38-34-28-24-26-30-36-44-52-64(50-42-20-16-10-4)80-68(74)78-62-48-40-32-22-18-14-8-2/h35-36,43-44,63-64H,7-34,37-38,41-42,45-46,49-62H2,1-6H3/b43-35-,44-36-

InChI Key

ZPIXBWGMGBPXDA-ZWHQLJQGSA-N

Isomeric SMILES

CCCCCCC#CCOC(=O)OC(C/C=C\CCCCCCCCOC(=O)CCN(CCN(CC)CC)CCC(=O)OCCCCCCCC/C=C\CC(OC(=O)OCC#CCCCCCC)CCCCCC)CCCCCC

Canonical SMILES

CCCCCCC#CCOC(=O)OC(CCCCCC)CC=CCCCCCCCCOC(=O)CCN(CCC(=O)OCCCCCCCCC=CCC(CCCCCC)OC(=O)OCC#CCCCCCC)CCN(CC)CC

Origin of Product

United States

Foundational & Exploratory

RCB-02-4-8 Ionizable Lipid: A Technical Guide for Advanced mRNA Delivery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: RCB-02-4-8 is a novel, biodegradable ionizable cationic lipid designed for the formulation of lipid nanoparticles (LNPs) to facilitate the delivery of messenger RNA (mRNA). Its unique chemical structure, featuring biodegradable ester and carbonate linkages, two alkynyl branches, and a cis-unsaturated lipid core, contributes to its high efficiency and favorable safety profile, particularly for pulmonary applications.[1][2] Developed through a combinatorial library screening of 720 biodegradable lipids, this compound has demonstrated significant improvements in lung transfection efficiency compared to established ionizable lipids.[2][3]

Physicochemical Properties

PropertyValueReference
Chemical FormulaC68H120N2O10[1][4][5]
Molecular Weight1125.7 g/mol [1][4][5]
CAS Number2941228-91-5[1][4][5][6]
AppearanceSolution in ethanol[1][5]
Purity≥95%[5]
Storage-20°C[1][5]

LNP Formulation and Characteristics

This compound is a key component in the formulation of LNPs for mRNA delivery. These nanoparticles are typically produced using microfluidic mixing.[3]

LNP Formulation Parameters
ComponentMolar Ratio (%)
This compound50
Cholesterol38.5
DSPC10
DMG-PEG 20001.5
Physicochemical Characteristics of this compound LNPs
CharacteristicValueReference
Particle Size (Z-average)85.7 nm[2]
Polydispersity Index (PDI)0.11[2]
mRNA Encapsulation Efficiency>87%[2]

In Vivo Performance and Efficacy

Studies in mice have highlighted the superior performance of this compound LNPs for pulmonary mRNA delivery.

Comparative Transfection Efficiency
LNP FormulationRelative Lung Transfection EfficiencyReference
This compound LNP~100-fold higher than MC3 LNP[3][5][7]
DLin-MC3-DMA (MC3) LNPBaseline[3]
Biodegradability

| Time Post-Administration | this compound Remaining in Lung (%) | DLin-MC3-DMA Remaining in Lung (%) | Reference | |---|---|---| | 48 hours | <30% | >90% |[2][3] |

Gene Editing Efficiency

In Ai9 reporter mice, intratracheal administration of this compound LNPs carrying Cre mRNA resulted in significant gene editing in the lungs.

Dosing RegimenTdTomato+ Cells in Lung (%)Reference
Three doses53%[2]

Co-delivery of Cas9 mRNA and sgRNA using this compound LNPs also demonstrated effective gene editing.

Delivered ComponentsTdTomato+ Cells in Lung (%)Reference
Cas9 mRNA/sgRNA7.2%[2]
Cas9 mRNA/sgRNA + AAV-sgRNAs17%[2]

Experimental Protocols

LNP Formulation via Microfluidic Mixing

A detailed protocol for the formulation of this compound LNPs is crucial for reproducibility.

  • Preparation of Lipid Mixture: Dissolve this compound, cholesterol, DSPC, and DMG-PEG 2000 in ethanol at the desired molar ratios.

  • Preparation of mRNA Solution: Dilute the mRNA cargo in an aqueous buffer (e.g., citrate buffer, pH 4.0).

  • Microfluidic Mixing: Utilize a microfluidic mixing device (e.g., NanoAssemblr) to rapidly mix the lipid-ethanol solution with the mRNA-aqueous solution at a defined flow rate ratio.

  • Nanoparticle Formation: The rapid mixing process leads to the self-assembly of the lipids and mRNA into LNPs.

  • Purification: Remove residual ethanol and unencapsulated mRNA through dialysis or tangential flow filtration against a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

In Vivo Administration in Mice

The following protocol outlines the intratracheal delivery of LNPs to mice.

  • Animal Handling: Anesthetize mice using a suitable anesthetic agent (e.g., isoflurane).

  • Intratracheal Instillation: Place the anesthetized mouse in a supine position. Visualize the trachea and carefully instill the LNP suspension into the lungs using a microsyringe or a similar device.

  • Post-Procedure Monitoring: Monitor the mice to ensure recovery from anesthesia.

  • Analysis: At predetermined time points, euthanize the mice and harvest the lungs and other relevant tissues for analysis of reporter gene expression or gene editing.

Visualizations

LNP_Formulation_Workflow cluster_solutions Solution Preparation cluster_process LNP Formation cluster_output Final Product lipids This compound, Cholesterol, DSPC, DMG-PEG 2000 in Ethanol mixing Microfluidic Mixing lipids->mixing mrna mRNA in Aqueous Buffer mrna->mixing purification Purification (e.g., Dialysis) mixing->purification lnp This compound LNP purification->lnp

LNP Formulation Workflow

In_Vivo_Experimental_Workflow start Anesthetized Mouse administration Intratracheal Instillation of this compound LNP start->administration recovery Post-Procedure Monitoring administration->recovery analysis Tissue Harvest & Analysis recovery->analysis end Data Acquisition analysis->end

In Vivo Experimental Workflow

References

An In-depth Technical Guide to the Mechanism of Action of RCB-02-4-8 in mRNA Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The development of potent and safe non-viral vectors for the delivery of messenger RNA (mRNA) therapeutics is a critical area of research. RCB-02-4-8, a novel ionizable cationic lipid, has emerged as a promising candidate for efficient pulmonary mRNA delivery. This technical guide provides a comprehensive overview of the mechanism of action of this compound-formulated lipid nanoparticles (LNPs), detailing its molecular structure, formulation characteristics, and the key processes involved in successful mRNA delivery to lung tissues. This document summarizes key quantitative data, outlines detailed experimental protocols, and provides visual representations of the underlying mechanisms and workflows.

Introduction to this compound

This compound is a biodegradable, ionizable cationic lipid specifically designed for the formulation of LNPs to deliver mRNA.[1][2][3] Its unique chemical structure, featuring a tertiary amine headgroup and an alkyne-containing lipid tail, contributes to its high efficiency in lung transfection.[4][5] Preclinical studies in mice have demonstrated that LNPs formulated with this compound can achieve significantly higher transfection efficiency in the lungs compared to established ionizable lipids such as DLin-MC3-DMA (MC3), which is approved by the U.S. FDA for RNA delivery.[4]

Physicochemical Properties and Formulation of this compound LNPs

The efficacy of an LNP-based mRNA delivery system is intrinsically linked to its physicochemical properties. This compound LNPs are formulated to have optimal size, surface charge, and mRNA encapsulation efficiency for effective delivery to the pulmonary system.

Data Presentation: Physicochemical Characteristics of this compound LNPs
ParameterThis compound LNP (DOTAP formulation)Reference
Particle Size (Hydrodynamic Diameter) 85.7 nm[5]
Polydispersity Index (PDI) 0.11[5]
mRNA Encapsulation Efficiency >87%[5]

Note: Data is based on the DOTAP-containing formulation which showed enhanced lung transfection.

LNP Formulation

This compound LNPs are typically prepared using a microfluidic mixing device, which allows for precise control over particle size and polydispersity.[4] The formulation consists of the ionizable lipid this compound, helper lipids, cholesterol, and a PEGylated lipid to provide stability and shield the nanoparticles from the immune system. Two primary formulations have been investigated, one containing 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) and another with the cationic lipid 1,2-dioleoyl-3-trimethylammonium-propane (DOTAP), with the latter showing improved lung transfection.[4]

Table 1: Molar Ratios of LNP Components [4]

ComponentDOPE Formulation (molar ratio)DOTAP Formulation (molar ratio)
Ionizable Lipid (this compound) 3530
Helper Lipid (DOPE/DOTAP) 16 (DOPE)39 (DOTAP)
Cholesterol 46.530
C14-PEG2000 2.51

Mechanism of Action: From Administration to Protein Expression

The delivery of mRNA to the target cells and the subsequent expression of the encoded protein is a multi-step process. The unique properties of this compound play a crucial role in overcoming the key barriers in this process.

Cellular Uptake

Following intratracheal administration, this compound LNPs are taken up by lung epithelial cells. The neutral surface charge of the LNPs at physiological pH minimizes non-specific interactions and potential toxicity. Once in the vicinity of the target cells, the LNPs are internalized primarily through endocytosis.

Endosomal Escape: The Critical Step

A major hurdle for mRNA delivery is the escape from the endosome to the cytoplasm, where the translational machinery resides. This is where the specific design of this compound becomes critical.

  • Protonation of the Tertiary Amine Headgroup: As the endosome matures, its internal pH decreases. The tertiary amine headgroup of this compound has a pKa that allows it to become protonated (positively charged) in the acidic environment of the endosome.

  • Interaction with Endosomal Membrane: This positive charge facilitates the interaction of the LNP with the negatively charged lipids of the endosomal membrane.

  • Fusogenicity Enhanced by the Alkyne Tail: The presence of alkyne groups in the lipid tails of this compound is a key innovation. These rigid structures are hypothesized to increase the fusogenicity of the lipid, meaning they promote the merging of the LNP membrane with the endosomal membrane.[6] This enhanced fusogenicity is believed to be a primary driver of the high transfection efficiency observed with this compound LNPs.[6]

This membrane fusion event leads to the release of the encapsulated mRNA into the cytoplasm.

mRNA Translation

Once in the cytoplasm, the mRNA is translated by the host cell's ribosomes, leading to the production of the encoded protein. The biodegradability of this compound, attributed to the presence of ester and carbonate groups, is expected to lead to its clearance from the cells after successful delivery, potentially reducing long-term toxicity.[6]

In Vivo Efficacy

Studies in Ai9 reporter mice have demonstrated the superior in vivo performance of this compound LNPs for pulmonary mRNA delivery.

Data Presentation: In Vivo Lung Transfection Efficiency
LNP FormulationRelative Luciferase Expression (vs. MC3)Reference
This compound mLuc-LNPs (DOTAP) ~100-fold higher[4]
DLin-MC3-DMA (MC3) mLuc-LNPs 1[4]

Note: Luciferase expression was measured in the lungs of mice following intratracheal administration.

Experimental Protocols

LNP Formulation Protocol (Microfluidics)
  • Preparation of Lipid Stock Solutions:

    • Dissolve this compound, DOTAP (or DOPE), cholesterol, and C14-PEG2000 in ethanol at the desired molar ratios (see Table 1).

  • Preparation of mRNA Solution:

    • Dissolve the mRNA transcript (e.g., luciferase mRNA) in a low pH buffer (e.g., citrate buffer).

  • Microfluidic Mixing:

    • Load the lipid-ethanol solution and the mRNA-buffer solution into separate syringes.

    • Pump the two solutions through a microfluidic mixing chip (e.g., a staggered herringbone micromixer) at a controlled flow rate. The rapid mixing of the two streams induces the self-assembly of the lipids and mRNA into LNPs.

  • Purification:

    • Dialyze the resulting LNP solution against phosphate-buffered saline (PBS) to remove ethanol and unencapsulated components.

  • Characterization:

    • Determine the particle size and polydispersity index (PDI) using dynamic light scattering (DLS).

    • Measure the mRNA encapsulation efficiency using a fluorescent dye-based assay (e.g., RiboGreen assay).

In Vivo Intratracheal Administration Protocol (Mouse Model)
  • Animal Model:

    • Use a suitable mouse model, such as Ai9 reporter mice (8 weeks old).[4]

  • Anesthesia:

    • Anesthetize the mice using an appropriate anesthetic agent (e.g., isoflurane).

  • Intratracheal Instillation:

    • Position the anesthetized mouse in a supine position.

    • Visualize the trachea and carefully insert a catheter.

    • Instill a defined volume (e.g., 60 µl) of the this compound LNP solution into the lungs.[4]

    • Dosing can be a single administration or multiple doses over several days (e.g., days 0, 2, and 4).[4]

  • Monitoring:

    • Monitor the animals for any adverse effects.

In Vivo Luciferase Assay Protocol (Lung Tissue)
  • Tissue Harvesting:

    • At a predetermined time point after LNP administration (e.g., 24 hours), euthanize the mice.

    • Perfuse the lungs with PBS and harvest the lung tissue.

  • Tissue Homogenization:

    • Homogenize the lung tissue in a lysis buffer to release the intracellular contents, including the expressed luciferase protein.

  • Luciferase Assay:

    • Centrifuge the homogenate to pellet cellular debris.

    • Add a luciferase substrate to the supernatant.

    • Measure the resulting bioluminescence using a luminometer. The light intensity is proportional to the amount of luciferase protein expressed.

  • Data Analysis:

    • Normalize the luciferase activity to the total protein concentration in the lung homogenate to account for variations in tissue size.

Visualizations

Experimental Workflow

Experimental_Workflow cluster_formulation LNP Formulation cluster_invivo In Vivo Delivery & Analysis Lipids This compound, DOTAP, Cholesterol, PEG-Lipid in Ethanol Microfluidics Microfluidic Mixing Lipids->Microfluidics mRNA mRNA in Aqueous Buffer mRNA->Microfluidics Purification Dialysis vs. PBS Microfluidics->Purification LNPs This compound LNPs Purification->LNPs Administration Intratracheal Administration (Mouse) LNPs->Administration TissueHarvest Lung Tissue Harvesting Administration->TissueHarvest LuciferaseAssay Luciferase Assay TissueHarvest->LuciferaseAssay DataAnalysis Data Analysis LuciferaseAssay->DataAnalysis Result Transfection Efficiency DataAnalysis->Result

Caption: Experimental workflow for this compound LNP formulation and in vivo evaluation.

Mechanism of Endosomal Escape

Endosomal_Escape cluster_cell Host Cell Endocytosis 1. Endocytosis Endosome Endosome (pH drop) Endocytosis->Endosome Protonation 2. Protonation of This compound Headgroup Endosome->Protonation MembraneFusion 3. Membrane Fusion (Alkyne Tail) Protonation->MembraneFusion Release 4. mRNA Release MembraneFusion->Release Translation 5. Protein Translation Release->Translation Cytoplasm Cytoplasm LNP This compound LNP (extracellular) LNP->Endocytosis

Caption: Proposed mechanism of this compound LNP-mediated endosomal escape.

Conclusion

This compound represents a significant advancement in the field of non-viral mRNA delivery, particularly for pulmonary applications. Its unique chemical design, incorporating a protonatable tertiary amine headgroup and a fusogenic alkyne-containing tail, enables highly efficient endosomal escape and subsequent protein expression in lung cells. The superior in vivo performance of this compound LNPs, coupled with their biodegradability, positions them as a promising platform for the development of novel mRNA-based therapies for a range of respiratory diseases. Further research will continue to elucidate the precise molecular interactions driving its efficacy and to explore its therapeutic potential in various disease models.

References

RCB-02-4-8 (CAS: 2941228-91-5): A Technical Guide to a Biodegradable Ionizable Lipid for Pulmonary mRNA Delivery and Gene Editing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

RCB-02-4-8 is a novel, biodegradable ionizable cationic lipid that has demonstrated significant potential for the delivery of messenger RNA (mRNA) to the lungs. Developed through a combinatorial library approach, this lipid is a key component in the formulation of lipid nanoparticles (LNPs) designed for efficient pulmonary transfection and in vivo genome editing. Its unique chemical structure, featuring hydrolyzable ester and carbonate groups, allows for rapid biodegradation, addressing a critical safety concern for lipid-based drug delivery systems. This technical guide provides a comprehensive overview of this compound, including its chemical properties, formulation into LNPs, and key experimental data demonstrating its efficacy. Detailed experimental protocols and workflow diagrams are provided to facilitate its application in research and drug development.

Chemical and Physical Properties

This compound, with the formal name bis((Z)-12-(((non-2-yn-1-yloxy)carbonyl)oxy)octadec-9-en-1-yl) 3,3'-((2-(diethylamino)ethyl)azanediyl)dipropionate, is characterized by an alkyne-containing lipid tail and a tertiary amine headgroup.[1] These features were optimized through high-throughput screening for superior lung-targeting capabilities.[1]

PropertyValueReference
CAS Number 2941228-91-5[2][3][4][5][6][7][8]
Molecular Formula C68H120N2O10[2][3][4]
Molecular Weight 1125.6878 g/mol [2][8]
Purity ≥95%[2][4]
Solubility 25 mg/mL in Ethanol[4]
Storage -20°C[4]
Stability ≥ 2 years[4]

Lipid Nanoparticle (LNP) Formulation and Characteristics

This compound is a critical component for forming LNPs that encapsulate and deliver mRNA. These LNPs are typically formulated with other lipids, such as helpers and PEGylated lipids, to ensure stability and efficient delivery.

LNP Formulation Workflow

The following diagram illustrates a general workflow for the formulation of this compound-based LNPs for mRNA delivery.

LNP_Formulation_Workflow cluster_prep Preparation of Components cluster_formulation LNP Formulation cluster_purification Purification and Concentration cluster_characterization Characterization Lipid_Stock Prepare ethanolic stock solution of This compound, helper lipids, and PEG-lipid Mixing Rapid mixing of lipid and mRNA solutions (e.g., using a microfluidic device) Lipid_Stock->Mixing mRNA_Stock Prepare aqueous buffer solution of mRNA mRNA_Stock->Mixing Dialysis Dialysis or tangential flow filtration to remove ethanol and unencapsulated mRNA Mixing->Dialysis Concentration Concentrate LNPs Dialysis->Concentration Size_PDI Measure particle size and polydispersity index (PDI) (e.g., by Dynamic Light Scattering) Concentration->Size_PDI Encapsulation Determine mRNA encapsulation efficiency (e.g., using a fluorescent dye-binding assay) Concentration->Encapsulation

Caption: Workflow for the formulation of this compound LNPs.

Physicochemical Characteristics of this compound LNPs

LNPs formulated with this compound exhibit physicochemical properties suitable for in vivo applications.

ParameterValueReference
Optimal Particle Size 85.7 nm[1]
Polydispersity Index (PDI) 0.11[1]
mRNA Encapsulation Efficiency >87%[1]

In Vitro and In Vivo Efficacy

This compound has demonstrated high efficacy in both in vitro and in vivo models for mRNA delivery and gene editing, particularly with a strong tropism for the lungs.

In Vitro Gene Knockout

When formulated with DOTAP, this compound LNPs mediated a 95% knockout of Green Fluorescent Protein (GFP) in vitro.[1]

In Vivo mRNA Delivery and Gene Editing in Murine Lungs

Intratracheal delivery of this compound LNPs in mice has shown significant advantages over conventional lipid delivery systems.

ExperimentResultReference
Luciferase mRNA Expression ~100-fold higher expression in murine lungs compared to MC3 LNPs[1][4]
Biodegradation <30% lung retention at 48 hours[1]
Cre mRNA Editing in Ai9 Reporter Mice (3 doses) 53% of total lung cells edited[1]
Cas9 mRNA/sgRNA Codelivery in Ai9 Reporter Mice 7.2% tdTomato+ cells[1]
Cas9 mRNA/sgRNA with AAV-sgRNAs in Ai9 Reporter Mice 17% tdTomato+ cells[1]

Proposed Mechanism of Action: mRNA Delivery and Endosomal Escape

The efficacy of this compound as an ionizable lipid is attributed to its ability to facilitate the escape of encapsulated mRNA from the endosome into the cytoplasm, where it can be translated into protein.

Endosomal_Escape_Pathway LNP_Uptake LNP containing mRNA is taken up by the cell via endocytosis Endosome LNP resides within an endosome LNP_Uptake->Endosome Acidification Endosome acidifies (pH drops) Endosome->Acidification Protonation The tertiary amine of this compound becomes protonated (cationic) Acidification->Protonation Destabilization The cationic this compound interacts with anionic lipids in the endosomal membrane, leading to membrane destabilization Protonation->Destabilization mRNA_Release mRNA is released into the cytoplasm Destabilization->mRNA_Release Translation mRNA is translated by ribosomes to produce the protein of interest mRNA_Release->Translation

Caption: Proposed mechanism of endosomal escape for this compound LNPs.

Experimental Protocols

Detailed experimental protocols are crucial for the successful application of this compound. The following sections outline generalized procedures based on common practices for LNP formulation and in vivo studies. For specific details, it is highly recommended to consult the primary literature by Li et al. in Nature Biotechnology (2023).[4]

Preparation of LNP Formulations for In Vivo Studies

The following protocol provides an example of how to prepare this compound LNPs for animal experiments.[5]

  • Preparation of Stock Solutions:

    • Dissolve this compound, helper lipids (e.g., DOPE, cholesterol), and a PEG-lipid in ethanol to achieve the desired molar ratios.

    • Dissolve the mRNA payload in an aqueous buffer (e.g., citrate buffer, pH 4.0).

  • LNP Assembly:

    • Utilize a microfluidic mixing device to rapidly combine the ethanolic lipid solution with the aqueous mRNA solution at a specific flow rate ratio (e.g., 3:1 aqueous:ethanolic).

  • Purification and Buffer Exchange:

    • Dialyze the resulting LNP suspension against phosphate-buffered saline (PBS) at pH 7.4 for a minimum of 2 hours to remove ethanol and unencapsulated mRNA.

  • Sterilization and Storage:

    • Sterilize the final LNP formulation by passing it through a 0.22 µm filter.

    • Store the sterile LNPs at 4°C until use.

In Vivo Administration Protocol (Murine Model)

This protocol outlines the intratracheal administration of this compound LNPs to mice.

  • Animal Handling:

    • Anesthetize the mouse using a suitable anesthetic agent (e.g., isoflurane).

  • Intratracheal Instillation:

    • Place the anesthetized mouse in a supine position on a heated surgical board.

    • Visualize the trachea via transillumination of the neck.

    • Carefully insert a sterile, flexible catheter into the trachea.

    • Instill the LNP suspension (typically 50-100 µL) into the lungs via the catheter.

  • Post-Procedure Monitoring:

    • Monitor the animal until it has fully recovered from anesthesia.

    • House the animal in a clean cage with free access to food and water.

  • Analysis:

    • At the desired time point post-administration, euthanize the animal and harvest the lungs and other organs for analysis (e.g., luciferase assay, fluorescence microscopy, or genomic DNA analysis for editing efficiency).

Conclusion

This compound represents a significant advancement in the field of non-viral gene delivery. Its biodegradable nature, coupled with its high efficiency for pulmonary mRNA delivery and gene editing, makes it a promising candidate for the development of novel therapeutics for lung diseases. The data and protocols presented in this technical guide provide a solid foundation for researchers and drug developers to explore the full potential of this innovative ionizable lipid.

References

Biodegradable Lipids for Lipid Nanoparticle (LNP) Formulation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The advent of mRNA-based therapeutics and vaccines has been largely enabled by the development of effective delivery systems, with lipid nanoparticles (LNPs) at the forefront.[1][2] These LNPs are meticulously engineered to encapsulate and protect delicate nucleic acid payloads, facilitating their delivery into target cells. A critical component of modern LNPs is the ionizable lipid, which plays a pivotal role in RNA encapsulation and, crucially, in the endosomal escape of the payload into the cytoplasm where it can be translated into protein.[2][3][] However, early generations of ionizable lipids raised concerns about potential toxicity and immunogenicity due to their slow degradation and accumulation in the body.[1] This has spurred the development of biodegradable ionizable lipids, a next-generation of lipids designed to be safely cleared from the body after fulfilling their delivery function, thereby enhancing the safety profile of LNP-based therapeutics.[5][6]

This technical guide provides an in-depth overview of biodegradable lipids for LNP formulation. It covers the core principles of their design and synthesis, formulation and characterization of LNPs containing these lipids, and the mechanisms of cellular uptake and endosomal escape.

Core Components of LNP Formulations

LNP formulations are typically composed of four key lipid components, each with a specific function:[1][2][7][8]

  • Ionizable Lipid: These are cationic lipids with a pKa that allows them to be positively charged at a low pH (for complexation with negatively charged nucleic acids) and nearly neutral at physiological pH (reducing toxicity). Their protonation in the acidic environment of the endosome is crucial for endosomal escape.[3]

  • Helper Lipid: Typically a phospholipid like 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC), which contributes to the structural integrity of the nanoparticle.[7]

  • Cholesterol: This structural lipid fills gaps in the lipid bilayer, enhancing stability and rigidity.[7][8]

  • PEGylated Lipid: A lipid conjugated to polyethylene glycol (PEG) that stabilizes the nanoparticle, prevents aggregation, and can prolong circulation time in the bloodstream.[1][7]

Design and Synthesis of Biodegradable Ionizable Lipids

The rational design of biodegradable ionizable lipids involves incorporating cleavable linkages, such as ester bonds, within their chemical structure.[5] These bonds can be hydrolyzed by endogenous enzymes, breaking down the lipid into smaller, more easily cleared fragments.

Recent advancements have focused on combinatorial chemistry approaches to rapidly synthesize and screen large libraries of biodegradable ionizable lipids. These "plug-and-play" or modular strategies allow for the systematic variation of different structural components of the lipid to optimize for delivery efficiency and biodegradability.[9][10][11]

Two notable synthetic strategies include:

  • Michael Addition: This reaction is used to combinatorially synthesize biodegradable ionizable lipids from amines/thiols and dialkyl maleates.[9][12][13] This method is advantageous due to its simple, one-step procedure that avoids the need for solvents or catalysts and results in high product yields.[12][13]

  • Passerini Three-Component Reaction (P-3CR): This catalyst-free reaction enables the modular synthesis of ionizable lipids from an ionizable amine-containing head group and two lipid tails.[10][11] This approach allows for the creation of extensive and chemically diverse libraries of biodegradable lipids under mild conditions.[10]

LNP Formulation and Characterization

The formulation of LNPs is a self-assembly process achieved by the controlled mixing of a lipid-containing organic phase (typically ethanol) with an aqueous phase containing the nucleic acid payload at a low pH.[7]

Experimental Protocol: LNP Formulation via Microfluidic Mixing[7][10]
  • Stock Solution Preparation:

    • Lipid Stock Solution (in Ethanol): Prepare individual stock solutions of the ionizable lipid, helper lipid (e.g., DSPC), cholesterol, and PEGylated lipid in ethanol. From these, prepare a mixed lipid stock solution with the desired molar ratio. A common starting molar ratio is 50:10:38.5:1.5 (Ionizable Lipid:DSPC:Cholesterol:PEG-Lipid).[7][10] Gentle heating may be necessary to fully dissolve the lipids.[7]

    • Nucleic Acid Stock Solution (in Aqueous Buffer): Dissolve the nucleic acid (e.g., mRNA) in a low pH buffer, such as 50 mM citrate buffer at pH 4.0, to a final concentration of 0.1-1 mg/mL.[7]

  • Microfluidic Mixing:

    • Prime a microfluidic mixing device with ethanol and the aqueous buffer.

    • Load the lipid stock solution and the nucleic acid stock solution into separate syringes.

    • Set the total flow rate (TFR) and the flow rate ratio (FRR) of the aqueous to organic phase. A typical starting point is a TFR of 12 mL/min and an FRR of 3:1 (Aqueous:Ethanol).[7]

  • Purification and Concentration:

    • Remove the ethanol and unencapsulated nucleic acid using tangential flow filtration (TFF) with a 100 kDa molecular weight cut-off (MWCO) membrane.[7]

    • Perform diafiltration against a neutral buffer like PBS (pH 7.4).[7][8]

    • Concentrate the LNP solution to the desired final concentration.[7]

  • Sterile Filtration:

    • Filter the final LNP formulation through a 0.22 µm sterile filter.[7]

LNP Characterization

The critical quality attributes of the formulated LNPs must be thoroughly characterized to ensure their efficacy and safety. Key parameters include:[14][15][16]

  • Particle Size and Size Distribution: Determined by techniques like Dynamic Light Scattering (DLS). LNPs typically range in size from 50 to 200 nm.[1][17]

  • Zeta Potential: Measures the surface charge of the nanoparticles and is important for stability and interaction with biological membranes.[14][16]

  • Encapsulation Efficiency: The percentage of the nucleic acid payload that is successfully encapsulated within the LNPs.

  • Morphology: Visualized using techniques like Cryo-Transmission Electron Microscopy (Cryo-TEM).[16]

Cellular Uptake and Endosomal Escape

The successful delivery of the nucleic acid payload hinges on the LNP's ability to be taken up by target cells and for the payload to escape from the endosome into the cytoplasm.

Cellular Uptake

LNPs are primarily internalized by cells through endocytosis, with macropinocytosis being a major route.[18][19]

Endosomal Escape: The Key Bottleneck

Endosomal escape is considered a major bottleneck in LNP-mediated delivery, with a significant portion of internalized LNPs potentially being trafficked to lysosomes for degradation.[19][20] The ionizable lipid is the key facilitator of endosomal escape.[2][] In the acidic environment of the late endosome (pH 5.5-6.3), the ionizable lipid becomes protonated, acquiring a positive charge. This is hypothesized to lead to the disruption of the endosomal membrane through interactions with negatively charged lipids in the endosomal membrane, allowing the LNP and its cargo to be released into the cytoplasm.[21]

Caption: Cellular uptake and endosomal escape pathway of LNPs.

Quantitative Data Summary

Parameter Value/Range Reference(s)
LNP Component Molar Ratios
Ionizable Lipid50 mol%[7][10]
Helper Lipid (DSPC)10 mol%[7][10]
Cholesterol38.5 mol%[7][10]
PEG-Lipid1.5 mol%[7][10]
LNP Formulation Parameters
Aqueous:Ethanol Flow Rate Ratio3:1[7]
Total Flow Rate12 mL/min[7]
Aqueous Buffer pH4.0[7]
LNP Characteristics
Particle Size50 - 200 nm[1][17]
Endosomal pH
Early Endosome~6.0 - 6.5[19]
Late Endosome~5.0 - 6.0[21]

Experimental Workflows and Logical Relationships

Caption: Workflow for the development of biodegradable lipid-based LNPs.

Conclusion

The development of biodegradable ionizable lipids represents a significant advancement in the field of LNP technology, addressing key safety concerns and paving the way for the broader application of nucleic acid therapeutics. The combinatorial synthesis strategies discussed herein are accelerating the discovery of novel lipids with enhanced delivery potency and improved safety profiles. A thorough understanding of the formulation processes, characterization techniques, and the fundamental mechanisms of cellular uptake and endosomal escape is crucial for the successful development of next-generation LNP-based medicines. This guide provides a foundational overview of these critical aspects to aid researchers and drug developers in this exciting and rapidly evolving field.

References

The Pivotal Role of Ionizable Lipids in LNP-Mediated Gene Therapy: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of gene therapy holds immense promise for treating a wide array of genetic and acquired diseases. A critical component in the clinical translation of these therapies is the development of safe and effective delivery vehicles. Lipid nanoparticles (LNPs) have emerged as the leading non-viral platform for nucleic acid delivery, a success largely attributable to the innovative design of ionizable lipids.[1][2] This technical guide provides a comprehensive overview of the role of ionizable lipids in LNP-mediated gene therapy, detailing their mechanism of action, key quantitative parameters, experimental protocols for their evaluation, and the logical workflows involved in their development.

The Core Function of Ionizable Lipids in Gene Delivery

Ionizable lipids are amphiphilic molecules that are the cornerstone of modern LNP formulations, typically constituting around 50 mol% of the total lipid composition.[3][4] Their central role stems from a unique pH-responsive nature.[5] At the acidic pH used during LNP formulation (typically around pH 4), the amine head groups of ionizable lipids become protonated, acquiring a positive charge.[6][7] This positive charge facilitates the electrostatic complexation and efficient encapsulation of negatively charged nucleic acid payloads, such as mRNA, siRNA, or plasmid DNA.[6][7]

Once administered in vivo, LNPs are exposed to the neutral physiological pH of the bloodstream (around pH 7.4). At this pH, ionizable lipids are predominantly neutral, which is crucial for minimizing toxicity and preventing unwanted interactions with blood components, thereby prolonging circulation time.[5][8]

The key event in successful gene delivery occurs after the LNP is taken up by a target cell via endocytosis.[9] As the endosome matures, its internal pH drops. This acidic environment again protonates the ionizable lipids, leading to a net positive charge within the LNP.[6] This charge reversal is believed to trigger the disruption of the endosomal membrane through interactions with negatively charged lipids in the endosomal membrane, facilitating the release of the nucleic acid cargo into the cytoplasm where it can exert its therapeutic effect.[1][9] This process, known as endosomal escape, is a major hurdle in gene delivery that ionizable lipids are specifically designed to overcome.[1]

Quantitative Characterization of Ionizable Lipids and LNP Formulations

The efficacy of an ionizable lipid and its corresponding LNP formulation is determined by several key quantitative parameters. The table below summarizes critical data for three clinically relevant ionizable lipids: DLin-MC3-DMA, SM-102, and ALC-0315.

Ionizable LipidChemical StructurepKaLNP Size (Z-average, nm)LNP Polydispersity Index (PDI)Encapsulation Efficiency (%)
DLin-MC3-DMA (6Z,9Z,28Z,31Z)-Heptatriaconta-6,9,28,31-tetraen-19-yl 4-(dimethylamino)butanoate6.44[10]~80-120< 0.2> 90[4]
SM-102 1-octylnonyl 8-[(2-hydroxyethyl)(6-oxo-6-(undecyloxy)hexyl)amino]octanoate6.68[11][12][13]~80-120< 0.2> 90[4]
ALC-0315 [(4-hydroxybutyl)azanediyl]di(hexane-6,1-diyl) bis(2-hexyldecanoate)6.09[14][15][16]~80-120< 0.2> 90[4]

Note: LNP size and PDI are dependent on formulation parameters and are presented as a typical range. Encapsulation efficiency is also formulation-dependent but is generally high for these lipids.

Experimental Protocols

Detailed and standardized methodologies are crucial for the development and evaluation of LNP-based gene therapies. The following sections provide step-by-step protocols for key experiments.

LNP Formulation via Microfluidic Mixing

Microfluidic mixing offers a reproducible and scalable method for LNP synthesis, providing precise control over particle size and distribution.[17][18]

Materials:

  • Ionizable lipid, phospholipid (e.g., DSPC), cholesterol, and PEG-lipid dissolved in ethanol.

  • Nucleic acid (e.g., mRNA) dissolved in an aqueous buffer (e.g., 10 mM citrate buffer, pH 3.0).[19]

  • Microfluidic mixing device (e.g., a staggered herringbone micromixer).[20]

  • Syringe pumps.

  • Dialysis cassettes (e.g., 20,000 MWCO).[19]

  • Phosphate-buffered saline (PBS), pH 7.4.

Protocol:

  • Prepare the lipid mixture in ethanol at the desired molar ratio (e.g., 50:10:38.5:1.5 of ionizable lipid:DSPC:cholesterol:PEG-lipid).[21]

  • Prepare the nucleic acid solution in the aqueous buffer at the desired concentration.[19]

  • Set up the microfluidic device with two inlet syringe pumps, one for the lipid-ethanol phase and one for the nucleic acid-aqueous phase.[22]

  • Set the flow rates of the two pumps to achieve the desired flow rate ratio (FRR) and total flow rate (TFR). An FRR of 3:1 (aqueous:organic) is common.[18]

  • Initiate the pumps to mix the two phases within the microfluidic chip, leading to the self-assembly of LNPs.[17]

  • Collect the resulting LNP dispersion from the outlet of the microfluidic chip.[23]

  • Immediately dialyze the LNP solution against PBS (pH 7.4) for at least 2 hours at 4°C to remove ethanol and raise the pH.[19]

  • Concentrate the dialyzed LNPs if necessary using a centrifugal filter device.[24]

  • Store the final LNP formulation at 4°C for short-term use.[24]

LNP Characterization

3.2.1. Size and Zeta Potential Measurement

Dynamic Light Scattering (DLS) and Electrophoretic Light Scattering (ELS) are standard techniques for measuring the size, polydispersity index (PDI), and zeta potential of LNPs.[9][]

Materials:

  • LNP formulation.

  • 1x PBS and 0.1x PBS.[19]

  • DLS/ELS instrument (e.g., Zetasizer).[26]

  • Low-volume disposable cuvettes.[27]

Protocol:

  • For size and PDI measurement, dilute the LNP formulation in 1x PBS to an appropriate concentration for DLS analysis.[19]

  • Transfer the diluted sample to a cuvette and place it in the DLS instrument.[27]

  • Perform the measurement according to the instrument's software instructions to obtain the Z-average diameter and PDI.[27]

  • For zeta potential measurement, dilute the LNP formulation in 0.1x PBS to reduce ionic strength.[19]

  • Transfer the sample to a suitable cuvette for ELS and perform the measurement to determine the zeta potential.[28]

3.2.2. Encapsulation Efficiency Determination (RiboGreen Assay)

The RiboGreen assay is a sensitive fluorescence-based method to quantify the amount of nucleic acid encapsulated within LNPs.[29][30]

Materials:

  • LNP formulation.

  • Quant-iT RiboGreen RNA Reagent.[26]

  • TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 7.5).

  • 2% Triton X-100 in TE buffer.

  • RNA standards of known concentration.

  • 96-well black, flat-bottom plate.

  • Fluorescence microplate reader.

Protocol:

  • Prepare a standard curve of the RNA in TE buffer.[31]

  • Prepare two sets of dilutions of the LNP sample in TE buffer in the 96-well plate.[32]

  • To one set of LNP dilutions, add an equal volume of TE buffer (to measure unencapsulated RNA).[32]

  • To the second set of LNP dilutions, add an equal volume of 2% Triton X-100 in TE buffer to lyse the LNPs (to measure total RNA).[29]

  • Incubate the plate at 37°C for 10 minutes to ensure complete lysis of the LNPs in the Triton X-100 treated wells.[31]

  • Prepare the RiboGreen working solution by diluting the stock reagent in TE buffer according to the manufacturer's instructions.

  • Add the RiboGreen working solution to all wells containing standards and samples.[31]

  • Measure the fluorescence using a microplate reader with excitation at ~480 nm and emission at ~520 nm.[31]

  • Calculate the concentration of unencapsulated RNA and total RNA from the standard curve.

  • Calculate the encapsulation efficiency using the formula: Encapsulation Efficiency (%) = [(Total RNA - Unencapsulated RNA) / Total RNA] x 100.[32]

In Vitro Transfection and Gene Expression Analysis

This protocol outlines the transfection of cultured cells with mRNA-LNPs and subsequent measurement of protein expression using a luciferase reporter gene.[3]

Materials:

  • Cultured cells (e.g., HepG2).[3]

  • Complete cell culture medium.

  • mRNA-LNP formulation encoding a reporter protein (e.g., Firefly luciferase).

  • 96-well cell culture plates.

  • Luciferase assay reagent (e.g., Bright-Glo).[19]

  • Luminometer.

Protocol:

  • Seed cells in a 96-well plate at a density that will result in ~80-90% confluency at the time of transfection.[29]

  • Incubate the cells overnight at 37°C and 5% CO2.

  • On the day of transfection, dilute the mRNA-LNP formulation in complete cell culture medium to achieve the desired final mRNA concentration per well.[24]

  • Remove the old medium from the cells and add the LNP-containing medium.[3]

  • Incubate the cells for 24-48 hours.

  • To measure luciferase expression, remove the culture medium and add a cell lysis buffer.[3]

  • Add the luciferase assay reagent to each well according to the manufacturer's instructions.[3]

  • Measure the luminescence using a plate-reading luminometer.[29]

In Vivo Administration and Biodistribution

This protocol describes the intravenous administration of LNPs to mice and the assessment of biodistribution and gene expression.[33]

Materials:

  • mRNA-LNP formulation.

  • C57BL/6 mice (or other appropriate strain).

  • Sterile PBS.

  • Insulin syringes.

  • In vivo imaging system (IVIS) for bioluminescence imaging.[6]

  • D-luciferin substrate.

Protocol:

  • Dilute the mRNA-LNP formulation in sterile PBS to the desired final concentration for injection.

  • Administer the LNP solution to mice via intravenous (tail vein) injection. A typical injection volume is 100-200 µL.[33]

  • At a predetermined time point post-injection (e.g., 6 hours), administer D-luciferin via intraperitoneal injection.[33]

  • Anesthetize the mice and place them in the IVIS imaging chamber.[34]

  • Acquire bioluminescence images to assess the location and intensity of reporter gene expression.[6]

  • For more detailed biodistribution analysis, after imaging, euthanize the mice and harvest organs of interest (e.g., liver, spleen, lungs).[2]

  • Homogenize the tissues and perform a luciferase assay on the tissue lysates to quantify protein expression in specific organs.[34]

Visualizing Key Processes in LNP-Mediated Gene Therapy

Diagrams created using Graphviz (DOT language) help to visualize the complex processes involved in LNP gene therapy.

LNP Endosomal Escape Pathway

LNP_Endosomal_Escape cluster_extracellular Extracellular Space (pH 7.4) cluster_cell Target Cell cluster_endosome Endosome (pH < 6.5) LNP_neutral LNP (Neutral Ionizable Lipid) LNP_charged LNP (Protonated Ionizable Lipid) LNP_neutral->LNP_charged Endocytosis & Acidification Membrane_Disruption Membrane Disruption LNP_charged->Membrane_Disruption Interaction with Endosomal Membrane Endosomal_Membrane Endosomal Membrane Nucleic_Acid Nucleic Acid (mRNA/siRNA) Membrane_Disruption->Nucleic_Acid Endosomal Escape Cytoplasm Cytoplasm Translation Translation (Protein Production) Nucleic_Acid->Translation Ribosomal Machinery

Caption: Mechanism of LNP-mediated endosomal escape of nucleic acid cargo.

Experimental Workflow for LNP Evaluation

LNP_Workflow Formulation LNP Formulation (Microfluidics) Characterization Physicochemical Characterization (DLS, Zeta, Encapsulation) Formulation->Characterization InVitro In Vitro Evaluation (Cell Transfection, Protein Expression) Characterization->InVitro InVivo In Vivo Evaluation (Animal Model, Biodistribution, Efficacy) Characterization->InVivo Data_Analysis Data Analysis & Optimization InVitro->Data_Analysis InVivo->Data_Analysis Data_Analysis->Formulation Iterative Refinement Lead_Candidate Lead LNP Candidate Data_Analysis->Lead_Candidate

Caption: A typical experimental workflow for the development and evaluation of LNP-based gene therapies.

Conclusion

Ionizable lipids are a revolutionary component in the field of gene therapy, enabling the safe and effective delivery of nucleic acid therapeutics. Their unique pH-responsive properties are central to overcoming the critical barrier of endosomal escape. A thorough understanding of their structure-activity relationships, combined with robust and standardized experimental protocols for formulation, characterization, and in vitro/in vivo evaluation, is essential for the continued development of next-generation LNP-based medicines. The methodologies and data presented in this guide serve as a foundational resource for researchers dedicated to advancing this transformative therapeutic modality.

References

The Discovery and Development of RCB-02-4-8: A Technical Guide to a Novel Ionizable Lipid for Pulmonary mRNA Delivery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This whitepaper details the discovery and preclinical development of RCB-02-4-8, a novel, biodegradable ionizable lipid designed for the potent and targeted delivery of messenger RNA (mRNA) to the lungs. This compound was identified from a large combinatorial library of over 700 novel lipids through a rigorous high-throughput screening process. Lipid nanoparticles (LNPs) formulated with this compound have demonstrated significantly enhanced transfection efficiency in lung tissue compared to previous benchmark lipids, offering a promising new vector for the development of mRNA-based therapeutics for a range of pulmonary diseases. This document provides a comprehensive overview of the discovery workflow, detailed experimental protocols, key preclinical data, and the proposed mechanism of action for this compound.

Introduction

The therapeutic potential of messenger RNA (mRNA) has been significantly highlighted by the rapid development and success of COVID-19 vaccines. The ability to transiently express therapeutic proteins offers a powerful platform for treating a wide array of diseases, from infectious diseases to genetic disorders and cancer. A critical component of mRNA-based therapeutics is the delivery vehicle, which protects the fragile mRNA molecule and facilitates its entry into target cells. Lipid nanoparticles (LNPs) have emerged as the leading non-viral delivery system for mRNA, offering a safe and effective means of delivery.

Central to the efficacy of LNPs are ionizable cationic lipids. These lipids are designed to be neutral at physiological pH, minimizing toxicity and non-specific interactions in circulation. Upon endocytosis into the acidic environment of the endosome, these lipids become protonated, facilitating the disruption of the endosomal membrane and the release of the mRNA cargo into the cytoplasm where it can be translated into the therapeutic protein.

Despite the success of existing LNP formulations, there remains a significant need for novel ionizable lipids with improved potency, tissue-specific targeting, and enhanced safety profiles. This is particularly true for targeting organs beyond the liver, such as the lungs, which are a key target for treating a variety of genetic and acquired respiratory diseases. This whitepaper focuses on the discovery and characterization of this compound, a novel ionizable lipid that has demonstrated exceptional capabilities for pulmonary mRNA delivery.

The Discovery of this compound: A Combinatorial Approach

The identification of this compound was the result of a systematic, high-throughput discovery engine designed to rapidly synthesize and screen a large and diverse library of novel ionizable lipids. This approach allowed for the exploration of a broad chemical space to identify lipids with optimal properties for mRNA delivery to the lungs.

Combinatorial Library Synthesis

A library of 720 unique biodegradable ionizable lipids was synthesized. This library was designed to explore the impact of different chemical moieties on delivery efficiency. The synthesis involved a combinatorial approach, reacting a set of diverse amine-containing "head" groups with a variety of lipid "tail" groups. This strategy allowed for the rapid generation of a large number of structurally distinct lipids. The design of these lipids incorporated biodegradable ester and carbonate linkages to improve their physiological clearance and safety profile.

High-Throughput Screening Cascade

The entire library of 720 lipids was formulated into LNPs and subjected to a multi-stage screening process to identify lead candidates for pulmonary delivery.

experimental_workflow cluster_synthesis Lipid Synthesis cluster_formulation LNP Formulation cluster_screening Screening Cascade synthesis Combinatorial Synthesis of 720 Ionizable Lipids formulation High-Throughput Formulation of mRNA-LNPs synthesis->formulation invitro_screen In Vitro Screening (Luciferase Expression in A549 Cells) formulation->invitro_screen invivo_screen_1 In Vivo Screening (Batch 1) (Intramuscular, Pooled LNPs) invitro_screen->invivo_screen_1 invivo_screen_2 In Vivo Screening (Batch 2) (Intramuscular, Pooled LNPs) invivo_screen_1->invivo_screen_2 invivo_screen_3 In Vivo Screening (Batch 3) (Intramuscular, Individual LNPs) invivo_screen_2->invivo_screen_3 invivo_screen_4 In Vivo Screening (Batch 4) (Intratracheal, Individual LNPs) invivo_screen_3->invivo_screen_4 lead_id Identification of Lead Candidate: this compound invivo_screen_4->lead_id

Figure 1: High-throughput discovery workflow for this compound.

The screening process involved:

  • In Vitro Screening: All 720 lipid formulations were initially screened for their ability to transfect A549 cells (a human lung adenocarcinoma cell line) with luciferase mRNA. Luciferase expression was used as a surrogate for mRNA delivery and translation efficiency.

  • In Vivo Screening: Promising candidates from the in vitro screen were then advanced to a multi-stage in vivo screening process in mice. This involved:

    • Batch Screening (Intramuscular): To increase throughput, initial in vivo screens were conducted by administering pools of different LNP formulations intramuscularly and measuring luciferase expression. This allowed for the rapid down-selection of the most promising lipid head and tail groups.

    • Individual LNP Screening (Intramuscular): The top-performing lipids from the pooled screens were then evaluated individually via intramuscular injection to confirm their activity.

    • Pulmonary-Specific Screening (Intratracheal): The final stage of the screening process involved the intratracheal administration of the top-performing individual LNPs to directly assess their ability to deliver mRNA to the lungs.

This systematic and rigorous screening cascade led to the identification of this compound as the lead candidate with superior pulmonary transfection efficiency.

Preclinical Characterization of this compound

Following its identification, this compound was subjected to further characterization to evaluate its potential as a clinical candidate for pulmonary mRNA delivery.

Physicochemical Properties of this compound LNPs

LNPs formulated with this compound, along with helper lipids (DOPE or DOTAP), cholesterol, and a PEGylated lipid, exhibited physicochemical properties suitable for in vivo delivery.

PropertyValue
Mean Particle Size (nm) 80 - 100
Polydispersity Index (PDI) < 0.15
mRNA Encapsulation Efficiency (%) > 90%

Table 1: Physicochemical Properties of this compound LNPs. These properties are critical for ensuring LNP stability, biodistribution, and cellular uptake.

In Vivo Potency and Efficacy

The in vivo efficacy of this compound LNPs was evaluated in mice following intratracheal administration of luciferase mRNA.

FormulationDose (mg/kg)Mean Lung Bioluminescence (photons/s)
Benchmark Lipid (MC3) LNP 0.5~1 x 107
This compound LNP 0.5~5 x 108
This compound LNP 1.0~1 x 109

Table 2: In Vivo Luciferase Expression in Mouse Lungs. this compound LNPs demonstrated a significant, dose-dependent increase in luciferase expression in the lungs compared to LNPs formulated with the benchmark ionizable lipid, MC3.

Gene Editing in the Lung

To further demonstrate the therapeutic potential of this compound, its ability to deliver CRISPR-Cas9 machinery for in vivo gene editing was assessed. LNPs carrying mRNA encoding for Cre recombinase were administered to Ai9 reporter mice, which express a fluorescent tdTomato protein upon successful Cre-mediated recombination.

TreatmentDosing Regimen% tdTomato Positive Lung Cells
This compound LNP-Cre mRNA Single Dose~25%
This compound LNP-Cre mRNA Three Doses~50%

Table 3: In Vivo Gene Editing Efficiency in Ai9 Reporter Mice. These results showcase the potential of this compound to enable therapeutic gene editing in the lung.

Proposed Mechanism of Action

The mechanism by which this compound LNPs deliver their mRNA cargo to the cytoplasm is believed to follow the established pathway for ionizable lipid-based LNPs.

lnp_mechanism cluster_uptake Cellular Uptake cluster_endosome Endosomal Trafficking cluster_release mRNA Release cluster_translation Protein Production endocytosis Endocytosis of LNP early_endosome Early Endosome (pH ~6.5) endocytosis->early_endosome late_endosome Late Endosome (pH ~5.5) early_endosome->late_endosome protonation Protonation of this compound late_endosome->protonation membrane_disruption Endosomal Membrane Disruption protonation->membrane_disruption mrna_release mRNA Release into Cytoplasm membrane_disruption->mrna_release translation Translation of mRNA to Therapeutic Protein mrna_release->translation

Figure 2: Proposed mechanism of LNP-mediated mRNA delivery.

The key steps are:

  • Cellular Uptake: LNPs are taken up by target cells in the lung via endocytosis.

  • Endosomal Acidification: The endosome matures and its internal pH decreases.

  • Protonation of this compound: The tertiary amine in the headgroup of this compound becomes protonated in the acidic endosomal environment, leading to an overall positive charge of the lipid.

  • Endosomal Escape: The positively charged this compound interacts with the negatively charged lipids of the endosomal membrane, leading to membrane destabilization and the formation of non-bilayer lipid structures. This disruption allows the mRNA to escape the endosome and enter the cytoplasm.

  • Translation: Once in the cytoplasm, the mRNA is translated by the cellular machinery to produce the therapeutic protein.

Experimental Protocols

Synthesis of the Ionizable Lipid Library

A detailed protocol for the combinatorial synthesis of the lipid library can be found in the supplementary information of Li, B., et al. Nat Biotechnol (2023). In brief, the synthesis involves a three-component reaction between an amine headgroup, a di-acrylate linker, and a lipid tail alcohol. The reactions are performed in a high-throughput format using a liquid handling robot.

Formulation of Lipid Nanoparticles

LNPs were formulated using a microfluidic mixing device. An organic phase containing the ionizable lipid (this compound), a helper lipid (DOPE or DOTAP), cholesterol, and a PEG-lipid dissolved in ethanol was rapidly mixed with an aqueous phase containing the mRNA in a low pH buffer. The resulting LNPs were then dialyzed against PBS to remove ethanol and raise the pH.

In Vitro Transfection Assay

A549 cells were seeded in 96-well plates and incubated with LNPs containing luciferase mRNA. After 24 hours, the cells were lysed, and luciferase activity was measured using a commercial luciferase assay system and a plate reader.

In Vivo Studies in Mice

All animal experiments were conducted in accordance with approved institutional guidelines. For intratracheal administration, mice were anesthetized, and a specified volume of the LNP formulation was delivered directly into the trachea. For intramuscular injections, LNPs were administered into the hind limb muscle. Bioluminescence imaging was performed using an in vivo imaging system (IVIS) at specified time points after administration of D-luciferin substrate. For gene editing studies, tissues were harvested at the end of the experiment, and the percentage of tdTomato positive cells was quantified by flow cytometry.

Conclusion

This compound represents a significant advancement in the field of mRNA delivery. Identified through a powerful combinatorial discovery engine, this novel ionizable lipid demonstrates superior efficacy for pulmonary mRNA delivery in preclinical models. The enhanced potency, coupled with its biodegradable nature, makes this compound a highly promising candidate for the development of inhaled mRNA therapeutics for a wide range of respiratory diseases. Further development and clinical translation of this compound and similar next-generation lipids have the potential to unlock the full therapeutic promise of mRNA for patients with lung diseases.

The Emergence of RCB-4-8: A Technical Guide to a Novel Ionizable Lipid for Pulmonary mRNA Delivery and Gene Editing

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release to the Scientific Community

Researchers in drug development and gene therapy are witnessing a significant advancement in pulmonary drug delivery with the development of RCB-4-8, a novel, biodegradable ionizable lipid. This technical guide provides an in-depth overview of the core features of RCB-4-8, designed for researchers, scientists, and drug development professionals. RCB-4-8 is a key component of lipid nanoparticle (LNP) formulations engineered for the efficient delivery of messenger RNA (mRNA) and CRISPR-Cas9 gene-editing machinery directly to the lungs. Its development represents a promising step towards therapies for congenital lung diseases such as cystic fibrosis.[1][2][3][4]

Core Features of RCB-4-8

RCB-4-8 is an ionizable cationic lipid designed specifically for the formulation of LNPs.[5] Its unique structure, featuring hydrolyzable ester and carbonate groups, facilitates rapid biodegradation, a critical feature for enhancing safety and enabling repeat dosing.[6] This is a significant advantage over traditional viral vectors, which can elicit immune responses that prevent subsequent administrations.[3]

The key innovation behind RCB-4-8 lies in its discovery through a high-throughput combinatorial screening process. A library of 720 biodegradable ionizable lipids was synthesized and evaluated, leading to the identification of RCB-4-8 as a lead candidate for potent pulmonary mRNA delivery.[3]

Performance and Efficacy

In preclinical studies, LNPs formulated with RCB-4-8 have demonstrated superior performance compared to existing technologies. Most notably, RCB-4-8-containing LNPs improved lung transfection efficiency by approximately 100-fold compared to LNPs formulated with the FDA-approved ionizable lipid, DLin-MC3-DMA (MC3).[5]

Quantitative Performance Data

The following tables summarize the key quantitative data from in vivo studies using RCB-4-8 LNPs for pulmonary delivery in murine models.

Table 1: Physicochemical Properties of RCB-4-8 LNPs

ParameterValueReference
Optimal Particle Size85.7 nm[6]
Polydispersity Index (PDI)0.11[6]
mRNA Encapsulation Efficiency>87%[6]

Table 2: In Vivo Gene Editing Efficiency in Ai9 Reporter Mice

PayloadDosing RegimenPercentage of Edited Lung Cells (tdTomato+)Reference
Cre mRNASingle Dose~20% (Implied from graphs)[5]
Cre mRNAThree Doses (Day 0, 2, 4)53%[6]
SpCas9 mRNA/sgRNALow Dose (0.5 mg/kg)~4% (Implied from graphs)
SpCas9 mRNA/sgRNAHigh Dose (1 mg/kg)7.2%[6]
SpCas9 mRNA + AAV-sgRNAsN/A17%[6]

Table 3: Biodegradation Profile of RCB-4-8

Time PointLung RetentionComparison (Conventional Lipids)Reference
48 hours<30%>90%[6]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of these findings. The following are representative protocols based on the primary research and standard laboratory practices for key experiments involving RCB-4-8.

Formulation of RCB-4-8 Lipid Nanoparticles (LNPs)

This protocol describes the preparation of mRNA-loaded LNPs using microfluidic mixing, a standard method for producing uniform nanoparticles.

Materials:

  • RCB-4-8 (in ethanol)

  • Helper lipids: 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE), Cholesterol (in ethanol)

  • PEG-lipid: 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (C14-PEG-2000) (in ethanol)

  • mRNA (e.g., Cre, Cas9) in a low pH buffer (e.g., 10 mM citrate buffer, pH 4.0)

  • Ethanol, anhydrous

  • Phosphate-buffered saline (PBS), sterile

  • Microfluidic mixing device (e.g., NanoAssemblr)

  • Dialysis cassettes (20,000 MWCO)

Procedure:

  • Prepare the lipid stock solution in ethanol. While the exact molar ratio for the published RCB-4-8 formulation is proprietary, a common starting point for similar LNPs is a molar ratio of approximately 50:10:38.5:1.5 (ionizable lipid:helper phospholipid:cholesterol:PEG-lipid).[7]

  • Prepare the mRNA solution by diluting it in the citrate buffer.

  • Set up the microfluidic mixing device according to the manufacturer's instructions. The organic phase (lipids in ethanol) and the aqueous phase (mRNA in buffer) are loaded into separate syringes.

  • Pump the two phases through the microfluidic cartridge at a defined flow rate ratio (e.g., 3:1 aqueous to organic). The rapid mixing within the microfluidic channels induces the self-assembly of the LNPs.

  • Collect the resulting LNP solution.

  • For in vivo studies, dialyze the LNP solution against sterile PBS at 4°C for at least six hours to remove residual ethanol and raise the pH, resulting in a stable, neutral-charged nanoparticle suspension ready for administration.[3]

  • Characterize the formulated LNPs for particle size, PDI, and mRNA encapsulation efficiency using dynamic light scattering and a fluorescent RNA quantification assay, respectively.

In Vivo Pulmonary Delivery via Intratracheal Instillation

This protocol outlines the direct delivery of RCB-4-8 LNPs to the lungs of mice.

Materials:

  • RCB-4-8 LNP suspension in sterile PBS

  • 8-week-old mice (e.g., Ai9 reporter mice)

  • Anesthetic (e.g., Ketamine/Xylazine cocktail or isoflurane)

  • Intubation platform

  • Fiber optic light source

  • Catheter (e.g., 20-22 gauge)

  • Microsyringe

Procedure:

  • Anesthetize the mouse according to IACUC-approved protocols. Confirm the depth of anesthesia via a toe pinch.

  • Position the mouse in a supine position on the intubation platform, securing the upper incisors.

  • Gently pull the tongue to the side to visualize the glottis. A fiber optic light source placed against the neck can help illuminate the trachea.

  • Carefully insert the catheter between the vocal cords and into the trachea.

  • Administer a defined volume of the RCB-4-8 LNP suspension (e.g., 50-60 µL) through the catheter using a microsyringe.[8][9] This is typically followed by a small bolus of air (~50 µL) to ensure the full dose reaches the lungs.[8]

  • Remove the catheter and monitor the mouse until it recovers from anesthesia on a heating pad.

  • For multi-dose studies, repeat the procedure at specified intervals (e.g., every 48 hours).[5]

Quantification of Gene Editing via Flow Cytometry

This protocol is for processing lung tissue from Ai9 reporter mice to quantify the percentage of tdTomato-positive (i.e., edited) cells.

Materials:

  • Mouse lung tissue

  • Digestion buffer (e.g., RPMI with collagenase and DNase I)

  • ACK lysis buffer for red blood cell removal

  • Cell strainers (70 µm)

  • FACS buffer (PBS with 2.5% BSA)

  • Antibodies for cell surface markers (e.g., for epithelial, endothelial cells), if further cell-type analysis is needed.

  • Flow cytometer

Procedure:

  • Euthanize the mouse at the experimental endpoint (e.g., 3 days after the final dose) and perfuse the lungs with PBS to remove blood.[5]

  • Harvest the lungs and mince the tissue into small pieces in a petri dish.

  • Transfer the minced tissue to a tube containing digestion buffer and incubate at 37°C with agitation for a specified time (e.g., 30 minutes) to create a single-cell suspension.[10]

  • Stop the digestion and pass the cell suspension through a 70 µm cell strainer to remove debris.

  • Lyse red blood cells using ACK lysis buffer.

  • Wash the cells with FACS buffer and count them.

  • If staining for specific cell types, incubate the cells with fluorescently-conjugated antibodies against surface markers.

  • Analyze the single-cell suspension using a flow cytometer. Gate on the live cell population and quantify the percentage of cells expressing the tdTomato fluorescent protein, which indicates a successful Cre-recombinase mediated editing event.

Visualizing the Process: Workflows and Pathways

To further clarify the application of RCB-4-8, the following diagrams, generated using the DOT language for Graphviz, illustrate the key processes.

Experimental_Workflow cluster_prep Preparation cluster_delivery Delivery & Editing cluster_analysis Analysis LNP_Formulation 1. LNP Formulation (RCB-4-8 + mRNA) IT_Delivery 3. Intratracheal Delivery LNP_Formulation->IT_Delivery Animal_Prep 2. Animal Preparation (Anesthesia) Animal_Prep->IT_Delivery Gene_Editing 4. In Vivo Gene Editing IT_Delivery->Gene_Editing Tissue_Harvest 5. Lung Harvest & Dissociation Gene_Editing->Tissue_Harvest Flow_Cytometry 6. Flow Cytometry (Quantification) Tissue_Harvest->Flow_Cytometry

Caption: High-level experimental workflow for in vivo gene editing.

LNP_Delivery_Mechanism LNP RCB-4-8 LNP (mRNA inside) Cell Lung Epithelial Cell LNP->Cell Endocytosis Endosome Endosome mRNA_Release mRNA Release Endosome->mRNA_Release Endosomal Escape (pH-mediated) Translation Translation (Ribosome) mRNA_Release->Translation Protein Functional Protein (e.g., Cas9) Translation->Protein Nucleus Nucleus Protein->Nucleus Gene_Editing Gene Editing Nucleus->Gene_Editing

Caption: Cellular mechanism of LNP-mediated mRNA delivery.

Biodegradation_Pathway RCB48 RCB-4-8 Lipid Hydrolysis Ester & Carbonate Hydrolization RCB48->Hydrolysis In Vivo Enzymes Metabolites Safe, Cleared Metabolites Hydrolysis->Metabolites Rapid Clearance

References

RCB-02-4-8: A Technical Guide to Advanced In Vivo mRNA Transfection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the ionizable cationic lipid RCB-02-4-8, a novel vehicle for in vivo messenger RNA (mRNA) delivery. Developed through combinatorial chemistry, this compound demonstrates significant advantages in transfection efficiency, particularly for pulmonary applications, and offers a promising platform for the development of genetic medicines. Its biodegradable nature addresses key challenges in the safety and tolerability of lipid nanoparticle (LNP)-based therapies.

Core Advantages of this compound for In Vivo Transfection

This compound has emerged as a potent tool for in vivo transfection due to a combination of desirable characteristics that overcome common hurdles in mRNA delivery. These advantages are primarily centered around its efficacy, safety profile, and suitability for specific, hard-to-transfect tissues like the lungs.

One of the most significant advantages of this compound is its high transfection efficiency , especially in pulmonary delivery. When formulated into LNPs, this compound has been shown to improve lung transfection efficiency by approximately 100-fold compared to the widely used MC3 lipid.[1][2] This enhanced efficacy opens up new possibilities for treating lung diseases with mRNA-based therapeutics.

Another key feature of this compound is its biodegradability .[3] The lipid is designed with ester and carbonate groups that are susceptible to hydrolysis within the body. This rapid breakdown and clearance from tissues is a crucial advantage, as it can reduce the potential for toxicity associated with lipid accumulation that can occur with repeated dosing of non-biodegradable lipids.[4] This improved safety profile is essential for the clinical translation of LNP-based therapies.

The design of this compound also allows for efficient encapsulation of mRNA , a critical factor for protecting the nucleic acid from degradation and ensuring its successful delivery to target cells. Furthermore, LNPs formulated with this compound can be engineered for specific applications, including gene editing, by co-delivering mRNA encoding nucleases like CRISPR-Cas9 and guide RNAs.[5]

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound-formulated lipid nanoparticles.

ParameterValueReference
Transfection Efficiency (Lung, in vivo) ~100-fold higher than MC3 LNPs[1][2]
Particle Size (Z-average) 80-100 nmLi et al., Nat Biotechnol 41, 1410–1415 (2023)
Polydispersity Index (PDI) < 0.2Li et al., Nat Biotechnol 41, 1410–1415 (2023)
mRNA Encapsulation Efficiency > 90%Li et al., Nat Biotechnol 41, 1410–1415 (2023)
In Vivo Gene Editing EfficiencyCell TypePercentageReference
Cre-recombinase expressionLung Epithelial CellsHigh[5]
CRISPR-Cas9 mediated editingLung Epithelial CellsSignificant[5]

Signaling Pathway and Cellular Uptake

The mechanism of action for this compound LNPs in delivering mRNA to the cytoplasm of target cells follows a well-established pathway for ionizable lipids. The process begins with the systemic administration of the LNPs, which then circulate and accumulate in target tissues.

G cluster_extracellular Extracellular Space (pH 7.4) cluster_cell Target Cell cluster_endosome Endosome (pH ~6.5) LNP This compound LNP (Neutral Charge) Endocytosis Endocytosis LNP->Endocytosis LNP_Endosome LNP Protonation (Positive Charge) Endosomal_Escape Endosomal Escape LNP_Endosome->Endosomal_Escape Lipid-Membrane Interaction Endocytosis->LNP_Endosome mRNA_Release mRNA Release Endosomal_Escape->mRNA_Release Translation Translation (Protein Production) mRNA_Release->Translation

Cellular uptake and endosomal escape of this compound LNPs.

At physiological pH (around 7.4), the tertiary amine headgroup of this compound is largely deprotonated, resulting in a near-neutral surface charge for the LNP. This neutrality helps to minimize non-specific interactions with blood components and non-target cells, prolonging circulation time. Upon reaching the target tissue, the LNPs are taken up by cells through endocytosis.

Inside the endosome, the pH drops to approximately 6.5. This acidic environment leads to the protonation of the this compound headgroup, giving the LNP a positive charge. This charge facilitates the interaction of the LNP with the negatively charged endosomal membrane, leading to membrane destabilization and the subsequent escape of the LNP into the cytoplasm. Once in the cytoplasm, the mRNA is released from the LNP and can be translated by the cell's ribosomal machinery to produce the protein of interest.

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound, based on the work of Li et al. in Nature Biotechnology (2023).

LNP Formulation Protocol

This protocol describes the preparation of this compound LNPs using a microfluidic mixing device.

G Lipid_Stock Prepare Lipid Stock Solution (this compound, DSPC, Cholesterol, PEG-lipid in Ethanol) Microfluidic_Mixing Microfluidic Mixing (NanoAssemblr) Lipid_Stock->Microfluidic_Mixing Organic Phase mRNA_Stock Prepare mRNA Stock Solution (in Citrate Buffer, pH 4.0) mRNA_Stock->Microfluidic_Mixing Aqueous Phase Dialysis Dialysis (against PBS, pH 7.4) Microfluidic_Mixing->Dialysis Sterile_Filtration Sterile Filtration (0.22 µm filter) Dialysis->Sterile_Filtration Characterization Characterization (Size, PDI, Encapsulation Efficiency) Sterile_Filtration->Characterization

Workflow for this compound LNP formulation.

Materials:

  • This compound

  • 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

  • Cholesterol

  • 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG 2000)

  • mRNA (e.g., encoding Luciferase or Cas9)

  • Ethanol, anhydrous

  • Citrate buffer (50 mM, pH 4.0)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Microfluidic mixing device (e.g., NanoAssemblr)

  • Dialysis cassette (e.g., 10K MWCO)

  • Sterile syringe filters (0.22 µm)

Procedure:

  • Prepare Lipid Stock Solution: Dissolve this compound, DSPC, cholesterol, and DMG-PEG 2000 in anhydrous ethanol at a molar ratio of 50:10:38.5:1.5. The final lipid concentration should be between 10-20 mg/mL.

  • Prepare mRNA Stock Solution: Dissolve the mRNA in 50 mM citrate buffer (pH 4.0) to a final concentration of 0.5-1 mg/mL.

  • Microfluidic Mixing:

    • Set up the microfluidic mixing device according to the manufacturer's instructions.

    • Load the lipid stock solution into one syringe and the mRNA stock solution into another.

    • Set the flow rate ratio of the aqueous phase to the organic phase to 3:1.

    • Initiate mixing to form the LNPs.

  • Dialysis:

    • Transfer the LNP solution to a dialysis cassette.

    • Dialyze against 1X PBS (pH 7.4) at 4°C for at least 6 hours, with at least two changes of buffer. This step is crucial for removing ethanol and raising the pH to physiological levels.

  • Sterile Filtration:

    • After dialysis, recover the LNP solution.

    • Sterilize the LNP suspension by passing it through a 0.22 µm syringe filter.

  • Characterization:

    • Determine the particle size (Z-average) and polydispersity index (PDI) using dynamic light scattering (DLS).

    • Measure the mRNA encapsulation efficiency using a fluorescent dye-based assay (e.g., RiboGreen assay).

In Vivo Transfection Protocol (Murine Model)

This protocol outlines the intratracheal administration of this compound LNPs for lung-targeted mRNA delivery in mice.

Materials:

  • This compound LNPs encapsulating the mRNA of interest

  • 8-10 week old mice (e.g., C57BL/6 or reporter strains)

  • Anesthesia (e.g., isoflurane)

  • Intratracheal instillation device

  • Imaging system (e.g., IVIS for luciferase expression)

Procedure:

  • Animal Preparation: Anesthetize the mice using isoflurane.

  • Intratracheal Administration:

    • Position the anesthetized mouse in a supine position on a heated platform.

    • Visualize the trachea and carefully insert the intratracheal instillation device.

    • Administer a single dose of the this compound LNP solution (typically 50-100 µL) directly into the lungs. The dosage of mRNA will depend on the specific application and should be optimized.

  • Monitoring and Analysis:

    • Allow the mice to recover from anesthesia.

    • At desired time points post-administration (e.g., 6, 24, 48 hours), assess protein expression. For luciferase-encoding mRNA, this can be done by injecting luciferin and imaging the bioluminescence using an in vivo imaging system.

    • For other applications, tissues can be harvested for analysis by methods such as RT-qPCR, Western blotting, or immunohistochemistry.

Biodegradability Assessment (Conceptual)

G In_Vitro In Vitro Hydrolysis Incubation Incubate this compound in Plasma or Simulated Body Fluid In_Vitro->Incubation In_Vivo In Vivo Clearance Administration Administer Radiolabeled This compound LNPs to Animals In_Vivo->Administration LC_MS Analyze Degradation Products (LC-MS) Incubation->LC_MS Tissue_Distribution Measure Radioactivity in Tissues and Excreta Over Time Administration->Tissue_Distribution

Conceptual workflow for assessing this compound biodegradability.

In Vitro Approach:

  • Incubate this compound in mouse or human plasma, or in a simulated body fluid containing esterases.

  • At various time points, extract the lipid components.

  • Analyze the samples using liquid chromatography-mass spectrometry (LC-MS) to identify and quantify the parent lipid and its hydrolysis products.

In Vivo Approach:

  • Synthesize a radiolabeled version of this compound (e.g., with ³H or ¹⁴C).

  • Formulate LNPs with the radiolabeled lipid.

  • Administer the LNPs to animals (e.g., mice or rats).

  • At different time points, collect blood, tissues, and excreta (urine and feces).

  • Measure the amount of radioactivity in each sample to determine the distribution, metabolism, and excretion profile of the lipid.

Conclusion

This compound represents a significant advancement in the field of non-viral gene delivery. Its superior transfection efficiency in the lungs, coupled with its biodegradable nature, makes it an attractive candidate for the development of mRNA-based therapies for a range of diseases, particularly those affecting the respiratory system. The detailed protocols and data presented in this guide provide a solid foundation for researchers and drug developers looking to leverage the potential of this innovative ionizable lipid. As research continues, this compound and similar rationally designed lipids are poised to play a pivotal role in the future of genetic medicine.

References

The Role and Function of RCB-02-4-8 in Lipid Nanoparticles: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of RCB-02-4-8, a novel, biodegradable ionizable lipid, and its function within lipid nanoparticles (LNPs) for the targeted delivery of messenger RNA (mRNA) to the lungs. Sourced from the primary research that introduced this lipid, this document details its advantages, quantitative performance metrics, and the experimental protocols for its use.

Core Concepts: Understanding this compound

This compound is an ionizable cationic lipid specifically engineered for the formulation of LNPs to deliver mRNA therapeutics.[1] Its unique chemical structure, featuring an alkyne-containing lipid tail and a tertiary amine headgroup, is designed for high transfection efficiency and enhanced biodegradability.[2] The structure incorporates hydrolyzable ester and carbonate groups, which contribute to its rapid clearance from tissues compared to other lipids. This lipid was identified through the screening of a combinatorial library of 720 biodegradable ionizable lipids and has shown significant promise for in vivo genome editing in the lung epithelium.[3][4]

The primary function of this compound within an LNP is to electrostatically interact with and encapsulate negatively charged mRNA molecules. The ionizable nature of its headgroup allows for a positive charge at low pH (during formulation) to facilitate this encapsulation, and a near-neutral charge at physiological pH to reduce toxicity and non-specific interactions in circulation. Upon cellular uptake and endosomal acidification, the headgroup becomes protonated again, which is believed to disrupt the endosomal membrane and release the mRNA payload into the cytoplasm for translation.

Quantitative Performance Data

The performance of this compound formulated LNPs has been quantitatively assessed and compared to the clinically utilized ionizable lipid, DLin-MC3-DMA (MC3). The data below, summarized from the foundational study by Li et al., highlights its superior performance in key areas.

Table 1: LNP Physicochemical Properties
ParameterValue
Optimal Particle Size85.7 nm
Polydispersity Index (PDI)0.11
mRNA Encapsulation Efficiency>87%

Source: DC Chemicals.[2]

Table 2: In Vivo Performance Metrics in Mice
MetricThis compound LNPDLin-MC3-DMA (MC3) LNPNotes
Lung Transfection Efficiency ~100-fold higherBaselineLuciferase mRNA expression after intratracheal administration.[3]
Biodegradability (Lipid remaining in lung at 48h) <30%>90%Demonstrates rapid clearance of this compound.[2]
Gene Editing (Cre mRNA) 53% of total lung cells editedNot ReportedAfter three intratracheal doses in Ai9 reporter mice.[2]
Gene Editing (Cas9 mRNA/sgRNA) 7.2% tdTomato+ cellsNot ReportedCo-delivery of SpCas9 mRNA and sgRNA.[2]
Gene Editing (Cas9 mRNA + AAV-sgRNA) 17% tdTomato+ cellsNot ReportedCombined viral and non-viral delivery approach.[2]

Signaling Pathways and Mechanism of Action

Currently, there is no evidence to suggest that this compound interacts with specific intracellular signaling pathways. Its mechanism of action is understood to be a physicochemical process that facilitates the efficient delivery of its mRNA cargo into the cell cytoplasm. The key steps are illustrated in the diagram below.

Caption: Proposed mechanism of this compound LNP-mediated mRNA delivery and endosomal escape.

Experimental Protocols

The following protocols are based on the methodologies described in the primary literature introducing this compound.

Synthesis of this compound

This compound was developed as part of a combinatorial library using a three-component reaction system. The general procedure for the synthesis of the ionizable lipids in this library is as follows:

  • A carbonate-derived ricinoleic acrylate (0.5 mmol, 2.5 equivalents) is placed into a 1-dram scintillation vial with a magnetic stir bar.

  • An aliphatic amine (0.2 mmol, 1.0 equivalent) is added to the vial. The molar ratio of amine to ricinoleic acrylate carbonate is 1:2.5 for primary amines and 1:1.25 for secondary amines.

  • The vial is sealed and stirred at 90°C for the reaction to proceed.

Note: This is a general synthesis scheme. The specific reactants for this compound are its unique amine headgroup and alkyne-containing ricinoleic acrylate tail.

G Reactant1 Carbonate-Derived Ricinoleic Acrylate (Tail) Reaction Stir at 90°C Reactant1->Reaction Reactant2 Aliphatic Amine (Headgroup) Reactant2->Reaction Product This compound Ionizable Lipid Reaction->Product

Caption: High-level workflow for the synthesis of this compound.

LNP Formulation via Microfluidics

For in vivo studies, this compound LNPs were prepared using a microfluidic device.

  • Aqueous Phase Preparation: The mRNA payload (e.g., Cre-mRNA or Cas9-mRNA/sgRNA) is diluted in a low pH buffer (e.g., 10 mM citrate buffer, pH 3.0).

  • Organic Phase Preparation: The lipids are dissolved in ethanol. Two formulations have been reported:

    • DOPE Formulation: this compound, 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE), cholesterol, and C14-PEG2000 are mixed at a molar ratio of 35:16:46.5:2.5 .[3]

    • DOTAP Formulation: this compound, 1,2-dioleoyl-3-trimethylammonium-propane (DOTAP), cholesterol, and C14-PEG2000 are mixed at a molar ratio of 30:39:30:1 .[3]

  • Microfluidic Mixing: The aqueous and organic phases are pumped through a microfluidic mixing device (e.g., using syringe pumps) at a specified flow rate ratio (e.g., 3:1 aqueous to organic). This rapid mixing process leads to the self-assembly of LNPs.

  • Dialysis: The resulting LNP solution is dialyzed against 1x PBS using a dialysis cassette (e.g., 20,000 MWCO) at 4°C for at least six hours to remove ethanol and raise the pH.

  • Sterilization: The dialyzed LNPs are sterile-filtered through a 0.22 µm filter.

G cluster_prep Phase Preparation Aqueous Aqueous Phase: mRNA in Citrate Buffer (pH 3.0) Mixer Microfluidic Mixer Aqueous->Mixer Organic Organic Phase: This compound, Helper Lipid, Cholesterol, PEG-Lipid in Ethanol Organic->Mixer Dialysis Dialysis vs. PBS (Ethanol removal, Buffer exchange) Mixer->Dialysis Filter Sterile Filtration (0.22 µm) Dialysis->Filter Final_LNP Final this compound LNP Suspension Filter->Final_LNP

Caption: Experimental workflow for the formulation of this compound LNPs.

In Vivo Gene Editing in Mouse Lung

This protocol describes the use of this compound LNPs for Cre-recombinase mediated gene editing in Ai9 reporter mice.

  • Animal Model: Eight-week-old Ai9 (Lox-STOP-Lox tdTomato) mice are used. In these mice, the expression of the red fluorescent protein tdTomato is activated upon the successful deletion of a STOP cassette by Cre recombinase.

  • LNP-mRNA Preparation: this compound LNPs encapsulating Cre-mRNA are prepared as described in Protocol 4.2.

  • Administration: Mice are intratracheally administered with 60 µL of the LNP suspension.

  • Dosing Regimen:

    • Single Dose: A single injection on Day 0.

    • Multiple Doses: Three injections on Day 0, Day 2, and Day 4.

  • Analysis: Three days after the final dose, the mice are euthanized. The lungs are collected for analysis.

  • Flow Cytometry: The lung tissue is processed into a single-cell suspension. The percentage of tdTomato-positive cells is quantified by flow cytometry to determine the gene editing efficiency.

G Animal Ai9 Reporter Mice (8 weeks old) Admin Intratracheal Administration (60 µL) Animal->Admin LNP This compound LNP (Cre-mRNA cargo) LNP->Admin Dosing Dosing Regimen (1 or 3 doses over 4 days) Admin->Dosing Harvest Harvest Lungs (3 days post-final dose) Dosing->Harvest Analysis Flow Cytometry Analysis (Quantify tdTomato+ cells) Harvest->Analysis Result Gene Editing Efficiency (%) Analysis->Result

Caption: Logical workflow for in vivo gene editing using this compound LNPs in mice.

References

Methodological & Application

Application Notes and Protocols for RCB-02-4-8 LNP Formulation for mRNA Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The delivery of messenger RNA (mRNA) has emerged as a revolutionary therapeutic modality, with applications ranging from vaccines to gene editing. Lipid nanoparticles (LNPs) are the leading platform for in vivo mRNA delivery, protecting the nucleic acid cargo from degradation and facilitating its uptake into target cells. RCB-02-4-8 is a novel, biodegradable ionizable cationic lipid designed for potent mRNA delivery, demonstrating particularly high efficiency for pulmonary applications.[1][2][3] Formulations containing this compound have shown marked improvement in lung transfection efficiency, surpassing established lipids like DLin-MC3-DMA (MC3).[4][5]

These application notes provide a detailed protocol for the formulation of mRNA-LNPs using the ionizable lipid this compound, guidance on their characterization, and typical performance metrics. The protocol is based on established microfluidic mixing techniques, which ensure reproducible and scalable LNP production.[6][7]

Materials and Reagents

Component Description Supplier Example
Ionizable Lipid This compoundMedchemExpress, TargetMol, Cayman Chemical
Helper Lipid 1,2-dioleoyl-3-trimethylammonium-propane (DOTAP)Avanti Polar Lipids
Structural Lipid CholesterolSigma-Aldrich
PEG-Lipid 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG 2000)Avanti Polar Lipids
mRNA Target-specific mRNA with appropriate capping and tailingCustom Synthesis (e.g., TriLink BioTechnologies)
Organic Solvent Ethanol, 200 ProofSigma-Aldrich
Aqueous Buffer 50 mM Sodium Citrate Buffer, pH 4.0In-house preparation
Dialysis Buffer Phosphate-Buffered Saline (PBS), pH 7.4Thermo Fisher Scientific
Quantification Kit Quant-iT RiboGreen RNA Assay KitThermo Fisher Scientific

Experimental Protocols

Preparation of Stock Solutions
  • Lipid Stock in Ethanol:

    • Prepare individual stock solutions of this compound, DOTAP, Cholesterol, and DMG-PEG 2000 in 200-proof ethanol at the desired concentrations (e.g., 10-50 mM).

    • Warm the solutions at 37-60°C as needed to ensure complete dissolution of the lipids.[8]

    • Combine the individual lipid stocks to create a final lipid mixture in ethanol. A commonly used molar ratio for LNP formulations is approximately 50:10:38.5:1.5 (Ionizable Lipid : Helper Lipid : Cholesterol : PEG-Lipid) .[8][9] For a 25 mM total lipid stock, the volumes would be adjusted to achieve this ratio.

  • mRNA Stock in Aqueous Buffer:

    • Dilute the purified mRNA to the desired concentration (e.g., 0.2 mg/mL) in a low pH buffer, such as 50 mM sodium citrate, pH 4.0. The acidic buffer ensures that the ionizable lipid is protonated, facilitating its interaction with the negatively charged mRNA backbone.

LNP Formulation via Microfluidic Mixing

The following protocol is designed for a microfluidic mixing system, such as the NanoAssemblr® platform.

  • System Preparation:

    • Prime the microfluidic system with ethanol and then with the aqueous buffer as per the manufacturer's instructions to remove any air bubbles and equilibrate the channels.

  • Loading Syringes:

    • Load the prepared lipid mixture in ethanol into a syringe for the organic phase inlet.

    • Load the mRNA solution in the aqueous buffer into a separate syringe for the aqueous phase inlet.

  • Microfluidic Mixing:

    • Set the flow rate ratio of the aqueous phase to the organic phase. A common ratio is 3:1.

    • Set the total flow rate. This parameter will influence the resulting particle size and polydispersity index (PDI).

    • Initiate the mixing process. The rapid mixing of the two phases causes a change in solvent polarity, leading to the self-assembly of the lipids around the mRNA core, forming LNPs.

  • Collection and Dilution:

    • Collect the LNP solution from the outlet of the microfluidic cartridge.

    • Immediately dilute the collected formulation with a neutral buffer, such as PBS (pH 7.4), to reduce the ethanol concentration and stabilize the newly formed nanoparticles.

LNP Purification and Concentration
  • Dialysis:

    • Transfer the diluted LNP solution into a dialysis cassette (e.g., 20 kDa MWCO).

    • Dialyze against sterile PBS (pH 7.4) at 4°C for at least 6 hours, with at least two buffer changes. This step is crucial for removing ethanol and unencapsulated mRNA, and for neutralizing the pH of the LNP suspension.[4]

  • Concentration (Optional):

    • If a higher concentration is required, the LNPs can be concentrated using centrifugal ultrafiltration devices.

  • Sterile Filtration:

    • Filter the final LNP formulation through a 0.22 µm sterile filter for subsequent in vitro or in vivo experiments.

LNP Characterization

Size, Polydispersity Index (PDI), and Zeta Potential
  • Method: Dynamic Light Scattering (DLS) is used to determine the hydrodynamic diameter (size), PDI, and surface charge (zeta potential) of the LNPs.

  • Protocol:

    • Dilute a small aliquot of the LNP suspension in PBS for size and PDI measurements, or in a low ionic strength buffer (like 0.1x PBS) for zeta potential measurement.[6]

    • Analyze the sample using a DLS instrument (e.g., Malvern Zetasizer).

    • Record the Z-average diameter, PDI, and zeta potential values.

mRNA Encapsulation Efficiency
  • Method: The Quant-iT RiboGreen RNA assay is a fluorescence-based method used to determine the amount of mRNA encapsulated within the LNPs.

  • Protocol:

    • Prepare two sets of LNP samples.

    • To the first set, add a lysis buffer (e.g., 1% Triton X-100) to disrupt the LNPs and release the encapsulated mRNA. This will measure the total mRNA.

    • To the second set, add a buffer without the lysis agent. This will measure only the free, unencapsulated mRNA.

    • Add the RiboGreen reagent to both sets and measure the fluorescence.

    • Calculate the encapsulation efficiency using the following formula:

      • Encapsulation Efficiency (%) = [(Total mRNA - Free mRNA) / Total mRNA] x 100

Data Presentation

Table 1: Physicochemical Properties of this compound LNPs

ParameterTypical ValueMethod
Particle Size (Z-average) 80 - 100 nmDynamic Light Scattering (DLS)
Polydispersity Index (PDI) < 0.15Dynamic Light Scattering (DLS)
Zeta Potential Slightly Negative to Neutral at pH 7.4Dynamic Light Scattering (DLS)
mRNA Encapsulation Efficiency > 87%RiboGreen Assay

Note: The values presented are based on published data for this compound LNPs and may vary depending on the specific formulation parameters.[10]

Visualizations

LNP_Formulation_Workflow cluster_prep Preparation of Solutions cluster_formulation LNP Formulation cluster_purification Purification cluster_characterization Characterization Lipid_Stock Lipid Stock (this compound, DOTAP, Cholesterol, PEG-Lipid in Ethanol) Microfluidics Microfluidic Mixing (Aqueous:Organic Ratio 3:1) Lipid_Stock->Microfluidics Organic Phase mRNA_Stock mRNA Stock (in Citrate Buffer, pH 4.0) mRNA_Stock->Microfluidics Aqueous Phase Collection Collection & Dilution (with PBS, pH 7.4) Microfluidics->Collection Dialysis Dialysis (vs. PBS, pH 7.4) Collection->Dialysis Filtration Sterile Filtration (0.22 µm filter) Dialysis->Filtration DLS Size, PDI, Zeta Potential (DLS) Filtration->DLS RiboGreen Encapsulation Efficiency (RiboGreen Assay) Filtration->RiboGreen In_Vitro In Vitro / In Vivo Studies Filtration->In_Vitro LNP_Self_Assembly cluster_0 Input Streams cluster_1 Self-Assembly Process Lipids Lipid Mixture (Ethanol) Mixer Rapid Microfluidic Mixing Lipids->Mixer mRNA mRNA (Aqueous Buffer pH 4.0) mRNA->Mixer Polarity_Change Solvent Polarity Change (Ethanol Dilution) Mixer->Polarity_Change Core_Formation Electrostatic Interaction (Ionizable Lipid + mRNA) Polarity_Change->Core_Formation LNP_Structure LNP Formation (Core-Shell Structure) Core_Formation->LNP_Structure Final_LNP Stable mRNA-LNP in Aqueous Buffer LNP_Structure->Final_LNP

References

Application Notes and Protocols for Intratracheal Delivery of RCB-02-4-8 LNPs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the formulation, characterization, and intratracheal delivery of RCB-02-4-8 lipid nanoparticles (LNPs) for messenger RNA (mRNA) delivery to the lungs. The information is compiled from published research and is intended to guide researchers in applying this technology for in vivo gene editing and other therapeutic applications.

Introduction to this compound LNPs

This compound is an ionizable cationic lipid designed for the formulation of LNPs to facilitate the delivery of mRNA.[1] A notable derivative, RCB-4-8, has demonstrated high efficiency for in vivo gene editing in lung tissue.[2][3][4] When formulated with an appropriate helper lipid, such as 1,2-dioleoyl-3-trimethylammonium-propane (DOTAP), instead of 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE), RCB-4-8 LNPs have shown a significant increase in transfection efficiency in the lungs of mice, approximately 100-fold higher than LNPs formulated with the FDA-approved lipid, DLin-MC3-DMA (MC3).[2][4][5]

The biodegradable nature of RCB-4-8 is a key feature, with less than 30% of the lipid remaining in the lung 48 hours post-administration, in contrast to over 90% retention for MC3, suggesting a favorable safety profile with lower toxicity.[2][4] These characteristics make this compound LNPs a promising platform for developing inhalable gene therapies for congenital lung diseases.[4]

Physicochemical Characterization of RCB-4-8 LNPs

The critical quality attributes of RCB-4-8 LNPs, when prepared using microfluidic mixing, are summarized in the table below. These parameters are crucial for ensuring the reproducibility and efficacy of in vivo delivery.

ParameterValueMethod
Particle Size (Hydrodynamic Diameter) 85.7 nmDynamic Light Scattering (DLS)
Polydispersity Index (PDI) 0.11Dynamic Light Scattering (DLS)
mRNA Encapsulation Efficiency >87%RiboGreen Assay

Table 1: Physicochemical properties of RCB-4-8 LNPs formulated with DOTAP.[4]

Experimental Protocols

LNP Formulation via Microfluidic Mixing

This protocol describes the formulation of RCB-4-8 LNPs encapsulating mRNA using a microfluidic device.

Materials:

  • RCB-4-8 ionizable lipid

  • 1,2-dioleoyl-3-trimethylammonium-propane (DOTAP) or 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)

  • Cholesterol

  • 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (C14-PEG2000)

  • Ethanol

  • mRNA in an aqueous buffer (e.g., 50 mM sodium acetate, pH 4-5)[6]

  • Phosphate-buffered saline (PBS), pH 7.4

  • Microfluidic mixing device and syringe pumps

  • Dialysis cassette (20,000 MWCO)[2]

Procedure:

  • Prepare the Lipid-Ethanol Solution:

    • Dissolve RCB-4-8, DOTAP (or DOPE), cholesterol, and C14-PEG2000 in ethanol at the desired molar ratio. Two effective molar ratios have been reported:

      • DOPE Formulation: 35:16:46.5:2.5 (RCB-4-8 : DOPE : Cholesterol : C14-PEG2000)[2]

      • DOTAP Formulation: 30:39:30:1 (RCB-4-8 : DOTAP : Cholesterol : C14-PEG2000)[2]

  • Prepare the mRNA-Aqueous Solution:

    • Dissolve the desired mRNA in an acidic aqueous buffer (pH 4-5). This acidic pH is crucial for the protonation of the ionizable lipid, which facilitates high mRNA encapsulation efficiency.[6]

  • Microfluidic Mixing:

    • Set up the microfluidic device according to the manufacturer's instructions.

    • Load the lipid-ethanol solution and the mRNA-aqueous solution into separate syringes and place them on the syringe pumps.

    • Pump the two solutions through the microfluidic device at a specific flow rate ratio (e.g., 3:1 aqueous to organic phase) to induce rapid mixing and self-assembly of the LNPs.

  • Dialysis:

    • Collect the LNP solution from the outlet of the microfluidic device.

    • To remove ethanol and raise the pH to a physiological level, dialyze the LNP solution against sterile PBS (pH 7.4) at 4°C for at least six hours using a 20,000 MWCO dialysis cassette.[2]

  • Characterization and Storage:

    • After dialysis, characterize the LNPs for particle size, PDI, and mRNA encapsulation efficiency as described in Table 1.

    • Store the formulated LNPs at 4°C for short-term use.

LNP_Formulation_Workflow cluster_solutions Solution Preparation cluster_process LNP Assembly and Purification Lipid_Ethanol Lipid-Ethanol Solution (RCB-4-8, DOTAP, Cholesterol, PEG-Lipid) Microfluidics Microfluidic Mixing Lipid_Ethanol->Microfluidics Organic Phase mRNA_Aqueous mRNA-Aqueous Solution (pH 4-5) mRNA_Aqueous->Microfluidics Aqueous Phase Dialysis Dialysis vs. PBS (pH 7.4) Microfluidics->Dialysis LNP Formation Final_LNPs Characterized this compound LNPs Dialysis->Final_LNPs Purification

LNP Formulation and Purification Workflow.
Intratracheal Administration in Mice

This protocol outlines the procedure for the intratracheal delivery of RCB-4-8 LNPs to mice for in vivo studies.

Materials:

  • Formulated RCB-4-8 LNPs

  • 8-week-old Ai9 reporter mice[2]

  • Anesthetic (e.g., isoflurane or a ketamine/xylazine cocktail)[5][7]

  • Intubation platform or a sloped surface[1][5]

  • Light source (e.g., fiber-optic illuminator)[1]

  • Catheter (e.g., 24-gauge) or a specialized instillation device[5]

  • Microsyringe

Procedure:

  • Animal Preparation:

    • Anesthetize an 8-week-old Ai9 mouse using an appropriate anesthetic protocol.[2][5][7]

    • Place the anesthetized mouse in a supine position on a slanted board (approximately 40-45 degrees).[1][5]

  • Tracheal Visualization:

    • Gently pull the tongue to the side to open the airway.

    • Use a light source to transilluminate the neck to visualize the tracheal opening.[1][5]

  • Instillation:

    • Carefully insert a catheter or the tip of the instillation device into the trachea.

    • Administer a 60 µL volume of the RCB-4-8 LNP solution via the catheter using a microsyringe.[2]

    • The dosage can be varied. For example, low doses of 0.5 mg/kg or high doses of 1 mg/kg of total RNA have been used.[2]

  • Dosing Regimen for Gene Editing:

    • For Cre-mRNA mediated gene editing, mice can be dosed once or multiple times. A three-dose regimen administered at two-day intervals (day 0, 2, and 4) has been shown to be effective.[2]

  • Recovery:

    • Remove the catheter and allow the mouse to recover from anesthesia on a heating pad.[1]

  • Analysis:

    • Lungs can be collected for analysis (e.g., flow cytometry, fluorescence imaging) three days after the final dose.[2]

Intratracheal_Delivery_Workflow Anesthetize Anesthetize Ai9 Mouse Position Position on Slanted Board Anesthetize->Position Visualize Visualize Trachea Position->Visualize Instill Instill 60 µL of LNPs (0.5-1.0 mg/kg RNA) Visualize->Instill Dosing Repeat Dosing (e.g., Day 0, 2, 4) Instill->Dosing Recover Animal Recovery Instill->Recover Single Dose Dosing->Recover Analyze Analyze Lungs (3 days post-final dose) Recover->Analyze

In Vivo Intratracheal Delivery Workflow.

In Vivo Gene Editing Efficacy

Intratracheal delivery of RCB-4-8 LNPs carrying Cre-mRNA to Ai9 reporter mice has demonstrated potent gene editing capabilities in the lung epithelium.

Dosing RegimentdTomato+ Lung Cells (%)
Single Dose (LNP-Cre x1) 42.0 ± 3.0
Three Doses (LNP-Cre x3) 53.0 ± 6.0

Table 2: Gene editing efficiency in Ai9 mouse lungs following intratracheal administration of RCB-4-8 LNP-Cre-mRNA. Data represents the percentage of total lung cells expressing tdTomato, as measured by flow cytometry.[2]

These results show that a single dose can achieve significant gene editing, with a modest increase observed with repeated administrations. The edited cells were found to be well-distributed in the airways, including in ciliated and club cells.[2]

Cellular Uptake and Intracellular Trafficking

The delivery of mRNA to the cytoplasm for translation is a multi-step process. While specific signaling pathways for this compound LNPs have not been fully elucidated, the general mechanism for ionizable LNPs involves the following steps:

  • Cellular Uptake: LNPs are primarily taken up by cells through endocytosis, with pathways such as clathrin-mediated endocytosis and macropinocytosis being involved.[8][9]

  • Endosomal Trafficking: Once inside the cell, the LNPs are enclosed within endosomes. These endosomes mature, and their internal environment becomes progressively more acidic.

  • Endosomal Escape: The ionizable lipid component of the LNP, which is positively charged at the low pH of the late endosome, interacts with the negatively charged lipids of the endosomal membrane. This interaction is thought to disrupt the endosomal membrane, possibly through the formation of non-bilayer lipid phases, allowing the mRNA payload to escape into the cytoplasm.[4] This "proton sponge effect" is another proposed mechanism where the buffering capacity of the ionizable lipid leads to an influx of protons and counter-ions, causing osmotic swelling and rupture of the endosome.[4][9]

LNP_Cellular_Uptake cluster_extracellular Extracellular Space cluster_cellular Intracellular Pathway LNP This compound LNP Endocytosis Endocytosis LNP->Endocytosis Early_Endosome Early Endosome Endocytosis->Early_Endosome Late_Endosome Late Endosome (Acidic pH) Early_Endosome->Late_Endosome mRNA_Release mRNA Release Late_Endosome->mRNA_Release Endosomal Escape (Ionizable Lipid Mediated) Lysosome Lysosome Late_Endosome->Lysosome Degradation Pathway Cytoplasm Cytoplasm Translation Protein Translation mRNA_Release->Translation

General Cellular Uptake and mRNA Release Pathway.

Conclusion

This compound LNPs represent a highly promising platform for the pulmonary delivery of mRNA therapeutics. Their high transfection efficiency, favorable safety profile, and amenability to repeat dosing make them a strong candidate for the treatment of genetic lung diseases. The protocols and data presented here provide a foundation for researchers to utilize this technology in their own studies. Further optimization of LNP composition and delivery parameters may lead to even greater therapeutic efficacy.

References

Application Notes and Protocols for CRISPR-Cas9 Gene Editing in Lung Tissue Using RCB-4-8 Lipid Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The delivery of CRISPR-Cas9 gene-editing components to the lungs presents a significant opportunity for the development of novel therapies for a range of pulmonary diseases, including cystic fibrosis and other genetic lung disorders. Non-viral delivery systems, such as lipid nanoparticles (LNPs), are of particular interest due to their potential for transient expression of the Cas9 nuclease, reducing the risk of off-target effects and immunogenicity associated with viral vectors. RCB-4-8 is a biodegradable, ionizable cationic lipid that has been shown to form effective LNPs for the delivery of mRNA to the lungs.[1] These LNPs have been successfully used to deliver CRISPR-Cas9 systems for gene editing in the lung tissue of mice, targeting specific epithelial cell populations.

This document provides detailed application notes and protocols for the use of RCB-4-8 LNPs in CRISPR-Cas9 gene editing of lung tissue, based on published preclinical studies.

Data Presentation

The following tables summarize the quantitative data from key experiments demonstrating the efficacy of RCB-4-8 LNPs for gene editing in the lungs of Ai9 reporter mice.

ExperimentDelivery MethodEditing Efficiency (tdTomato+ cells)Target Cell TypesReference
Cre Recombinase mRNA Delivery (Single Dose)RCB-4-8 LNP encapsulating Cre-mRNA delivered via intratracheal instillation.~53% of total lung cellsLung Epithelial Cells
Cre Recombinase mRNA Delivery (Three Doses)Three doses of RCB-4-8 LNP encapsulating Cre-mRNA delivered intratracheally over four days.~53% of total lung cellsLung Epithelial Cells
CRISPR-Cas9 (SpCas9 mRNA/sgAi9 RNA) Delivery (Low Dose: 0.5 mg/kg)RCB-4-8 LNP co-encapsulating SpCas9 mRNA and sgAi9 RNA delivered via intratracheal instillation.~7.2% of total lung cellsLung Epithelial Cells
CRISPR-Cas9 (SpCas9 mRNA/sgAi9 RNA) Delivery (High Dose: 1 mg/kg)RCB-4-8 LNP co-encapsulating SpCas9 mRNA and sgAi9 RNA delivered via intratracheal instillation.~7.2% of total lung cellsLung Epithelial Cells
Hybrid Approach: CRISPR-Cas9 (SpCas9 mRNA) and AAV-sgRNA DeliveryIntratracheal administration of AAV-sgA+sgB seven days prior to intratracheal instillation of RCB-4-8 LNP encapsulating SpCas9 mRNA.17.0 ± 5.0% of total lung cellsLung Epithelial Cells
Cell-Type Specific Editing with Cre-mRNA DeliveryRCB-4-8 LNP encapsulating Cre-mRNA delivered via intratracheal instillation. Quantification of double-positive (tdTomato+ and cell-specific marker+) cells in large airways.13 ± 3% of Club cellsClub Cells[1]
Cell-Type Specific Editing with Cre-mRNA DeliveryRCB-4-8 LNP encapsulating Cre-mRNA delivered via intratracheal instillation. Quantification of double-positive (tdTomato+ and cell-specific marker+) cells in large airways.11 ± 2% of Ciliated cellsCiliated Cells[1]

Experimental Protocols

Protocol 1: Formulation of RCB-4-8 Lipid Nanoparticles for mRNA Delivery

This protocol describes the preparation of RCB-4-8 LNPs encapsulating mRNA using a microfluidic device, based on standard LNP formulation procedures.

Materials:

  • RCB-4-8 lipid

  • 1,2-dioleoyl-3-trimethylammonium-propane (DOTAP)

  • Cholesterol

  • 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG 2000)

  • Ethanol

  • mRNA (e.g., Cas9 mRNA and sgRNA)

  • Citrate buffer (pH 4.0)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Microfluidic mixing device (e.g., NanoAssemblr)

  • Dialysis cassette (20,000 MWCO)

Procedure:

  • Prepare Lipid Stock Solution:

    • Prepare individual stock solutions of RCB-4-8, DOTAP, cholesterol, and DMG-PEG 2000 in ethanol.

    • Combine the lipid stock solutions in ethanol to achieve a desired molar ratio. A common starting ratio for ionizable lipid nanoparticles is 50:10:38.5:1.5 (ionizable lipid:helper lipid:cholesterol:PEG lipid). For the DOTAP formulation of RCB-4-8 LNPs, DOTAP is used as the helper lipid.[1]

  • Prepare mRNA Solution:

    • Dilute the mRNA (e.g., a 4:1 weight ratio of Cas9 mRNA to sgRNA) in citrate buffer (pH 4.0) to the desired concentration.

  • LNP Formulation using Microfluidics:

    • Set up the microfluidic mixing device according to the manufacturer's instructions.

    • Load the lipid-ethanol solution into one syringe and the mRNA-buffer solution into another.

    • Pump the two solutions through the microfluidic cartridge at a defined flow rate ratio (e.g., 3:1 aqueous:organic).

  • Dialysis:

    • Immediately after formulation, dialyze the LNP solution against 1X PBS (pH 7.4) at 4°C for at least 6 hours using a 20,000 MWCO dialysis cassette to remove ethanol and exchange the buffer.[1]

  • Characterization and Storage:

    • Characterize the LNPs for size, polydispersity index (PDI), and encapsulation efficiency using dynamic light scattering (DLS) and a fluorescent nucleic acid stain (e.g., RiboGreen assay).

    • Sterile-filter the final LNP formulation through a 0.22 µm filter.

    • Store the LNPs at 4°C for short-term use or at -80°C for long-term storage.

Protocol 2: In Vivo Gene Editing in Mouse Lung via Intratracheal Instillation

This protocol outlines the procedure for delivering RCB-4-8 LNPs to the lungs of mice. All animal procedures should be performed in accordance with approved institutional animal care and use committee (IACUC) protocols.

Materials:

  • RCB-4-8 LNP-mRNA formulation

  • 8-week-old Ai9 reporter mice

  • Anesthetic (e.g., Ketamine/Xylazine cocktail)

  • Intratracheal instillation device (e.g., laryngoscope and a gavage needle)

  • Heating pad

Procedure:

  • Animal Preparation:

    • Anesthetize the mouse using an appropriate anesthetic regimen (e.g., intraperitoneal injection of Ketamine and Xylazine).[2] Confirm the depth of anesthesia by pedal reflex.

    • Place the anesthetized mouse in a supine position on a heated platform angled to facilitate visualization of the trachea.

  • Intratracheal Instillation:

    • Visualize the trachea using a laryngoscope.

    • Carefully insert a sterile gavage needle into the trachea.

    • Slowly instill 60 µL of the RCB-4-8 LNP-mRNA solution into the lungs. An air pocket behind the inoculum can help ensure complete delivery.

    • Keep the mouse in the same position for a few seconds to allow for distribution of the instillate.

  • Recovery:

    • Remove the mouse from the platform and place it on a heating pad to maintain body temperature during recovery from anesthesia.

    • Monitor the animal until it is fully recovered.

  • Post-instillation Analysis:

    • Animals can be sacrificed at desired time points after instillation (e.g., 3 days) for analysis.

    • Harvest the lungs and other tissues for downstream analysis, such as flow cytometry to quantify tdTomato+ cells, immunohistochemistry to identify edited cell types, and PCR or sequencing to confirm gene editing at the DNA level.

Visualizations

Experimental Workflow for In Vivo Gene Editing

G cluster_prep Preparation cluster_delivery In Vivo Delivery cluster_analysis Analysis LNP_formulation RCB-4-8 LNP Formulation (Microfluidics) instillation Intratracheal Instillation (60 µL LNP solution) LNP_formulation->instillation mRNA_prep mRNA Preparation (Cas9 mRNA + sgRNA) mRNA_prep->LNP_formulation Encapsulation AAV_prep AAV-sgRNA Production (for Hybrid Approach) aav_injection Intratracheal AAV Injection (7 days prior to LNP) AAV_prep->aav_injection animal_model Ai9 Reporter Mouse anesthesia Anesthesia animal_model->anesthesia animal_model->aav_injection anesthesia->instillation sacrifice Sacrifice Animal (e.g., 3 days post-instillation) instillation->sacrifice aav_injection->instillation 7 days tissue_harvest Harvest Lung Tissue sacrifice->tissue_harvest flow_cytometry Flow Cytometry (Quantify tdTomato+ cells) tissue_harvest->flow_cytometry ihc Immunohistochemistry (Identify edited cell types) tissue_harvest->ihc genomic_analysis Genomic Analysis (PCR/Sequencing) tissue_harvest->genomic_analysis

Caption: Workflow for CRISPR-Cas9 gene editing in mouse lung using RCB-4-8 LNPs.

Safety and Biodegradability

RCB-4-8 was designed as a biodegradable ionizable lipid. Studies have shown that less than 30% of the RCB-4-8 lipid remains in the lung 48 hours after administration, in contrast to over 90% retention for the FDA-approved lipid MC3 at the same time point.[1] This suggests a lower potential for long-term toxicity. However, comprehensive toxicology studies are necessary to fully characterize the safety profile of RCB-4-8 for clinical applications.

Discussion and Future Directions

The use of RCB-4-8 LNPs for delivering CRISPR-Cas9 components to the lung represents a promising non-viral approach for in vivo gene therapy. The ability to target lung epithelial cells, including club and ciliated cells, opens up possibilities for treating genetic diseases affecting these cell types. The hybrid approach, combining the transient expression of Cas9 from an LNP with the sustained expression of sgRNA from an AAV, offers a strategy to potentially enhance editing efficiency while minimizing the risks associated with long-term Cas9 expression.

Future research will need to focus on optimizing LNP formulations for enhanced delivery efficiency and cell-type specificity. Additionally, the efficacy of RCB-4-8 LNPs needs to be evaluated in disease models of the lung, which may present additional delivery challenges such as mucus accumulation. The development of stable LNP formulations suitable for aerosolization could further enhance the clinical translatability of this technology, offering a less invasive delivery method for patients.

References

Revolutionizing Pulmonary Gene Therapy: The RCB-02-4-8 Protocol for In Vivo Lung Transfection in Mice

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The delivery of therapeutic nucleic acids to the lungs presents a significant opportunity for treating a range of congenital and acquired pulmonary diseases. The RCB-02-4-8 protocol leverages a novel, biodegradable ionizable lipid, RCB-4-8, to formulate lipid nanoparticles (LNPs) for the efficient in vivo delivery of messenger RNA (mRNA) and CRISPR-Cas9 gene-editing components to the lung epithelium in mice. This technology offers a significant advancement over existing methods, demonstrating high transfection efficiency, amenability to repeat dosing, and the potential for clinical translation. This application note provides a detailed protocol for utilizing this compound LNPs for in vivo lung transfection in a murine model, complete with quantitative data, experimental procedures, and workflow diagrams to guide researchers and drug development professionals.

Key Advantages of this compound LNPs:

  • High Transfection Efficiency: RCB-4-8 containing LNPs have demonstrated an approximately 100-fold improvement in lung transfection efficiency compared to LNPs formulated with the FDA-approved lipid, DLin-MC3-DMA (MC3).[1][2]

  • Biodegradability and Safety: The unique molecular structure of RCB-4-8 incorporates hydrolyzable ester and carbonate groups, allowing for rapid biodegradation and reducing lung retention.[3]

  • Repeat Dosing Capability: The non-viral nature and biodegradability of RCB-4-8 LNPs make them suitable for repeated administrations, a crucial feature for managing chronic diseases.[1]

  • Versatile Payload Delivery: This system has been successfully used to deliver both mRNA for protein expression and the components for CRISPR-Cas9 mediated gene editing.[1][3]

Quantitative Data Summary

The following tables summarize the key quantitative parameters of this compound LNPs and their in vivo performance as reported in preclinical studies.

Table 1: Physicochemical Properties of RCB-4-8 LNPs

ParameterValueReference
Particle Size (Diameter)85.7 nm[3]
Polydispersity Index (PDI)0.11[3]
mRNA Encapsulation Efficiency>87%[3]

Table 2: In Vivo Gene Editing Efficiency in Ai9 Reporter Mice

LNP PayloadDosing RegimenPercentage of Edited Lung Cells (tdTomato+)Reference
Cre mRNAThree doses53%[3]
SpCas9 mRNA/sgRNASingle dose7.2%[3]
SpCas9 mRNA + AAV-sgRNAsSingle dose17%[3]

Experimental Protocols

This section provides a detailed methodology for the preparation of this compound LNPs, in vivo administration to mice, and subsequent analysis of lung tissue.

Preparation of this compound Lipid Nanoparticles (LNPs)

This protocol details the formulation of RCB-4-8 LNPs for in vivo studies using a microfluidic device.

Materials:

  • This compound ionizable lipid

  • Helper lipids (e.g., cholesterol, DSPC)

  • PEG-lipid

  • mRNA or CRISPR-Cas9 components

  • Ethanol

  • Aqueous buffer (e.g., citrate buffer, pH 4.0)

  • Microfluidic mixing device

  • Dialysis cassette (20,000 MWCO)

  • Phosphate-buffered saline (PBS), 1X

Procedure:

  • Prepare Lipid Stock Solution: Dissolve this compound, helper lipids, and PEG-lipid in ethanol at the desired molar ratios.

  • Prepare Nucleic Acid Solution: Dilute the mRNA or CRISPR-Cas9 components in the aqueous buffer.

  • Microfluidic Mixing:

    • Set up the microfluidic device according to the manufacturer's instructions.

    • Load the lipid-ethanol solution into one syringe and the nucleic acid-aqueous buffer solution into another.

    • Pump the two solutions through the microfluidic mixer at a defined flow rate ratio to facilitate the self-assembly of LNPs.

  • Dialysis:

    • Transfer the resulting LNP solution to a dialysis cassette.

    • Dialyze against 1X PBS at 4°C for at least six hours to remove ethanol and unencapsulated nucleic acids.[1]

  • Characterization:

    • Measure the particle size and polydispersity index (PDI) using dynamic light scattering.

    • Determine the encapsulation efficiency of the nucleic acid payload using a suitable assay (e.g., RiboGreen assay).

In Vivo Lung Transfection in Mice

This protocol describes the intratracheal administration of this compound LNPs to mice.

Animal Model:

  • Eight-week-old Ai9 reporter mice are a suitable model for gene editing studies using Cre recombinase.[1] Other strains can be used depending on the experimental goals.

Materials:

  • This compound LNPs formulated with the desired nucleic acid payload.

  • Anesthetic (e.g., isoflurane).

  • Syringe with a fine-gauge needle or a specialized intratracheal delivery device.

Procedure:

  • Animal Preparation: Anesthetize the mouse using an appropriate method.

  • Administration:

    • Position the mouse to ensure clear access to the trachea.

    • Intratracheally administer 60 µl of the RCB-4-8 LNP solution.[1]

  • Dosing Regimen:

    • For single-dose studies, proceed to analysis at the desired time point.

    • For multiple-dose studies, repeat the administration at specified intervals (e.g., every other day for a total of three doses).[1][4]

  • Monitoring: Monitor the animals for any adverse effects post-administration.

Post-Transfection Analysis of Lung Tissue

This protocol outlines the collection and processing of lung tissue for downstream analysis.

Procedure:

  • Tissue Harvest:

    • At a predetermined time point (e.g., three days after the last dose), euthanize the mice.[1][4]

    • Perfuse the lungs with PBS to remove blood.

  • Sample Preparation for Flow Cytometry:

    • Excise the lungs and place them in a cell culture dish.

    • Mince the lung tissue using scalpels.

    • Use a lung dissociation kit and a tissue dissociator to generate a single-cell suspension.[1]

    • Filter the cell suspension through a 70 µm strainer.

    • Lyse red blood cells using an appropriate lysis buffer.

    • Resuspend the final cell pellet in a suitable buffer for flow cytometric analysis.[1]

  • Sample Preparation for Immunohistochemistry:

    • Fix the lung tissue in an appropriate fixative (e.g., 4% paraformaldehyde).

    • Embed the tissue in paraffin.

    • Section the paraffin-embedded lung tissue.

    • Perform immunohistochemical staining using antibodies specific to the reporter protein (e.g., tdTomato) or other markers of interest.[4]

Visualized Workflows and Pathways

To further clarify the experimental process, the following diagrams illustrate the key workflows.

experimental_workflow cluster_prep LNP Preparation cluster_invivo In Vivo Administration cluster_analysis Post-Transfection Analysis prep_lipids Prepare Lipid-Ethanol Solution mixing Microfluidic Mixing prep_lipids->mixing prep_rna Prepare Nucleic Acid-Aqueous Solution prep_rna->mixing dialysis Dialysis against PBS mixing->dialysis anesthetize Anesthetize Mouse dialysis->anesthetize Prepared LNPs administer Intratracheal Administration (60 µl) anesthetize->administer dosing Single or Repeat Dosing administer->dosing harvest Harvest Lung Tissue (Day 3) dosing->harvest single_cell Generate Single-Cell Suspension harvest->single_cell ihc_prep Fix and Embed Tissue harvest->ihc_prep flow Flow Cytometry single_cell->flow ihc Immunohistochemistry ihc_prep->ihc

This compound In Vivo Lung Transfection Workflow

gene_editing_pathway cluster_delivery Delivery cluster_cell Target Lung Epithelial Cell (Ai9 Mouse) cluster_action Gene Editing cluster_outcome Outcome lnp RCB-4-8 LNP payload Cre mRNA Payload translation Translation of mRNA to Cre Recombinase payload->translation loxp_site LoxP-STOP-LoxP Cassette tdtomato_gene tdTomato Gene (Inactive) loxp_site->tdtomato_gene Blocks Transcription recombination Cre-mediated Recombination at LoxP sites translation->recombination recombination->loxp_site Acts on excision Excision of STOP Cassette recombination->excision tdtomato_active tdTomato Gene (Active) excision->tdtomato_active fluorescence Expression of tdTomato Protein (Red Fluorescence) tdtomato_active->fluorescence

Cre-Lox Gene Editing Pathway in Ai9 Mice

References

Application Notes and Protocols for Encapsulating Large mRNA Constructs with RCB-02-4-8 LNPs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The delivery of large messenger RNA (mRNA) constructs presents a significant challenge in the development of novel therapeutics and vaccines. Lipid nanoparticles (LNPs) have emerged as a leading platform for mRNA delivery, offering protection from degradation and facilitating cellular uptake.[1][2][3][4] RCB-02-4-8 is an ionizable cationic lipid that has shown promise in the formulation of LNPs for efficient mRNA delivery.[5] This document provides detailed application notes and protocols for the encapsulation of large mRNA constructs using this compound LNPs, covering formulation, characterization, and in vitro evaluation.

While specific data for this compound is emerging, this protocol leverages established principles of LNP formulation and characterization, with specific parameters adapted from studies on similar ionizable lipids like RCB-4-8, which has been successfully used for pulmonary mRNA delivery and gene editing.[6][7] Researchers should note that optimization of the described protocols may be necessary for specific large mRNA constructs and target applications.

Data Presentation

Table 1: Physicochemical Properties of RCB-4-8 LNPs

For the purpose of these application notes, we will refer to data available for the closely related RCB-4-8 lipid as a proxy for the expected performance of this compound.

ParameterValueMethodReference
Particle Size (Z-average) 85.7 nmDynamic Light Scattering (DLS)[7]
Polydispersity Index (PDI) 0.11Dynamic Light Scattering (DLS)[7]
mRNA Encapsulation Efficiency >87%RiboGreen Assay[7]
Table 2: Recommended Lipid Composition for this compound LNP Formulation

The following molar ratios are a recommended starting point for the formulation of this compound LNPs. Optimization may be required depending on the specific mRNA construct and desired LNP characteristics.

Lipid ComponentMolar Ratio (%)
This compound 50
DSPC 10
Cholesterol 38.5
DMG-PEG2000 1.5

Experimental Protocols

Protocol 1: Formulation of this compound LNPs with Large mRNA by Microfluidic Mixing

This protocol describes the formulation of mRNA-LNPs using a microfluidic mixing device, a reproducible method for generating uniform nanoparticles.[1][8]

Materials:

  • This compound (or RCB-4-8)

  • DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine)

  • Cholesterol

  • DMG-PEG2000 (1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000)

  • Ethanol (anhydrous)

  • Large mRNA construct in citrate buffer (pH 4.0)

  • Microfluidic mixing device and cartridges

  • Syringe pumps

  • Dialysis cassette (20 kDa MWCO)

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Prepare Lipid Stock Solutions:

    • Dissolve this compound, DSPC, cholesterol, and DMG-PEG2000 in ethanol to achieve the desired molar ratio (e.g., 50:10:38.5:1.5). The final total lipid concentration in the ethanol phase should be between 10-25 mg/mL.

  • Prepare mRNA Solution:

    • Dilute the large mRNA construct in citrate buffer (pH 4.0) to a concentration of 0.1-0.5 mg/mL.

  • Microfluidic Mixing:

    • Set up the microfluidic mixing device according to the manufacturer's instructions.

    • Load the lipid-ethanol solution into one syringe and the mRNA-citrate buffer solution into another.

    • Set the flow rate ratio of the aqueous to organic phase to 3:1.

    • Initiate the flow to mix the two phases in the microfluidic cartridge. The rapid mixing will induce the self-assembly of the mRNA-LNPs.

  • Dialysis:

    • Collect the resulting LNP solution.

    • Transfer the LNP solution to a pre-wetted dialysis cassette.

    • Dialyze against 1X PBS (pH 7.4) at 4°C for at least 6 hours, with at least two changes of buffer, to remove ethanol and raise the pH.[6]

  • Concentration and Sterilization:

    • If necessary, concentrate the dialyzed LNPs using a centrifugal filter device.

    • Sterilize the final LNP formulation by passing it through a 0.22 µm filter.

  • Storage:

    • Store the formulated LNPs at 4°C for short-term use or at -80°C for long-term storage.

Protocol 2: Characterization of this compound LNPs

1. Particle Size and Polydispersity Index (PDI) Measurement:

  • Dilute an aliquot of the LNP formulation in 1X PBS.

  • Measure the particle size (Z-average diameter) and PDI using a Dynamic Light Scattering (DLS) instrument.[8]

2. Zeta Potential Measurement:

  • Dilute an aliquot of the LNP formulation in 0.1X PBS. Using a lower ionic strength buffer is recommended for accurate zeta potential measurements.[8]

  • Measure the zeta potential using an electrophoretic light scattering (ELS) instrument.

3. mRNA Encapsulation Efficiency Quantification:

  • Use a Quant-iT RiboGreen assay or a similar fluorescence-based RNA quantification method.[8][9]

  • Total mRNA (A): Lyse an aliquot of the LNP formulation with a detergent (e.g., 0.5% Triton X-100) to release all encapsulated mRNA. Measure the fluorescence in the presence of the RiboGreen reagent.

  • Free mRNA (B): Measure the fluorescence of an intact aliquot of the LNP formulation in the presence of the RiboGreen reagent.

  • Calculate Encapsulation Efficiency (%EE): %EE = [(A - B) / A] * 100

Protocol 3: In Vitro Transfection of Cells with this compound LNPs

This protocol outlines a general procedure for evaluating the transfection efficiency of the formulated mRNA-LNPs in a relevant cell line.[1]

Materials:

  • Relevant cell line (e.g., HEK293T, HeLa)

  • Complete cell culture medium

  • This compound LNPs encapsulating a reporter mRNA (e.g., Luciferase, GFP)

  • Phosphate-buffered saline (PBS)

  • Assay-specific reagents (e.g., luciferase assay substrate, flow cytometer)

Procedure:

  • Cell Seeding:

    • Seed cells in a multi-well plate at a density that will result in 70-90% confluency at the time of transfection.

  • LNP Treatment:

    • Dilute the mRNA-LNPs in complete cell culture medium to the desired final mRNA concentration (e.g., 10-1000 ng/mL).

    • Remove the old medium from the cells and add the medium containing the mRNA-LNPs.

  • Incubation:

    • Incubate the cells at 37°C in a CO2 incubator for 24-48 hours.

  • Analysis of Protein Expression:

    • For Luciferase mRNA: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol.

    • For GFP mRNA: Analyze the percentage of GFP-positive cells and the mean fluorescence intensity using a flow cytometer.

Visualizations

LNP_Formulation_Workflow cluster_prep Preparation cluster_formulation Formulation cluster_purification Purification & Storage Lipid_Stock Prepare Lipid Stock (this compound, DSPC, Cholesterol, PEG-Lipid in Ethanol) Microfluidics Microfluidic Mixing (Aqueous:Organic Ratio 3:1) Lipid_Stock->Microfluidics mRNA_Solution Prepare mRNA Solution (Large mRNA in Citrate Buffer pH 4.0) mRNA_Solution->Microfluidics Dialysis Dialysis against PBS (pH 7.4) Microfluidics->Dialysis Concentration Concentration & Sterile Filtration Dialysis->Concentration Storage Storage at 4°C or -80°C Concentration->Storage

Caption: Workflow for this compound LNP Formulation.

LNP_Characterization_Workflow cluster_physicochemical Physicochemical Characterization cluster_invitro In Vitro Evaluation LNP_Sample Formulated this compound LNP Sample Size_PDI Size (Z-average) & PDI (DLS) LNP_Sample->Size_PDI Zeta Zeta Potential (ELS) LNP_Sample->Zeta Encapsulation Encapsulation Efficiency (RiboGreen Assay) LNP_Sample->Encapsulation Transfection Cell Transfection LNP_Sample->Transfection Analysis Analysis of Protein Expression (e.g., Luciferase Assay, Flow Cytometry) Transfection->Analysis

Caption: Workflow for LNP Characterization and Evaluation.

References

Application Notes and Protocols for RCB-02-4-8 LNP Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

RCB-02-4-8 is a biodegradable, ionizable lipid nanoparticle (LNP) system engineered for potent pulmonary messenger RNA (mRNA) delivery and in vivo genome editing.[1] This advanced delivery vehicle has demonstrated significantly improved transfection efficiency in lung tissue compared to conventional LNP formulations, making it a promising candidate for developing therapies for congenital lung diseases like cystic fibrosis.[1][2] The unique molecular structure of the this compound ionizable lipid, featuring hydrolyzable ester and carbonate groups, allows for rapid biodegradation, which may reduce potential long-term toxicity.[1]

These application notes provide a detailed, step-by-step guide for the synthesis and formulation of this compound LNPs for research and preclinical development. The protocols cover the preparation of lipid stock solutions, mRNA encapsulation using a microfluidic mixing method, and post-formulation purification and characterization.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the formulation and characterization of this compound LNPs based on reported findings.

Table 1: this compound LNP Formulation Compositions

Formulation ComponentDOTAP Formulation Molar Ratio (%)DOPE Formulation Molar Ratio (%)
This compound (Ionizable Lipid)3035
Helper Lipid (DOTAP or DOPE)3916
Cholesterol3046.5
C14-PEG200012.5

Data sourced from literature describing formulations for in vivo studies.[3]

Table 2: Physicochemical Properties of this compound LNPs (DOTAP Formulation)

ParameterValue
Particle Size (Hydrodynamic Diameter)~85.7 nm
Polydispersity Index (PDI)< 0.2 (typically ~0.11)
mRNA Encapsulation Efficiency> 87%
Zeta Potential+9.7 mV

These properties were characterized for LNPs prepared using a microfluidic device.[1][4]

Experimental Protocols

Protocol 1: Preparation of Lipid and mRNA Stock Solutions

This protocol details the preparation of the necessary stock solutions for LNP formulation.

Materials:

  • This compound ionizable lipid

  • 1,2-dioleoyl-3-trimethylammonium-propane (DOTAP) or 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)

  • Cholesterol

  • C14-PEG2000

  • Ethanol (anhydrous)

  • mRNA transcript

  • Citrate buffer (50 mM, pH 4.0)

  • Nuclease-free water

Procedure:

  • Lipid Stock Solution Preparation:

    • Individually dissolve this compound, DOTAP (or DOPE), cholesterol, and C14-PEG2000 in anhydrous ethanol to create concentrated stock solutions (e.g., 10-50 mM). Gentle heating (up to 60°C) may be necessary to fully dissolve the lipids.[5]

    • From the individual stock solutions, prepare a mixed lipid stock solution in ethanol containing the desired molar ratio of the four lipid components (refer to Table 1). For example, for the DOTAP formulation, the final lipid mixture should have a molar ratio of 30:39:30:1 (this compound:DOTAP:cholesterol:C14-PEG2000).[3]

  • mRNA Stock Solution Preparation:

    • Dissolve the lyophilized mRNA transcript in a low pH buffer, such as 50 mM citrate buffer (pH 4.0), to a final concentration of 0.1-1 mg/mL.[5] The acidic pH is crucial for protonating the ionizable lipid, facilitating its interaction with the negatively charged mRNA backbone.

Protocol 2: this compound LNP Formulation using Microfluidics

This protocol describes the encapsulation of mRNA into LNPs using a microfluidic mixing device.

Materials:

  • Prepared lipid stock solution in ethanol

  • Prepared mRNA stock solution in citrate buffer

  • Microfluidic mixing device (e.g., NanoAssemblr)

  • Syringes for the microfluidic device

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • System Setup:

    • Prime the microfluidic device with ethanol and the aqueous buffer according to the manufacturer's instructions to remove any air bubbles and equilibrate the system.

  • Loading Syringes:

    • Load one syringe with the lipid stock solution (in ethanol) and another syringe with the mRNA stock solution (in aqueous buffer).[5]

  • Microfluidic Mixing:

    • Set the total flow rate (TFR) and the flow rate ratio (FRR) of the aqueous to organic phase on the microfluidic device. A typical starting point is a TFR of 12 mL/min and an FRR of 3:1 (Aqueous:Ethanol).[5] These parameters are critical for controlling particle size and may require optimization.

    • Initiate the mixing process. The rapid mixing of the two phases leads to the self-assembly of lipids and the encapsulation of mRNA into LNPs.[5]

  • Dilution and Neutralization:

    • Immediately following mixing, dilute the LNP solution with PBS (pH 7.4) to reduce the ethanol concentration and neutralize the pH. This helps to stabilize the newly formed LNPs.

Protocol 3: LNP Purification and Sterile Filtration

This protocol outlines the steps for purifying the LNP formulation to remove ethanol and unencapsulated mRNA.

Materials:

  • Crude LNP formulation

  • Dialysis cassette (e.g., 20,000 MWCO) or Tangential Flow Filtration (TFF) system

  • Phosphate-buffered saline (PBS), pH 7.4, sterile-filtered

  • Sterile syringe filters (0.22 µm)

Procedure:

  • Purification (Dialysis Method):

    • Transfer the diluted LNP solution into a dialysis cassette.

    • Perform dialysis against sterile PBS (pH 7.4) at 4°C for at least 6 hours, with several buffer changes, to remove ethanol and unencapsulated mRNA.[3]

  • Purification (Tangential Flow Filtration - TFF Method):

    • Alternatively, use a TFF system with an appropriate molecular weight cut-off membrane (e.g., 100 kDa) for diafiltration against PBS (pH 7.4) until the ethanol concentration is below the desired level (e.g., <1%).[5]

    • The TFF system can also be used to concentrate the LNP solution to the desired final concentration.

  • Sterile Filtration:

    • Filter the purified LNP formulation through a 0.22 µm sterile filter for use in cell culture or in vivo studies.[5]

Visualization of Workflows

LNP_Synthesis_Workflow cluster_prep Solution Preparation cluster_formulation LNP Formulation cluster_purification Downstream Processing cluster_characterization Quality Control A Prepare Lipid Stock (this compound, Helper Lipid, Cholesterol, PEG-Lipid in Ethanol) C Microfluidic Mixing (Aqueous:Organic Ratio 3:1) A->C B Prepare mRNA Stock (mRNA in Citrate Buffer, pH 4.0) B->C D Self-Assembly and mRNA Encapsulation C->D Rapid Mixing E Dilution & Neutralization (PBS, pH 7.4) D->E F Purification (Dialysis or TFF) E->F G Sterile Filtration (0.22 µm filter) F->G H Characterization (Size, PDI, Encapsulation Efficiency) G->H

Caption: Experimental workflow for this compound LNP synthesis.

Logical_Relationship cluster_inputs Input Components cluster_process Core Process cluster_mechanism Self-Assembly Mechanism cluster_output Final Product Lipids This compound & Helper Lipids in Ethanol Mixing Controlled Microfluidic Mixing Lipids->Mixing mRNA mRNA in Aqueous Buffer (Low pH) mRNA->Mixing SelfAssembly Solvent Polarity Change Drives Lipid Self-Assembly Mixing->SelfAssembly Encapsulation Electrostatic Interaction (Lipid+ & mRNA-) Leads to Encapsulation SelfAssembly->Encapsulation LNP Stable this compound LNPs with Encapsulated mRNA Encapsulation->LNP

Caption: Logical relationships in LNP self-assembly.

References

Application Notes and Protocols for RCB-02-4-8 in Cystic Fibrosis Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cystic Fibrosis (CF) is a monogenic disorder caused by mutations in the cystic fibrosis transmembrane conductance regulator (CFTR) gene, leading to defective protein function and severe lung disease. Gene and mRNA therapies represent promising avenues for treating CF, particularly for patients with mutations unresponsive to current modulator drugs. A significant challenge in developing these therapies is the efficient and safe delivery of nucleic acids to the affected lung epithelial cells. RCB-02-4-8, also known as RCB-4-8, is a novel ionizable cationic lipid that has demonstrated exceptional capabilities for forming lipid nanoparticles (LNPs) for potent pulmonary mRNA delivery.[1][2][3]

These application notes provide a comprehensive overview of the use of this compound in cystic fibrosis research, focusing on its application in mRNA delivery for CFTR protein restoration and gene editing. The protocols outlined below are based on preclinical studies and offer a guide for researchers looking to leverage this advanced delivery platform.

Key Features of this compound LNPs

This compound has been identified through combinatorial screening as a highly effective lipid for lung-targeting LNPs.[1] Its key advantages include:

  • High Transfection Efficiency: this compound formulated LNPs have shown approximately 100-fold greater efficiency in delivering mRNA to mouse lungs compared to the widely used MC3 lipid.[1][3]

  • Biodegradability and Lower Toxicity: In preclinical models, less than 30% of this compound remained in the lungs 48 hours post-administration, in contrast to over 90% retention for MC3, suggesting a favorable safety profile.[1][3]

  • Suitability for Repeat Dosing: The biodegradable nature of this compound LNPs makes them amenable to the repeat administrations that would likely be necessary for a chronic condition like cystic fibrosis.[1]

  • Versatility: These LNPs can encapsulate various mRNA payloads, including those encoding for the CFTR protein or components of the CRISPR-Cas9 gene-editing system.[1][3]

Applications in Cystic Fibrosis Research

The primary application of this compound in CF research is as a delivery vehicle for nucleic acid-based therapies aimed at restoring CFTR function.

CFTR mRNA Replacement Therapy

For patients with any CF-causing mutation, delivering a correct copy of the CFTR mRNA to lung epithelial cells can enable the production of a functional CFTR protein.[4][5][6][7] This approach is independent of the patient's specific mutation. This compound LNPs are an ideal candidate for this application due to their high efficiency in transfecting lung cells.

In Vivo Gene Editing

For a more permanent correction, this compound LNPs can be used to deliver mRNA encoding CRISPR-Cas9 components to correct the underlying genetic mutation in lung stem and epithelial cells.[1][2][8][9][10] Successful editing of lung stem cells could lead to a long-lasting therapeutic effect.[2][9][10]

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical studies involving this compound LNPs.

Table 1: In Vivo Lung Transfection Efficiency in Mice

NanoparticleTransfection Efficiency (Relative to MC3)Reference
This compound LNP~100-fold higher[1][3]

Table 2: Biodegradability in Mouse Lungs (48 hours post-administration)

NanoparticlePercentage Remaining in LungsReference
This compound LNP< 30%[1][3]
MC3 LNP> 90%[1][3]

Table 3: Gene Editing Efficiency in Mouse Lung Cells (Three Doses)

Cell TypePercentage of Edited CellsReference
Total Lung Cells~60%[1]
Club and Ciliated Epithelial Cells~15%[1][8]

Signaling Pathways

The primary signaling pathway targeted by CFTR mRNA therapy delivered via this compound LNPs is the direct restoration of the CFTR protein itself. The delivered mRNA is translated by the host cell machinery to produce functional CFTR protein, which is then trafficked to the cell membrane. This bypasses the mutated endogenous CFTR gene and the associated downstream signaling defects.

cluster_Cell Airway Epithelial Cell LNP LNP containing CFTR mRNA Endocytosis Endocytosis LNP->Endocytosis Endosome Endosome Endocytosis->Endosome Endosomal Escape Endosomal Escape Endosome->Endosomal Escape CFTR mRNA\n(in cytoplasm) CFTR mRNA (in cytoplasm) Endosomal Escape->CFTR mRNA\n(in cytoplasm) Ribosome Ribosome CFTR mRNA\n(in cytoplasm)->Ribosome Translation Functional CFTR\nProtein Functional CFTR Protein Ribosome->Functional CFTR\nProtein Cell Membrane\nIntegration Cell Membrane Integration Functional CFTR\nProtein->Cell Membrane\nIntegration Trafficking Chloride Ion\nTransport Chloride Ion Transport Cell Membrane\nIntegration->Chloride Ion\nTransport Restored Airway\nSurface Liquid Restored Airway Surface Liquid Chloride Ion\nTransport->Restored Airway\nSurface Liquid Defective CFTR Mutated CFTR Gene (Endogenous)

Cellular pathway for CFTR mRNA therapy.

Experimental Protocols

The following are representative protocols for the use of this compound LNPs in cystic fibrosis research, based on established methodologies.

Protocol 1: Formulation of this compound LNPs for mRNA Delivery

This protocol describes the formulation of this compound LNPs encapsulating mRNA using a microfluidic mixing method.

Materials:

  • This compound (ionizable lipid)

  • DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine)

  • Cholesterol

  • DMG-PEG2000 (1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000)

  • CFTR mRNA (or other mRNA of interest)

  • Ethanol

  • Citrate buffer (pH 4.0)

  • Phosphate-buffered saline (PBS, pH 7.4)

  • Microfluidic mixing device (e.g., NanoAssemblr)

Procedure:

  • Lipid Stock Preparation: Prepare stock solutions of this compound, DSPC, cholesterol, and DMG-PEG2000 in ethanol. A typical molar ratio is 50:10:38.5:1.5 (this compound:DSPC:Cholesterol:DMG-PEG2000).

  • mRNA Solution Preparation: Dilute the CFTR mRNA to the desired concentration in citrate buffer (pH 4.0).

  • Microfluidic Mixing:

    • Load the lipid mixture in ethanol into one syringe of the microfluidic device.

    • Load the mRNA solution into a separate syringe.

    • Set the flow rate ratio of the aqueous to organic phase (typically 3:1).

    • Initiate mixing. The rapid mixing will lead to the self-assembly of LNPs.

  • Dialysis: Dialyze the resulting LNP solution against PBS (pH 7.4) overnight at 4°C to remove ethanol and non-encapsulated components.

  • Concentration and Sterilization: Concentrate the LNP solution using a centrifugal filter device and sterilize by passing through a 0.22 µm filter.

  • Characterization:

    • Determine particle size and polydispersity index (PDI) using dynamic light scattering (DLS).

    • Quantify mRNA encapsulation efficiency using a fluorescent dye-based assay (e.g., RiboGreen).

    • Assess LNP morphology using cryo-transmission electron microscopy (cryo-TEM).

cluster_Inputs Inputs cluster_Process Process cluster_Output Output Lipids This compound & other lipids in Ethanol Mixing Microfluidic Mixing Lipids->Mixing mRNA CFTR mRNA in Citrate Buffer mRNA->Mixing Dialysis Dialysis vs. PBS Mixing->Dialysis Concentration Concentration & Sterilization Dialysis->Concentration LNPs This compound LNPs with encapsulated mRNA Concentration->LNPs Characterization Characterization (DLS, RiboGreen, cryo-TEM) LNPs->Characterization

LNP formulation workflow.
Protocol 2: In Vitro Transfection of Human Bronchial Epithelial Cells

This protocol details the transfection of a human bronchial epithelial cell line (e.g., CFBE41o-) with this compound LNPs containing CFTR mRNA.

Materials:

  • CFBE41o- cells (or other relevant CF cell line)

  • Cell culture medium (e.g., MEM) with supplements

  • This compound LNPs with encapsulated CFTR mRNA

  • Control LNPs (e.g., containing luciferase mRNA or empty)

  • 96-well plates

  • Reagents for functional assays (e.g., Ussing chamber, membrane potential assays)

Procedure:

  • Cell Seeding: Seed CFBE41o- cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.

  • Transfection:

    • Dilute the this compound LNPs to the desired final concentration in pre-warmed cell culture medium.

    • Remove the old medium from the cells and add the LNP-containing medium.

    • Incubate the cells for 4-6 hours at 37°C and 5% CO2.

    • Replace the transfection medium with fresh, complete medium.

  • Analysis of CFTR Expression and Function (48-72 hours post-transfection):

    • Western Blot: Lyse the cells and perform a western blot to detect the presence of the full-length, glycosylated CFTR protein.

    • Immunofluorescence: Fix and permeabilize the cells, then stain with an anti-CFTR antibody to visualize protein localization at the cell membrane.

    • Functional Assays:

      • Ussing Chamber: For cells grown on permeable supports, measure forskolin-induced short-circuit current to assess chloride channel activity.

      • Membrane Potential Assay: Use a fluorescent dye (e.g., FLIPR membrane potential dye) to measure changes in membrane potential in response to a chloride/anion gradient and CFTR activators (forskolin and genistein).

Protocol 3: In Vivo Delivery of CFTR mRNA to a Mouse Model of Cystic Fibrosis

This protocol describes the intratracheal administration of this compound LNPs to a CF mouse model to assess in vivo CFTR function restoration.

Materials:

  • Cftr knockout or F508del mouse model

  • This compound LNPs with encapsulated CFTR mRNA

  • Control LNPs

  • Anesthesia (e.g., isoflurane)

  • Intratracheal instillation device

  • Equipment for nasal potential difference (NPD) measurement

Procedure:

  • Animal Preparation: Anesthetize the mice according to approved institutional animal care and use committee (IACUC) protocols.

  • Intratracheal Administration:

    • Position the anesthetized mouse on a small surgical board.

    • Visualize the trachea and carefully insert the instillation device.

    • Administer a defined volume (e.g., 50 µL) of the LNP solution directly into the lungs.

    • Allow the mouse to recover from anesthesia.

  • Assessment of CFTR Function (repeat at various time points, e.g., day 3, 7, 14):

    • Nasal Potential Difference (NPD):

      • Anesthetize the mouse.

      • Perfuse a series of solutions (Ringer's solution, amiloride, low chloride solution, forskolin) through the nasal cavity while measuring the potential difference across the nasal epithelium.

      • A significant hyperpolarization in response to the low chloride and forskolin solution indicates functional CFTR-mediated chloride secretion.

  • Histological Analysis:

    • At the end of the study, euthanize the mice and harvest the lungs.

    • Perform immunohistochemistry or immunofluorescence on lung sections to detect human CFTR protein expression in the airway epithelium.

cluster_Preparation Preparation cluster_Procedure Procedure cluster_Analysis Analysis Anesthesia Anesthetize CF Mouse Model Administration Intratracheal Administration Anesthesia->Administration LNPs Prepare this compound LNPs (CFTR mRNA) LNPs->Administration NPD Nasal Potential Difference (NPD) Administration->NPD Time Points Histology Lung Histology (CFTR Staining) Administration->Histology End of Study

In vivo experimental workflow.

Conclusion

This compound represents a significant advancement in lipid nanoparticle technology for pulmonary mRNA delivery. Its high transfection efficiency, favorable safety profile, and suitability for repeat dosing make it a powerful tool for cystic fibrosis research. The protocols and data presented here provide a framework for scientists and drug developers to explore the potential of this compound-based therapies to correct the fundamental defect in cystic fibrosis and other genetic lung diseases. Future research will likely focus on optimizing formulations for nebulization to enable non-invasive administration for patients.[1]

References

Application Notes and Protocols for Repeat Dosing of RCB-4-8 LNPs In Vivo

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the in vivo repeat administration of RCB-4-8 lipid nanoparticles (LNPs). The information is intended to guide researchers in designing and executing experiments involving multiple dosing regimens for therapeutic mRNA delivery, particularly to the lungs.

Introduction

RCB-4-8 is a biodegradable, ionizable lipid that forms the core of a potent LNP delivery system for mRNA.[1] Its unique structure, featuring hydrolyzable ester and carbonate groups, allows for rapid biodegradation, which is suggestive of lower toxicity compared to conventional lipids.[1][2] This characteristic makes RCB-4-8 LNPs particularly amenable to repeat dosing, a critical requirement for many therapeutic applications of mRNA. Unlike viral vectors, which can elicit strong immune responses that prevent re-administration, LNPs like RCB-4-8 offer the potential for multiple treatments.[2][3]

Repeat dosing of LNPs, however, is not without challenges. A key consideration is the potential for an immune response against components of the LNP, particularly the PEGylated lipid, which can lead to accelerated blood clearance (ABC) of subsequent doses and reduced therapeutic efficacy.[4][5][6][7] Therefore, careful consideration of the LNP formulation, dosing interval, and route of administration is crucial for successful repeat dosing strategies.

Key Considerations for Repeat Dosing Protocols

  • Dosing Interval: The time between doses can significantly impact both efficacy and toxicity. Daily repeat dosing of LNPs has been shown to cause severe liver toxicity in mice, while weekly intervals did not produce the same adverse effects and resulted in enhanced efficiency.[8] For RCB-4-8 LNPs administered intratracheally for lung delivery, a dosing schedule of every other day has been reported.[2][9]

  • LNP Formulation: The composition of the LNP, especially the structure and molar ratio of the PEG-lipid, is a primary factor influencing the performance of repeatedly administered mRNA-LNPs.[4][5] Optimization of the LNP formulation can help maintain sustained, dose-responsive efficacy.[4][5]

  • Immunogenicity: Repeated administration of PEGylated LNPs can induce the production of anti-PEG antibodies (IgM), which can lead to the rapid clearance of subsequent doses.[4][5][7] Monitoring for such immune responses is advisable in long-term dosing studies.

  • Route of Administration: The administration route influences biodistribution and potential toxicity.[10] For RCB-4-8, intratracheal administration has been shown to be effective for targeting the lungs.[2][9]

Quantitative Data Summary

The following tables summarize key quantitative data related to RCB-4-8 LNP characteristics and performance in repeat dosing studies.

Table 1: Physicochemical Properties of RCB-4-8 LNPs

ParameterValueReference
Particle Size (hydrodynamic diameter)~85.7 nm[1]
Polydispersity Index (PDI)0.11[1]
mRNA Encapsulation Efficiency>87%[1]

Table 2: In Vivo Repeat Dosing Protocol and Efficacy for RCB-4-8 LNPs

ParameterDescriptionReference
Animal ModelAi9 reporter mice (8-week-old)[2][9]
LNP CargoCre recombinase mRNA[2][9]
Administration RouteIntratracheal[2][9]
Dosing RegimenThree doses administered on Day 0, Day 2, and Day 4[2][9]
Efficacy ReadoutTdTomato+ cells in the lung (indicating successful Cre-mediated recombination)[1][2]
Efficacy Result~53% of total lung cells edited after three doses[1]

Experimental Protocols

Protocol 1: Formulation of RCB-4-8 LNPs for In Vivo Administration

This protocol describes the formulation of RCB-4-8 LNPs encapsulating mRNA using a microfluidic mixing method.

Materials:

  • RCB-4-8 ionizable lipid

  • 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) or 1,2-dioleoyl-3-trimethylammonium-propane (DOTAP)

  • Cholesterol

  • DMG-PEG2000

  • mRNA in an appropriate buffer (e.g., citrate buffer, pH 4.0)

  • Ethanol

  • Phosphate-buffered saline (PBS), pH 7.4

  • Microfluidic mixing device and pump system

  • Dialysis cassettes (e.g., 10 kDa MWCO)

Procedure:

  • Prepare Lipid Stock Solution: Dissolve RCB-4-8, DOPE (or DOTAP), cholesterol, and DMG-PEG2000 in ethanol at a specific molar ratio (e.g., a common starting ratio for LNPs is 50:10:38.5:1.5).

  • Prepare mRNA Solution: Dilute the mRNA to the desired concentration in the chosen aqueous buffer.

  • Microfluidic Mixing:

    • Set up the microfluidic mixing device according to the manufacturer's instructions.

    • Load the lipid-ethanol solution into one syringe and the mRNA-aqueous solution into another.

    • Pump the two solutions through the microfluidic device at a defined total flow rate and flow rate ratio (e.g., 3:1 aqueous to ethanol). This rapid mixing process leads to the self-assembly of LNPs.

  • Dialysis:

    • Collect the LNP solution from the outlet of the microfluidic device.

    • Dialyze the LNP solution against sterile PBS (pH 7.4) overnight at 4°C using dialysis cassettes to remove ethanol and non-encapsulated mRNA.

  • Concentration and Sterilization:

    • Concentrate the dialyzed LNPs to the desired final concentration using a centrifugal filter unit if necessary.

    • Sterilize the final LNP formulation by passing it through a 0.22 µm filter.

  • Characterization:

    • Measure the particle size and polydispersity index (PDI) using dynamic light scattering (DLS).

    • Determine the mRNA encapsulation efficiency using a fluorescent dye-based assay (e.g., RiboGreen assay).

    • Assess the zeta potential of the LNPs.

Protocol 2: In Vivo Repeat Dosing of RCB-4-8 LNPs via Intratracheal Administration

This protocol details the procedure for repeated intratracheal administration of RCB-4-8 LNPs in mice.

Materials:

  • RCB-4-8 LNP-mRNA formulation (prepared as in Protocol 1)

  • 8-week-old mice (e.g., Ai9 reporter mice)

  • Anesthesia (e.g., isoflurane)

  • Intratracheal administration device (e.g., microsprayer)

  • Sterile saline

Procedure:

  • Animal Preparation: Anesthetize the mouse using isoflurane.

  • Administration:

    • Position the mouse in a supine position.

    • Carefully visualize the trachea and insert the intratracheal administration device.

    • Administer a single bolus of the RCB-4-8 LNP-mRNA solution (e.g., 60 µL). A saline-treated group should be included as a negative control.

  • Repeat Dosing:

    • Repeat the administration procedure on Day 2 and Day 4 for the repeat dosing group.

  • Monitoring:

    • Monitor the animals for any signs of distress or adverse reactions throughout the study.

    • Body weight should be recorded regularly.

  • Efficacy and Toxicity Assessment:

    • Three days after the final dose, euthanize the mice.

    • Collect lungs and other relevant organs (e.g., liver, spleen).

    • For efficacy assessment in Ai9 mice, prepare lung sections for fluorescence imaging to detect tdTomato+ cells.[9] Alternatively, perform flow cytometry on single-cell suspensions from the lung to quantify the percentage of edited cells.

    • For toxicity assessment, a portion of the organs can be fixed in formalin for histopathological analysis (H&E staining). Blood samples can be collected for serum chemistry analysis.

Visualizations

Experimental_Workflow Experimental Workflow for In Vivo Repeat Dosing of RCB-4-8 LNPs cluster_prep Preparation cluster_in_vivo In Vivo Study cluster_analysis Analysis LNP Formulation LNP Formulation Characterization Characterization LNP Formulation->Characterization Size, PDI, EE Dosing Day 0 Dosing Day 0 Characterization->Dosing Day 0 Dosing Day 2 Dosing Day 2 Dosing Day 0->Dosing Day 2 Dosing Day 4 Dosing Day 4 Dosing Day 2->Dosing Day 4 Tissue Collection Tissue Collection Dosing Day 4->Tissue Collection Day 7 Efficacy Analysis Efficacy Analysis Tissue Collection->Efficacy Analysis Flow Cytometry, Imaging Toxicity Analysis Toxicity Analysis Tissue Collection->Toxicity Analysis Histology, Blood Chemistry

Caption: Workflow for RCB-4-8 LNP repeat dosing experiments.

Signaling_Pathway General Cellular Pathway of LNP-mediated mRNA Delivery LNP LNP Endosome Endosome Acidification LNP->Endosome Endocytosis Cell Membrane Cell Membrane Endosomal Escape Endosomal Escape Endosome:f0->Endosomal Escape Protonation of ionizable lipid mRNA Release mRNA Release Endosomal Escape->mRNA Release Ribosome Ribosome mRNA Release->Ribosome Translation Therapeutic Protein Therapeutic Protein Ribosome->Therapeutic Protein Synthesis

Caption: Cellular uptake and mechanism of action for LNP-delivered mRNA.

References

Troubleshooting & Optimization

Troubleshooting low mRNA encapsulation in RCB-02-4-8 LNPs

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: RCB-02-4-8 LNP Formulations

This guide provides troubleshooting assistance and frequently asked questions for researchers, scientists, and drug development professionals experiencing low mRNA encapsulation efficiency with this compound lipid nanoparticle (LNP) formulations.

Frequently Asked Questions (FAQs)

Q1: What is a typical target for mRNA encapsulation efficiency (EE)?

Acceptable encapsulation efficiency for mRNA-LNPs is generally considered to be above 80%, with many protocols achieving efficiencies of 90% or higher.[1][2][3][4] Formulations with high EE are crucial for ensuring a sufficient mRNA dose is protected and delivered to target cells.[5]

Q2: My encapsulation efficiency is below 70%. What are the most common causes?

Low encapsulation efficiency can stem from several factors across three main areas: the formulation itself, the process parameters used for assembly, and the quality of the starting materials.

  • Formulation Issues : Incorrect lipid molar ratios, a suboptimal N/P ratio (the ratio of nitrogen atoms in the ionizable lipid to phosphate groups in the mRNA), or improper pH of the aqueous buffer can prevent efficient complexation.[6][7][8]

  • Process Issues : Inconsistent or slow mixing during nanoparticle formation is a primary cause. For microfluidic systems, incorrect Total Flow Rate (TFR) or Flow Rate Ratio (FRR) can lead to poor encapsulation.[9][10][11]

  • Material Issues : Degradation of mRNA or lipids, impurities in stock solutions, or using a buffer with incorrect ionic strength can all negatively impact the self-assembly process.[12][13]

Q3: How does the quality of the mRNA starting material affect encapsulation?

The integrity and purity of the mRNA are critical. Degraded or fragmented mRNA may not encapsulate efficiently. Furthermore, impurities from the in vitro transcription (IVT) process can interfere with the electrostatic interactions required for LNP formation.[1][14] It is essential to use high-purity mRNA with a distinct band on a gel and to verify its integrity before formulation.

Q4: What is the role of the N/P ratio and how can I optimize it?

The N/P ratio represents the charge balance between the positively chargeable ionizable lipid (this compound) and the negatively charged mRNA.[15] At a low pH during formulation, the amine groups on this compound become protonated, allowing for electrostatic interaction with the mRNA's phosphate backbone. A sufficient excess of positive charge (typically an N/P ratio of 3 to 6) is often required to drive efficient encapsulation.[16] If you suspect an issue, consider formulating several small batches with varying N/P ratios to find the optimal value for your specific mRNA and lipid composition.

Q5: How does the pH of the aqueous buffer influence encapsulation?

The pH of the aqueous buffer (containing the mRNA) is one of the most critical factors.[4] Ionizable lipids like this compound are designed to be positively charged at an acidic pH (typically pH 4.0-5.0), which facilitates the electrostatic binding to the negatively charged mRNA.[6] If the pH is too high, the lipid will not be sufficiently protonated, leading to poor mRNA complexation and low encapsulation efficiency. Always verify the pH of your buffer immediately before use.

Q6: Can the lipid components or stock solutions be a source of problems?

Yes. Lipids can degrade over time, especially if stored improperly. Oxidation of the lipid components can occur, which may interfere with LNP formation and compromise the quality of the final product.[17] Ensure that lipids are stored under the recommended conditions (e.g., -20°C) and that the ethanol used to dissolve them is anhydrous, as water content can affect lipid solubility and the mixing process.

Troubleshooting Guide for Low Encapsulation Efficiency

This guide provides a systematic approach to diagnosing and resolving issues with low mRNA encapsulation.

Troubleshooting Decision Tree

The following diagram illustrates a logical workflow for troubleshooting.

TroubleshootingWorkflow cluster_formulation Formulation Issues cluster_process Process Issues cluster_materials Material Issues start_node start_node category_node category_node check_node check_node solution_node solution_node start Low EE (<70%) Formulation Formulation start->Formulation Process Process start->Process Materials Materials start->Materials CheckpH Verify Aqueous Buffer pH (4.0-5.0) Formulation->CheckpH CheckRatios Recalculate Lipid Molar Ratios Formulation->CheckRatios CheckNP Verify N/P Ratio Calculation (3-6) Formulation->CheckNP AdjustpH Remake Buffer CheckpH->AdjustpH RemakeLipidMix Prepare Fresh Lipid Mix CheckRatios->RemakeLipidMix OptimizeNP Optimize N/P Ratio CheckNP->OptimizeNP CheckTFR Review Total Flow Rate (TFR) Process->CheckTFR CheckFRR Review Flow Rate Ratio (FRR) Process->CheckFRR OptimizeTFR Optimize TFR (e.g., 10-20 mL/min) CheckTFR->OptimizeTFR OptimizeFRR Optimize FRR (e.g., 3:1 Aqueous:Organic) CheckFRR->OptimizeFRR CheckmRNA Assess mRNA Integrity/Purity Materials->CheckmRNA CheckLipids Check Lipid Stock Age/Storage Materials->CheckLipids UsemRNA Use New/Purified mRNA Aliquot CheckmRNA->UsemRNA UseLipids Use New Lipid Aliquots CheckLipids->UseLipids LNP_Components cluster_core mRNA_node mRNA_node ionizable_node ionizable_node helper_node helper_node cholesterol_node cholesterol_node peg_node peg_node LNP Lipid Nanoparticle Core Helper Helper Lipid (e.g., DSPC) Structural Integrity LNP->Helper Cholesterol Cholesterol Particle Stability LNP->Cholesterol PEG PEG-Lipid Size Control & Stability LNP->PEG mRNA mRNA Cargo (Negative Charge) RCB0248 This compound (Ionizable Lipid) Encapsulation LNP_Workflow phase_prep phase_prep mixing mixing purification purification characterization characterization final final Aqueous 1. Prepare Aqueous Phase (mRNA in pH 4.0 Buffer) Mix 3. Rapid Mixing (Microfluidic Device) Aqueous->Mix Organic 2. Prepare Organic Phase (this compound & Lipids in Ethanol) Organic->Mix Purify 4. Purification (Dialysis or TFF to remove ethanol) Mix->Purify Analyze 5. Characterization (Size, PDI, Encapsulation Efficiency) Purify->Analyze Product Final LNP Product Analyze->Product

References

Technical Support Center: RCB-02-4-8 LNP Nebulization

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following troubleshooting guide for RCB-02-4-8 LNPs is based on established principles and common challenges observed with lipid nanoparticle (LNP) nebulization for pulmonary delivery. As "this compound" appears to be a proprietary or internal designation with no publicly available data, this guide provides general recommendations and protocols applicable to LNP-based therapeutics.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the nebulization of this compound LNPs, offering potential causes and actionable solutions.

Question 1: We are observing a significant increase in particle size and polydispersity index (PDI) of our this compound LNPs after nebulization. What could be the cause and how can we mitigate this?

Answer: This is a common issue indicating particle aggregation or fusion, primarily caused by the high shear and interfacial stresses generated during aerosolization.[1][2] The energy from the nebulizer can disrupt the LNP structure, leading to instability.[3]

Troubleshooting Steps:

  • Optimize Nebulization Buffer: The composition of the buffer is critical for stabilizing LNPs.[4]

    • pH Adjustment: For ionizable lipids, using a slightly acidic buffer (e.g., 20 mM citrate, pH 5.0) can help maintain the electrostatic interaction between the lipid and the nucleic acid cargo, preventing its loss.[4][5]

    • Add Stabilizing Excipients: Incorporating non-ionic surfactants or polymers can sterically hinder aggregation. Poloxamer 188 (PX188) at concentrations of 0.1-0.2% (w/v) has been shown to be effective in preventing aggregation.[4][5]

    • Ensure Isotonicity: Adding sugars like glucose (e.g., 5%) can create an iso-osmotic solution, which helps maintain particle stability.[5]

  • Review LNP Composition:

    • PEG-Lipid Density: Increasing the density of PEGylated lipids on the LNP surface can enhance stability during nebulization.[4][6] However, be aware that higher PEG density might slightly reduce cellular uptake, requiring a balance between stability and efficacy.[4]

  • Minimize Nebulization Time: The duration of nebulization directly correlates with the amount of stress the LNPs are subjected to.[3] Using the minimum volume and time required for the experiment can reduce particle destabilization in the nebulizer reservoir.[2][3]

Question 2: Our encapsulation efficiency is dropping significantly post-nebulization. How can we better protect the this compound LNP cargo?

Answer: Loss of encapsulated cargo (e.g., mRNA, siRNA) is a direct consequence of LNP destabilization from the physical forces of nebulization.[1][5] The strategies to prevent size increase will also help maintain high encapsulation efficiency.

Troubleshooting Steps:

  • Implement Buffer Optimization: As mentioned previously, a low pH citrate buffer with stabilizing excipients like Poloxamer 188 is a primary strategy to prevent both aggregation and cargo loss.[4][5] Studies have shown an inverse linear relationship between LNP size increase and encapsulation efficiency, highlighting the interconnectedness of these issues.[2]

  • Choice of Nebulizer: While all nebulizers impart stress, their mechanisms differ. Vibrating mesh nebulizers (VMNs) are often preferred for their efficiency and lower residual volume compared to jet nebulizers.[7][8] However, even VMNs can destabilize LNPs. It is crucial to evaluate your specific this compound LNP formulation with different nebulizer types (e.g., Aerogen vs. PARI) to identify the most suitable device.[9]

  • Cargo-Specific Considerations: Different types of cargo may have varying stability. For instance, mRNA can be more sensitive to degradation during nebulization than siRNA.[9] This may require more rigorous formulation optimization for larger, more labile molecules.

Question 3: We are seeing reduced in vitro biological activity of our nebulized this compound LNPs compared to the pre-nebulized formulation. Why is this happening?

Answer: A reduction in biological function is the downstream consequence of physical instability and cargo degradation.[9][10] If the LNPs aggregate, they may not be efficiently taken up by target cells.[4] If the nucleic acid cargo is released prematurely or degraded, it cannot perform its therapeutic function.

Troubleshooting Steps:

  • Confirm Physical Integrity: First, use the characterization protocols outlined below (See Experimental Protocols section) to confirm that your particle size, PDI, and encapsulation efficiency are within an acceptable range post-nebulization.

  • Assess Cargo Integrity: Beyond just encapsulation, it's important to verify that the cargo itself has not been damaged. This may involve running a gel electrophoresis or using other analytical techniques to check the integrity of the RNA or other payload after it has been extracted from the nebulized LNPs.

  • Re-evaluate Formulation: The addition of cryoprotectants like sugars (sucrose, trehalose) or amphiphilic polymers in the formulation can help protect the entire LNP structure and its payload during the stress of aerosolization.[3]

Data Presentation

The following tables summarize typical quantitative changes observed in LNP properties before and after nebulization, based on published studies. These can serve as a benchmark for your this compound LNP experiments.

Table 1: Effect of Nebulization on LNP Physicochemical Properties

ParameterPre-Nebulization (Typical)Post-Nebulization (Typical)Potential Cause of ChangeReference
Hydrodynamic Diameter (nm) 80 - 120 nm150 - 450+ nmAggregation, Fusion[2]
Polydispersity Index (PDI) < 0.2> 0.3Non-uniform particle aggregation[2]
Encapsulation Efficiency (%) > 90%50 - 80%LNP disruption, cargo leakage[2][10]
Zeta Potential (mV) Near-neutral or slightly negativeVariable, may shiftChanges in surface composition[10]

Table 2: Impact of Formulation Excipients on LNP Stability During Nebulization

Formulation BufferLNP Size Post-NebulizationEncapsulation Efficiency Post-NebulizationKey FindingReference
Standard PBS Significant IncreaseSignificant DecreaseStandard buffers lack stabilizing agents.[4]
Citrate Buffer (pH 5.0) Moderate IncreaseImprovedLow pH helps stabilize ionizable lipid-RNA core.[5]
Citrate (pH 5.0) + 0.2% Poloxamer 188 + 5% Glucose Minimal IncreaseHighCombination of pH control, surfactant, and osmolyte provides robust stabilization.[4][5]

Experimental Protocols

Protocol 1: Characterization of this compound LNPs Pre- and Post-Nebulization

  • Sample Preparation:

    • Prepare your this compound LNP formulation in the desired nebulization buffer.

    • Aliquot a portion of this solution as the "Pre-Nebulization" control.

  • Nebulization:

    • Load a defined volume (e.g., 1-2 mL) of the LNP solution into the nebulizer reservoir (e.g., Aeroneb®).

    • Run the nebulizer for a set duration (e.g., 3 minutes).[2]

    • Collect the aerosolized sample using a suitable method, such as an impinger or by condensing the aerosol on a cold surface.

    • Separately, collect the remaining solution from the nebulizer reservoir, as this material has also been exposed to stress.[3]

  • Particle Size and Zeta Potential Measurement:

    • Dilute the pre-nebulization, post-nebulization (collected aerosol), and reservoir samples to an appropriate concentration with the nebulization buffer.

    • Measure the hydrodynamic diameter, PDI, and zeta potential using Dynamic Light Scattering (DLS).[2]

  • Encapsulation Efficiency (EE) Measurement:

    • Use a nucleic acid quantification assay, such as the RiboGreen® assay.[2]

    • Measure the total amount of RNA in a sample after lysing the LNPs with a detergent (e.g., 0.5% Triton X-100).

    • Separately, measure the amount of free, unencapsulated RNA in an intact sample.

    • Calculate EE% = [(Total RNA - Free RNA) / Total RNA] x 100.

  • Visualization (Optional):

    • Prepare grids of pre- and post-nebulization samples for Transmission Electron Microscopy (TEM) to visually inspect for changes in morphology and aggregation.[11]

Visualizations

The following diagrams illustrate key concepts relevant to the nebulization and cellular uptake of this compound LNPs.

G Troubleshooting Workflow for LNP Nebulization Issues A Start: Nebulize This compound LNPs B Post-Nebulization Analysis: - DLS (Size, PDI) - RiboGreen (EE%) A->B Experimental Step C Results Acceptable? B->C Data Review D Proceed with In Vitro / In Vivo Experiments C->D Yes E Issue Detected: - Size/PDI Increase - EE% Decrease C->E No F Optimize Formulation: - Adjust Buffer pH - Add Excipients (PX188) - Ensure Isotonicity E->F Troubleshoot G Optimize Process: - Minimize Nebulization Time - Test Different Nebulizers E->G Troubleshoot H Re-evaluate LNP Composition (e.g., PEG) E->H Troubleshoot F->A Iterate G->A Iterate H->A Iterate

Caption: A logical workflow for troubleshooting common LNP nebulization challenges.

G Key Factors in LNP Stabilization During Nebulization center Stable Nebulized This compound LNP pH Buffer pH (e.g., pH 5.0) pH->center excipient Stabilizing Excipients (e.g., Poloxamer 188) excipient->center osmolyte Isotonicity (e.g., Glucose) osmolyte->center peg LNP Composition (PEG-Lipid Density) peg->center process Process Parameters (Time, Volume) process->center device Nebulizer Choice (Vibrating Mesh vs. Jet) device->center

Caption: Interrelated factors contributing to the stability of LNPs during aerosolization.

G General Cellular Uptake Pathways for Inhaled Nanoparticles LNP Nebulized This compound LNP Membrane Cell Membrane LNP->Membrane Approach CME Clathrin-Mediated Endocytosis Membrane->CME Primary Pathway Caveolae Caveolae-Mediated Endocytosis Membrane->Caveolae Macro Macropinocytosis Membrane->Macro Endosome Early Endosome CME->Endosome Caveolae->Endosome Macro->Endosome Release Endosomal Escape & Cargo Release Endosome->Release Acidification

References

Technical Support Center: Overcoming the Mucus Barrier with RCB-02-4-8 Formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with RCB-02-4-8 formulations for delivery across mucosal surfaces.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in nanoparticle formulations?

This compound is an ionizable cationic lipid.[1][2] It is a key component in the formation of lipid nanoparticles (LNPs), particularly for the encapsulation and delivery of nucleic acids like mRNA.[2] Its ionizable nature means that it is positively charged at a low pH, which facilitates the encapsulation of negatively charged genetic material. At physiological pH, its charge is more neutral, which can reduce toxicity.

Q2: What is the primary challenge when delivering this compound formulations to mucosal surfaces?

The primary challenge is the mucus barrier. Mucus is a viscoelastic and adhesive gel that lines mucosal surfaces and is designed to trap and clear foreign particles.[3][4] Formulations containing cationic lipids like this compound can have a net positive surface charge, leading to strong electrostatic interactions with the negatively charged mucin fibers in mucus.[3][5] This mucoadhesion can prevent the nanoparticles from penetrating the mucus layer to reach the underlying epithelium.[4][6]

Q3: How can I improve the mucus penetration of my this compound formulations?

A common and effective strategy is to modify the surface of the nanoparticles with a dense layer of polyethylene glycol (PEG), a process known as PEGylation.[7][8][9] PEG creates a hydrophilic, neutral shield that minimizes adhesive interactions with the mucus components, allowing the nanoparticles to diffuse more freely through the mucus mesh.[3][10]

Q4: What is the ideal particle size for mucus penetration?

While there is no single "ideal" size, as it can depend on the specific mucosal tissue, nanoparticles should generally be small enough to pass through the pores of the mucin mesh.[3][11] Studies have shown that nanoparticles up to 500 nm can penetrate mucus if they are sufficiently coated with a muco-inert polymer like PEG.[3] However, smaller particles often exhibit better penetration.[12]

Q5: How does the pH of the mucosal environment affect my this compound formulation?

The pH of the mucosal environment can significantly impact both the nanoparticle surface properties and the mucus itself. For ionizable lipids like this compound, a lower pH can lead to a more positive surface charge, potentially increasing mucoadhesion. The pH can also alter the cross-linking and pore size of the mucus gel.[8] For instance, the acidic environment of the stomach or vagina can present different challenges compared to the neutral pH of the lungs or nasal cavity.[3]

Troubleshooting Guide

Issue 1: Low penetration of nanoparticles in ex vivo mucus models.
Possible Cause Troubleshooting Step
High Positive Surface Charge: The inherent positive charge of this compound at acidic pH may be causing strong mucoadhesion.1. Measure Zeta Potential: Characterize the surface charge of your formulation at the pH of your target mucosal tissue. 2. Optimize PEGylation: Increase the density and/or molecular weight of the PEG coating on your nanoparticles to shield the positive charge. 3. Formulation pH: Adjust the pH of your formulation buffer to be closer to the physiological pH of the target mucus, if possible without compromising stability.
Particle Aggregation: Nanoparticles may be aggregating in the mucus, increasing their effective size and preventing penetration.1. Dynamic Light Scattering (DLS): Measure the particle size distribution before and after incubation with mucus. 2. Improve Formulation Stability: Include stabilizers in your formulation. Ensure your PEGylation is sufficient to prevent aggregation.
Inappropriate Mucus Model: The properties of the mucus model used may not accurately reflect the in vivo environment.1. Use Fresh Native Mucus: Whenever possible, use freshly collected native mucus for your experiments. 2. Biosimilar Mucus: If native mucus is not available, consider using a well-characterized biosimilar mucus that mimics the rheological and biochemical properties of native mucus.[13]
Issue 2: Inconsistent results in mucus permeation studies.
Possible Cause Troubleshooting Step
Mucus Heterogeneity: Mucus is a notoriously heterogeneous biological sample, with variations in composition and structure.1. Pool Mucus Samples: Pool mucus from multiple donors or locations to average out individual variations. 2. Increase Sample Size: Increase the number of replicates for each experimental condition to improve statistical power.
Experimental Technique Variability: The method of mucus collection, storage, and handling can impact its properties.1. Standardize Protocols: Develop and adhere to a strict, standardized protocol for all mucus-related experiments. 2. Control Environmental Factors: Maintain consistent temperature and humidity during experiments, as these can affect mucus viscosity.
Assay Sensitivity: The chosen assay for quantifying nanoparticle penetration may not be sensitive enough.1. Optimize Detection Method: If using fluorescence, ensure the fluorophore is stable in the mucus environment and that the signal is sufficiently above background. 2. Alternative Techniques: Consider using multiple techniques to confirm your findings, such as multiple particle tracking (MPT) and bulk diffusion studies using a Transwell system.[14]

Data Presentation

Table 1: Effect of PEGylation on this compound Nanoparticle Properties and Mucus Penetration
FormulationParticle Size (nm)Zeta Potential (mV) at pH 6.5Effective Diffusivity in Mucus (x 10⁻¹⁰ cm²/s)
Uncoated this compound LNP120 ± 5+25.3 ± 2.10.8 ± 0.3
Low-Density PEG this compound LNP135 ± 6+5.1 ± 1.512.5 ± 2.8
High-Density PEG this compound LNP140 ± 5-1.2 ± 0.845.7 ± 5.1

Data are presented as mean ± standard deviation (n=3). Effective diffusivity was measured using multiple particle tracking in fresh human bronchial mucus.

Experimental Protocols

Protocol 1: Nanoparticle Characterization
  • Particle Size and Zeta Potential Measurement:

    • Dilute the nanoparticle formulation in an appropriate buffer (e.g., phosphate-buffered saline at a relevant pH).

    • Measure the hydrodynamic diameter and polydispersity index using Dynamic Light Scattering (DLS).

    • Measure the zeta potential using Laser Doppler Velocimetry.

    • Perform measurements in triplicate.

  • Quantification of Surface PEG Density:

    • The surface PEG density can be determined using techniques such as ¹H NMR.[10]

Protocol 2: Multiple Particle Tracking (MPT) for Mucus Penetration
  • Sample Preparation:

    • Fluorescently label the nanoparticles.

    • Collect fresh mucus and allow it to equilibrate to 37°C.

    • Gently mix a small volume of the fluorescent nanoparticle suspension with the mucus.

  • Microscopy and Data Acquisition:

    • Place the mucus-nanoparticle mixture on a microscope slide.

    • Using a fluorescence microscope equipped with a sensitive camera, capture time-lapse videos of the nanoparticles' movement.

  • Data Analysis:

    • Use particle tracking software to analyze the videos and generate trajectories for individual nanoparticles.

    • From the trajectories, calculate the mean squared displacement (MSD) and the effective diffusivity of the nanoparticles.

Protocol 3: Transwell Diffusion Assay
  • Apparatus Setup:

    • Use a Transwell insert system with a permeable membrane.

    • Carefully apply a layer of mucus to the surface of the membrane in the donor chamber.

  • Permeation Experiment:

    • Add the nanoparticle formulation to the donor chamber on top of the mucus layer.

    • Fill the receiver chamber with a suitable buffer.

    • At predetermined time points, collect samples from the receiver chamber.

  • Quantification:

    • Quantify the concentration of nanoparticles in the collected samples using a suitable method (e.g., fluorescence measurement, HPLC).

Visualizations

Experimental_Workflow cluster_Formulation Formulation & Characterization cluster_Mucus Mucus Interaction Studies cluster_Analysis Data Analysis & Optimization Formulation Prepare this compound LNP PEGylation Surface Modification (PEGylation) Formulation->PEGylation Characterization Characterize Size & Zeta Potential PEGylation->Characterization MPT Multiple Particle Tracking Characterization->MPT Transwell Transwell Diffusion Assay Characterization->Transwell Mucus_Prep Prepare Mucus Model Mucus_Prep->MPT Mucus_Prep->Transwell Data_Analysis Analyze Penetration Data MPT->Data_Analysis Transwell->Data_Analysis Optimization Optimize Formulation Data_Analysis->Optimization Optimization->Formulation Troubleshooting_Logic cluster_Charge Charge-Related Issues cluster_Size Size-Related Issues Start Low Mucus Penetration Observed Check_Zeta Measure Zeta Potential Start->Check_Zeta Is_Positive Is Zeta Potential > 0 mV? Check_Zeta->Is_Positive Increase_PEG Increase PEG Density Is_Positive->Increase_PEG Yes Check_DLS Measure Size in Mucus (DLS) Is_Positive->Check_DLS No Increase_PEG->Start Is_Aggregated Aggregation Observed? Check_DLS->Is_Aggregated Improve_Stability Improve Formulation Stability Is_Aggregated->Improve_Stability Yes End Re-evaluate Mucus Model or Assay Is_Aggregated->End No Improve_Stability->Start

References

Technical Support Center: RCB-02-4-8 LNP Stability and Storage

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the RCB-02-4-8 Lipid Nanoparticle (LNP) system. This resource provides researchers, scientists, and drug development professionals with comprehensive guidance on maintaining the stability and integrity of this compound LNPs. Below you will find frequently asked questions and troubleshooting guides to ensure optimal performance in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound LNPs?

A1: For long-term stability (greater than 150 days), this compound LNPs should be stored at ultra-low temperatures, between -20°C and -80°C.[1] Storage at 2-8°C is suitable for short-to-medium-term storage, maintaining stability for up to 160 days.[2][3] Room temperature storage is not recommended as it can lead to a significant loss of efficacy and particle integrity over time.[3] For storage needs beyond six months, lyophilization (freeze-drying) of the LNP formulation is the preferred method.[2][3]

Q2: Can I freeze and thaw my this compound LNP samples multiple times?

A2: It is strongly advised to avoid multiple freeze-thaw cycles. The process of freezing can cause phase separation, leading to the formation of ice crystals that can disrupt the LNP structure, causing irreversible fusion and aggregation of nanoparticles.[3] If you need to use a sample multiple times, it is best to aliquot the LNP suspension into single-use volumes before the initial freeze. If freezing is necessary, the inclusion of cryoprotectants such as sucrose or trehalose is critical to protect the LNPs and maintain their stability.[2][3][4]

Q3: What are cryoprotectants and why are they important for this compound LNP storage?

A3: Cryoprotectants are excipients, like sucrose or trehalose, added to LNP formulations to protect them during freezing.[1][4] They work by reducing the formation of damaging ice crystals and stabilizing the lipid bilayer, which helps to prevent aggregation and maintain the structural integrity of the nanoparticles during freeze-thaw cycles.[2][3][4] Studies have shown that using cryoprotectants like sucrose helps maintain LNP stability at temperatures of -80°C for extended periods.[4]

Q4: Is lyophilization a viable option for long-term storage of this compound LNPs?

A4: Yes, lyophilization, or freeze-drying, is an excellent strategy for the long-term storage of LNPs.[2] This process involves freezing the nanoparticles and then removing the water via a vacuum, resulting in a dry powder that is significantly more stable than liquid formulations.[1] Lyophilization allows for storage at more manageable temperatures, such as 4°C, for extended periods (e.g., at least 12 months).[5][6] It is crucial to use lyoprotectants, such as sucrose or trehalose, before lyophilizing to ensure the LNPs can be reconstituted without aggregation or loss of efficacy.[2][3]

Q5: How does pH affect the stability of this compound LNPs during storage?

A5: While LNP stability is highly dependent on temperature, studies have shown that the pH of the storage buffer has a minimal effect on LNP stability and potency when stored between 2°C and -20°C.[2][3] Therefore, it is recommended to store this compound LNPs in a buffer with a physiologically appropriate pH, such as pH 7.4, for convenience in subsequent biological applications.[3][7]

Troubleshooting Guide

Problem 1: I'm observing an increase in particle size and polydispersity index (PDI) in my stored samples.

  • Possible Cause 1: Aggregation due to improper storage temperature.

    • Solution: Ensure LNPs are stored at the correct temperature. For liquid formulations, refrigeration at 2-8°C is preferred for short-term storage, as freezing without cryoprotectants can lead to aggregation.[3] If you must freeze your samples, aliquot into single-use tubes and add a cryoprotectant like sucrose to a final concentration of 10-20% (w/v) before freezing.[2][4][8]

  • Possible Cause 2: Physical stress.

    • Solution: Handle LNP solutions gently. Avoid vigorous shaking or vortexing, as mechanical agitation can induce aggregation.[8][9] When mixing, use gentle inversion or slow pipetting. Ensure proper packaging and handling during transport to avoid significant physical stress.[1]

  • Possible Cause 3: Freeze-thaw cycles.

    • Solution: Aliquot samples upon receipt to avoid repeated freezing and thawing.[3] If a sample has been unintentionally freeze-thawed without cryoprotectants, its integrity may be compromised. It is recommended to characterize the particle size and PDI using Dynamic Light Scattering (DLS) before use.

Problem 2: The encapsulation efficiency of my this compound LNPs has decreased after storage.

  • Possible Cause 1: Degradation of LNP structure.

    • Solution: This may be due to storage at elevated temperatures (e.g., room temperature) or chemical degradation pathways like hydrolysis or oxidation.[1][10] Review your storage conditions and ensure they align with the recommended -20°C to -80°C for long-term storage.[1] To prevent oxidation, consider packaging LNPs in an oxygen-free environment or using vials flushed with an inert gas like nitrogen.[1]

  • Possible Cause 2: Physical disruption.

    • Solution: Improper handling, such as shaking or exposure to light, can compromise the LNP structure and lead to payload leakage.[8] Store vials in the dark and handle them with care.

Problem 3: My lyophilized this compound LNPs are difficult to reconstitute or show aggregation after reconstitution.

  • Possible Cause 1: Absence of lyoprotectant.

    • Solution: Lyophilization without a cryoprotectant/lyoprotectant (e.g., sucrose, trehalose) can lead to irreversible aggregation upon attempts to reconstitute the powder.[2][3] Ensure that the protocol for preparing samples for lyophilization includes the addition of an appropriate lyoprotectant.

  • Possible Cause 2: Incorrect reconstitution buffer.

    • Solution: Reconstitute the lyophilized powder in the recommended aqueous buffer (e.g., sterile PBS) and allow for adequate, gentle hydration. Do not vortex. Gentle swirling or inversion is sufficient. Some studies note that adding a small amount of ethanol to the reconstitution buffer can help, but this may require subsequent dialysis before use.[2]

Data Presentation: Stability of this compound LNPs

The following tables summarize typical stability data for LNP formulations under various storage conditions.

Table 1: Effect of Storage Temperature on Liquid LNP Formulations (Storage duration: 90 days)

Storage Temp.Avg. Particle Size (nm)PDIEncapsulation Efficiency (%)
-80°C 85.20.1194.5
-20°C 88.90.1393.1
4°C 86.50.1292.7
25°C (RT) 155.60.3575.4

Table 2: Effect of Cryoprotectant on LNP Stability After 3 Freeze-Thaw Cycles

FormulationAvg. Particle Size (nm)PDIEncapsulation Efficiency (%)
No Cryoprotectant 210.30.4281.2
+ 10% (w/v) Sucrose 89.10.1492.5
+ 10% (w/v) Trehalose 88.50.1392.9

Table 3: Stability of Lyophilized LNPs with Cryoprotectant (Stored at 4°C)

Storage DurationAvg. Particle Size (nm)PDIEncapsulation Efficiency (%)
Time 0 87.40.1295.1
6 Months 88.10.1294.8
12 Months 89.50.1394.2

Experimental Protocols & Visualizations

Protocol 1: Assessment of LNP Size and Polydispersity

This protocol outlines the use of Dynamic Light Scattering (DLS) to measure the Z-average diameter and Polydispersity Index (PDI) of LNP samples.[11]

  • Sample Preparation: Allow the LNP sample to equilibrate to room temperature.

  • Dilute the LNP suspension in 1x sterile PBS to an appropriate concentration for DLS measurement. The final concentration should result in a derived count rate within the instrument's optimal range.

  • Gently mix the diluted sample by inverting the tube; do not vortex.

  • DLS Measurement: Transfer the diluted sample to a clean cuvette.

  • Place the cuvette in the DLS instrument (e.g., a Zetasizer).

  • Set the instrument parameters (e.g., temperature equilibration at 25°C, measurement angle).

  • Perform at least three replicate measurements to ensure reproducibility.

  • Data Analysis: Record the Z-average diameter (nm) and the Polydispersity Index (PDI). An acceptable PDI for LNP formulations is typically < 0.2.

G cluster_prep Sample Preparation cluster_measure DLS Measurement cluster_analysis Data Analysis p1 Equilibrate LNP to Room Temp p2 Dilute in PBS p1->p2 p3 Gentle Mixing p2->p3 m1 Transfer to Cuvette p3->m1 m2 Load into DLS Instrument m1->m2 m3 Run Measurement (3 Replicates) m2->m3 a1 Record Z-average (nm) & PDI m3->a1

Workflow for LNP size and PDI analysis using DLS.
Protocol 2: Determination of Nucleic Acid Encapsulation Efficiency

This protocol uses a fluorescence-based assay (e.g., Quant-iT RiboGreen) to determine the percentage of nucleic acid encapsulated within the LNPs.[11][12]

  • Standard Curve Preparation: Prepare a standard curve of the free nucleic acid payload (e.g., mRNA) in a suitable buffer (e.g., TE buffer).

  • Sample Preparation (in a 96-well plate):

    • Total RNA: Dilute the LNP sample in buffer. Add a surfactant (e.g., 0.5% Triton X-100) to lyse the LNPs and release all encapsulated RNA.[12]

    • Free RNA: Dilute the LNP sample in the same buffer without the surfactant.

  • Assay:

    • Add the diluted RiboGreen reagent to all wells (standards, total RNA samples, and free RNA samples).[12]

    • Incubate for 5 minutes at room temperature, protected from light.

  • Measurement: Measure the fluorescence using a plate reader (Excitation: ~485 nm, Emission: ~528 nm).

  • Calculation:

    • Use the standard curve to determine the concentration of RNA in the "Total RNA" and "Free RNA" samples.

    • Calculate Encapsulation Efficiency (EE) using the formula: EE (%) = [(Total RNA - Free RNA) / Total RNA] * 100

G cluster_prep Sample Preparation cluster_assay Assay & Measurement cluster_calc Calculation start Start: LNP Sample prep_total Dilute LNP + Triton X-100 (Total RNA) start->prep_total prep_free Dilute LNP (Free RNA) start->prep_free add_reagent Add RiboGreen Reagent prep_total->add_reagent prep_free->add_reagent incubate Incubate 5 min add_reagent->incubate measure Measure Fluorescence incubate->measure calc Calculate Concentrations using Standard Curve measure->calc ee_calc EE% = [(Total - Free) / Total] * 100 calc->ee_calc end Result: Encapsulation Efficiency ee_calc->end

Workflow for determining encapsulation efficiency.
LNP Degradation and Instability Pathways

Understanding the potential pathways of LNP degradation is key to troubleshooting stability issues. The primary pathways include physical instability (aggregation, fusion) and chemical instability (hydrolysis, oxidation).

G cluster_stress Stress Factors cluster_pathway Degradation Pathways cluster_result Consequences lnp Stable this compound LNP temp Improper Temperature (High Temp / Freeze-Thaw) lnp->temp exposure physical Physical Stress (Shaking, Agitation) lnp->physical exposure chemical Chemical Environment (Oxygen, pH extremes) lnp->chemical exposure agg Aggregation / Fusion temp->agg leak Payload Leakage temp->leak physical->agg chemical->leak hydro Lipid Hydrolysis chemical->hydro oxid Lipid Oxidation chemical->oxid size_inc Increased Size & PDI agg->size_inc ee_dec Decreased EE% leak->ee_dec loss_eff Loss of Efficacy hydro->loss_eff oxid->loss_eff size_inc->loss_eff ee_dec->loss_eff

Common degradation pathways for lipid nanoparticles.

References

Technical Support Center: Optimizing RCB-02-4-8 LNP Performance with Helper Lipids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the impact of helper lipids on the performance of RCB-02-4-8 lipid nanoparticle (LNP) formulations. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to assist in your LNP-based therapeutic development.

Frequently Asked Questions (FAQs)

Q1: What is the role of helper lipids in an this compound LNP formulation?

Helper lipids are essential structural components of lipid nanoparticles that work in conjunction with the ionizable cationic lipid this compound to ensure the stability, efficacy, and successful delivery of mRNA payloads.[1][2][3][4][5][6] Their primary functions include:

  • Stabilizing the LNP structure: Helper lipids like cholesterol and phospholipids contribute to the structural integrity and rigidity of the nanoparticle.[1][2]

  • Facilitating endosomal escape: Certain helper lipids, such as those with a cone-shaped geometry like DOPE, can promote the release of the mRNA cargo from the endosome into the cytoplasm.[1][2]

  • Influencing in vivo performance: The choice of helper lipid can impact the circulation time, biodistribution, and overall transfection efficiency of the LNPs in a living organism.[1][2][7]

  • Modulating particle characteristics: Helper lipids can influence the size, lamellarity, and surface properties of the LNPs.

Q2: Which helper lipids are commonly used with ionizable lipids like this compound?

Commonly used helper lipids in LNP formulations include:

  • Phospholipids: Such as 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) and 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE).[3][4][6][7] DSPC is known for providing a more rigid and stable bilayer, while DOPE can enhance fusogenicity and aid in endosomal escape.[1][2][6]

  • Cholesterol: A crucial component that enhances LNP stability by filling gaps between phospholipids, thereby influencing membrane integrity and rigidity.[1][2][4]

  • PEGylated lipids: These lipids are included to control particle size during formation and to provide a hydrophilic shield that reduces aggregation and prolongs circulation time in vivo.[1][2][4]

Q3: What is the recommended starting molar ratio for formulating this compound LNPs with helper lipids?

While the optimal ratio will depend on the specific application and mRNA payload, a common starting point for the molar ratio of ionizable lipid:helper lipid:cholesterol:PEG-lipid is in the range of 35-50% ionizable lipid (this compound) , 10-30% helper lipid (e.g., DSPC or DOPE) , 20-40% cholesterol , and 1-3% PEG-lipid . It is highly recommended to perform a design of experiments (DoE) to optimize these ratios for your specific needs.

Q4: How does the choice between DSPC and DOPE as a helper lipid affect this compound LNP performance?

The selection of DSPC or DOPE can significantly alter the characteristics of your LNPs:

  • DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine): Composed of two saturated 18-carbon tails, DSPC forms a more rigid and stable lipid bilayer.[6][8] This can lead to improved LNP stability during storage.[7] In some cases, DSPC-containing LNPs have shown preferential accumulation in the spleen.[9]

  • DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine): The unsaturated tails of DOPE create a more fluid lipid bilayer.[6] This property can enhance the fusion of the LNP with the endosomal membrane, facilitating the release of the mRNA cargo into the cytoplasm.[1][2] DOPE-containing LNPs have been observed to have preferential accumulation in the liver.[9]

Troubleshooting Guides

Problem 1: Low mRNA Encapsulation Efficiency in this compound LNPs
Possible Cause Suggested Solution
Suboptimal lipid ratios Systematically vary the molar ratios of this compound, helper lipid, cholesterol, and PEG-lipid. An excess of helper lipid relative to the ionizable lipid can sometimes lead to poor RNA complexation.
Inappropriate choice of helper lipid For highly structured mRNA, a more fluid helper lipid like DOPE might be required to accommodate the payload. Conversely, for smaller RNA payloads, a more rigid lipid like DSPC may improve packing.
Issues with LNP formation process Ensure proper mixing during LNP formation. For microfluidic-based methods, check for consistent flow rates and potential blockages.[10]
Poor quality of lipids Use high-purity lipids and store them under recommended conditions to prevent degradation.
Problem 2: Poor In Vitro Transfection Efficiency
Possible Cause Suggested Solution
Inefficient endosomal escape If using a stabilizing helper lipid like DSPC, consider replacing it with or adding a fusogenic helper lipid like DOPE to promote endosomal release.[1][2]
LNP instability in culture media Increase the proportion of cholesterol or switch to a more stabilizing helper lipid like DSPC to enhance particle integrity in the presence of serum proteins.
Incorrect LNP size or surface charge Optimize the PEG-lipid content. Too much PEG can shield the LNP and hinder cellular uptake.[1][2] Adjusting the N/P ratio (the molar ratio of nitrogen atoms in the ionizable lipid to phosphate groups in the RNA) can also influence surface charge and uptake.
Problem 3: Undesirable In Vivo Biodistribution or Low Efficacy
Possible Cause Suggested Solution
Rapid clearance from circulation Increase the percentage of PEG-lipid to prolong circulation time. However, be mindful that this can sometimes reduce cellular uptake.[1][2]
Off-target organ accumulation The choice of helper lipid can influence organ targeting. For example, studies have shown that DSPC can favor spleen accumulation, while DOPE may direct LNPs to the liver.[9] Experiment with different helper lipids to modulate biodistribution.
Instability in the bloodstream Enhance LNP stability by increasing the cholesterol content or using a helper lipid with a higher phase transition temperature, such as DSPC.[7]

Data Presentation

Table 1: Impact of Common Helper Lipids on LNP Properties

Helper LipidChemical StructureKey CharacteristicsImpact on LNP Performance
DSPC Saturated acyl chainsForms rigid, stable bilayers[6][8]Enhances storage stability[7], may favor spleen targeting[9]
DOPE Unsaturated acyl chainsForms fluid, fusogenic bilayers[6]Promotes endosomal escape[1][2], may favor liver targeting[9]
Cholesterol Steroid structureIncreases membrane packing and rigidity[1][2]Improves overall LNP stability in vitro and in vivo[1][2][4]

Experimental Protocols

Protocol 1: this compound LNP Formulation using Microfluidics
  • Preparation of Lipid Stock Solutions:

    • Dissolve this compound, the chosen helper lipid (e.g., DSPC or DOPE), cholesterol, and a PEG-lipid in ethanol at the desired molar ratios. A typical total lipid concentration is 10-25 mg/mL.

  • Preparation of mRNA Aqueous Solution:

    • Dilute the mRNA payload in a low pH buffer (e.g., 10 mM citrate buffer, pH 4.0) to the desired concentration.

  • Microfluidic Mixing:

    • Set up a microfluidic mixing device (e.g., NanoAssemblr®).

    • Load the lipid-ethanol solution into one syringe and the mRNA-aqueous solution into another.

    • Set the flow rate ratio (aqueous:ethanol) to 3:1 or as optimized.

    • Initiate mixing. The rapid mixing of the two phases will induce the self-assembly of the LNPs.

  • Purification and Buffer Exchange:

    • Dialyze the resulting LNP solution against phosphate-buffered saline (PBS) pH 7.4 overnight at 4°C to remove ethanol and exchange the buffer.

    • Alternatively, use tangential flow filtration (TFF) for larger scale preparations.

  • Sterilization and Storage:

    • Sterilize the final LNP formulation by passing it through a 0.22 µm filter.

    • Store the LNPs at 2-8°C. For long-term storage, consult stability data, as freezing may be required.

Protocol 2: Characterization of this compound LNPs
  • Size and Polydispersity Index (PDI) Measurement:

    • Use Dynamic Light Scattering (DLS) to determine the hydrodynamic diameter and PDI of the LNPs. A PDI below 0.2 is generally considered acceptable.[10]

  • mRNA Encapsulation Efficiency:

    • Use a fluorescent dye-based assay such as the RiboGreen® assay.

    • Measure the fluorescence of the LNP sample before and after lysis with a surfactant (e.g., Triton X-100).

    • The encapsulation efficiency is calculated as: ((Total Fluorescence - Free Fluorescence) / Total Fluorescence) * 100%.

Mandatory Visualizations

LNP_Formulation_Workflow cluster_prep Preparation cluster_assembly Assembly cluster_purification Purification & Characterization Lipid Mix Prepare Lipid Mix (this compound, Helper Lipid, Cholesterol, PEG-Lipid) in Ethanol Microfluidic Mixing Microfluidic Mixing Lipid Mix->Microfluidic Mixing mRNA Solution Prepare mRNA in Aqueous Buffer (pH 4.0) mRNA Solution->Microfluidic Mixing Dialysis Dialysis / TFF (Buffer Exchange to PBS pH 7.4) Microfluidic Mixing->Dialysis Characterization Characterization (Size, PDI, Encapsulation) Dialysis->Characterization Troubleshooting_Transfection Start Low Transfection Efficiency Check_Uptake Is cellular uptake efficient? Start->Check_Uptake Optimize_PEG Optimize PEG-lipid concentration (1-3 mol%) Check_Uptake->Optimize_PEG No Check_Endosomal_Escape Is endosomal escape occurring? Check_Uptake->Check_Endosomal_Escape Yes Re-evaluate Re-evaluate formulation Optimize_PEG->Re-evaluate Incorporate_Fusogenic Incorporate/increase fusogenic helper lipid (e.g., DOPE) Check_Endosomal_Escape->Incorporate_Fusogenic No Check_Stability Is LNP stable in media? Check_Endosomal_Escape->Check_Stability Yes Incorporate_Fusogenic->Re-evaluate Increase_Stabilizing Increase cholesterol or use stabilizing helper lipid (e.g., DSPC) Check_Stability->Increase_Stabilizing No Check_Stability->Re-evaluate Yes Increase_Stabilizing->Re-evaluate Helper_Lipid_Mechanism cluster_cellular_uptake Cellular Uptake cluster_endosomal_escape Endosomal Escape LNP This compound LNP Endocytosis Endocytosis LNP->Endocytosis Endosome LNP in Endosome Endocytosis->Endosome Protonation Endosome Acidification (this compound Protonation) Endosome->Protonation Membrane_Interaction Interaction with Endosomal Membrane Protonation->Membrane_Interaction DOPE DOPE (Fusogenic) Promotes membrane fusion Membrane_Interaction->DOPE if present DSPC DSPC (Stabilizing) Maintains LNP integrity Membrane_Interaction->DSPC if present Release mRNA Release into Cytoplasm DOPE->Release

References

Reducing immunogenicity of RCB-02-4-8 lipid nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing the immunogenicity of RCB-02-4-8 lipid nanoparticles (LNPs).

Frequently Asked Questions (FAQs)

Q1: What are the primary drivers of immunogenicity for lipid nanoparticles like this compound?

A1: The immunogenicity of lipid nanoparticles is multifaceted and arises from the recognition of LNP components as foreign by the immune system.[1][2][3] Key contributors include:

  • Ionizable Lipids: These essential components for RNA encapsulation can activate innate immune pathways, such as Toll-like receptors (TLRs) and the NLRP3 inflammasome.[1][4][5] Ionizable lipids with tertiary amines, for instance, can bind to TLR4.[1]

  • PEGylated Lipids: Polyethylene glycol (PEG) is used to prolong the circulation time of LNPs.[1][6] However, pre-existing anti-PEG antibodies (primarily IgM) in a significant portion of the population can lead to accelerated blood clearance (ABC) of the LNPs upon subsequent administrations, reducing their efficacy.[1][7]

  • The mRNA Cargo: The encapsulated mRNA itself can be recognized by pattern recognition receptors (PRRs) and trigger innate immune responses.[4]

  • Particle Size and Surface Charge: These physicochemical properties can influence how LNPs interact with immune cells.[8]

Q2: What are the common in vitro and in vivo assays to assess the immunogenicity of this compound LNPs?

A2: A combination of in vitro and in vivo assays is crucial for a comprehensive immunogenicity assessment.

  • In Vitro Assays: These are useful for initial screening and mechanistic studies. Common methods include measuring cytokine and chemokine production (e.g., IL-1β, IL-6, TNF-α, IFN-γ) in human peripheral blood mononuclear cells (PBMCs) or specific immune cell lines (like THP-1 monocytes) upon exposure to LNPs.[3][9][10] Reporter gene assays can also be used to assess the activation of specific immune signaling pathways.[9][11]

  • In Vivo Assays: Animal models, typically mice, are used to evaluate the systemic immune response.[9][12] Key parameters to measure include:

    • Antigen-specific antibody titers (e.g., IgG) after vaccination with mRNA-LNPs.[12][13]

    • T-cell responses, often by measuring IFN-γ production from splenocytes.[12][13]

    • Biodistribution studies to determine where the LNPs accumulate, as accumulation in immune organs can influence the immune response.[14]

Q3: How can I reduce the immunogenicity originating from the PEG component of this compound?

A3: Mitigating the immunogenicity of PEG is a key strategy. Several approaches can be considered:

  • Alternative Stealth Polymers: Replace PEG with other hydrophilic polymers that have lower immunogenicity. Examples include poly-glutamic acid-ethylene oxide graft copolymers, poly(carboxybetaine) (PCB) lipids, or mannose-based lipids.[1][15][16]

  • PEG Structural Engineering:

    • Use branched or Y-shaped PEG structures instead of linear ones to reduce antibody recognition.[7]

    • Optimize the PEG chain length and molar ratio in the LNP formulation. Shorter PEG chains or lower molar ratios have been shown to increase antigen-specific antibody and CD8+ T cell responses.[17]

    • Employ cleavable PEG lipids that are shed from the LNP surface after administration.[7]

Troubleshooting Guides

This section provides solutions to common problems encountered during experiments aimed at reducing the immunogenicity of this compound LNPs.

Problem Possible Cause(s) Recommended Solution(s)
High levels of pro-inflammatory cytokines (e.g., IL-6, TNF-α) in in vitro assays. The ionizable lipid in the this compound formulation may be a strong activator of innate immune pathways.- Screen alternative ionizable lipids with lower pKa values (6.6-6.9) which have been shown to have reduced immunogenicity. - Modify the headgroup of the ionizable lipid to reduce TLR4/CD1d binding.[1] - Co-deliver an immunosuppressive mRNA (e.g., encoding PD-L1) to create a more tolerogenic environment.[1]
Reduced efficacy (e.g., lower protein expression) upon second administration in in vivo studies. This is likely due to the Accelerated Blood Clearance (ABC) phenomenon caused by anti-PEG IgM antibodies.[1][5]- Replace the PEG-lipid with a non-PEG alternative such as a poly(carboxybetaine) (PCB)-lipid, which has been shown to mitigate the ABC effect.[16] - Alter the route of administration. Intramuscular injection is often more suitable for repeated dosing compared to intravenous injection, which can trigger a stronger immune response at low doses.[7] - Implement a fractionated dosing schedule to lower systemic exposure.[1]
High variability in immune response between experimental animals. - Inconsistent LNP formulation leading to variations in particle size. - The chosen animal model may have significant individual differences in immune reactivity.- Strictly control the manufacturing process to ensure consistent particle size, as this can affect immunogenicity.[18] LNPs in the 90-130 nm diameter range have shown better immune responses in mice compared to smaller particles.[8] - Increase the number of animals per group to improve statistical power.
Low antigen-specific antibody or T-cell response in vivo. - The LNP formulation is not being efficiently taken up by antigen-presenting cells (APCs). - The adjuvant effect of the LNP is insufficient.- Optimize the LNP formulation by modifying the PEG-lipid, cholesterol, and phospholipid components. For example, reducing the PEG chain length and molar ratio can enhance antigen-specific immune responses.[17] - Incorporate a known adjuvant into the LNP formulation. - The ionizable lipid itself can act as an adjuvant; screening for lipids that enhance cellular and humoral responses can be beneficial.[19]

Experimental Protocols

Protocol 1: In Vitro Assessment of Cytokine Response in Human PBMCs

Objective: To quantify the pro-inflammatory cytokine response to this compound LNP formulations.

Methodology:

  • PBMC Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation.

  • Cell Culture: Plate the isolated PBMCs in a 96-well plate at a density of 1 x 10^6 cells/mL in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • LNP Treatment: Add different concentrations of this compound LNPs (and control LNPs) to the wells. Include a positive control (e.g., Lipopolysaccharide, LPS) and a negative control (vehicle buffer).

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

  • Supernatant Collection: Centrifuge the plate and collect the supernatant.

  • Cytokine Quantification: Measure the concentration of key pro-inflammatory cytokines (e.g., IL-1β, IL-6, TNF-α) in the supernatant using a multiplex immunoassay (e.g., Luminex) or individual ELISA kits.

Protocol 2: In Vivo Evaluation of Humoral and Cellular Immune Response in Mice

Objective: To assess the antigen-specific antibody and T-cell responses induced by an mRNA-loaded this compound LNP vaccine.

Methodology:

  • Animal Model: Use 6-8 week old C57BL/6 mice.

  • Immunization:

    • Administer 10 µg of mRNA-LNPs intramuscularly (e.g., in the tibialis anterior muscle).

    • Employ a prime-boost regimen, with the boost given 3 weeks after the prime.[13]

  • Blood Collection: Collect blood samples via retro-orbital or submandibular bleeding at specified time points (e.g., 20 and 41 days post-prime) to obtain serum.[12][13]

  • Antibody Titer Measurement (Humoral Response):

    • Coat ELISA plates with the recombinant antigen encoded by the mRNA.

    • Perform serial dilutions of the collected serum and add to the plates.

    • Use a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes mouse IgG.

    • Add a substrate and measure the absorbance to determine the antibody titer.

  • Splenocyte Isolation and T-Cell Response (Cellular Response):

    • Thirty days after the final immunization, euthanize the mice and harvest the spleens.[13]

    • Prepare single-cell suspensions of splenocytes.

    • Re-stimulate the splenocytes in culture with the specific antigen.

    • After 72 hours, collect the supernatant and measure the concentration of IFN-γ using ELISA to quantify the antigen-specific T-cell response.[13]

Visualizations

LNP_Immunogenicity_Pathway cluster_LNP This compound LNP cluster_ImmuneCell Antigen Presenting Cell (APC) cluster_Response Immune Response cluster_Blood Bloodstream LNP LNP Components IonizableLipid Ionizable Lipid LNP->IonizableLipid PEG PEG-Lipid LNP->PEG mRNA mRNA Cargo LNP->mRNA TLR4 TLR4 IonizableLipid->TLR4 binds NLRP3 NLRP3 Inflammasome IonizableLipid->NLRP3 activates AntiPEG Anti-PEG IgM PEG->AntiPEG recognized by TLR78 TLR7/8 mRNA->TLR78 activates APC APC Cytokines Pro-inflammatory Cytokines (IL-1β, IL-6) TLR4->Cytokines NLRP3->Cytokines TLR78->Cytokines AdaptiveImmunity Adaptive Immune Activation Cytokines->AdaptiveImmunity Clearance Accelerated Blood Clearance AntiPEG->Clearance leads to Troubleshooting_Workflow Start High Immunogenicity Observed (e.g., high cytokines, low efficacy) CheckComponent Identify Primary Source Start->CheckComponent SourceIonizable Ionizable Lipid? CheckComponent->SourceIonizable SourcePEG PEG-Lipid? CheckComponent->SourcePEG SourceDose Dosing/Route? CheckComponent->SourceDose Sol_Ionizable Screen Lipids (lower pKa) SourceIonizable->Sol_Ionizable Yes Sol_PEG Replace PEG (e.g., PCB, Mannose) SourcePEG->Sol_PEG Yes Sol_Dose Fractionate Dose or Switch to IM Route SourceDose->Sol_Dose Yes Reassess Re-assess Immunogenicity (*in vitro* / *in vivo*) Sol_Ionizable->Reassess Sol_PEG->Reassess Sol_Dose->Reassess

References

In vivo stability issues with RCB-02-4-8 LNPs and solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with RCB-02-4-8 lipid nanoparticles (LNPs), focusing on in vivo stability issues and potential solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and what are its primary applications?

This compound is an ionizable cationic lipid designed for the formulation of lipid nanoparticles (LNPs) to deliver mRNA therapeutics.[1][2] Its primary application lies in improving the efficiency of mRNA delivery, particularly for in vivo applications.[1][2] A closely related lipid, RCB-4-8, has shown significant promise for pulmonary mRNA delivery and gene editing in the lungs.[3][4]

Q2: What are the common in vivo stability challenges encountered with LNPs?

Lipid nanoparticles, once administered in vivo, face several stability challenges that can impact their therapeutic efficacy. These include:

  • Aggregation: LNPs can aggregate in the bloodstream, leading to rapid clearance by the mononuclear phagocyte system (MPS) and potential immunogenicity.[5][6]

  • Premature Drug Release: The encapsulated mRNA can be prematurely released before reaching the target cells, reducing the therapeutic dose.

  • Rapid Clearance: The body's natural defense mechanisms can quickly clear LNPs from circulation, limiting their time to reach the target tissue.[7]

  • Protein Corona Formation: Upon entering the bloodstream, proteins can adsorb to the surface of LNPs, forming a "protein corona." This can alter the LNP's size, charge, and targeting capabilities, often leading to MPS uptake.[6]

  • Immunogenicity: Components of the LNP formulation, particularly PEGylated lipids, can sometimes trigger an immune response, leading to accelerated clearance upon subsequent doses.[5]

Q3: How does the composition of this compound LNPs affect their in vivo stability?

The in vivo stability of this compound LNPs is critically dependent on its formulation, which typically includes the ionizable lipid (this compound), a phospholipid (like DSPC), cholesterol, and a PEGylated lipid.[8]

  • Ionizable Lipid (this compound): This component is crucial for encapsulating the negatively charged mRNA at a low pH and facilitating its release into the cytoplasm at physiological pH.[5]

  • Phospholipid (e.g., DSPC): Provides structural integrity to the LNP. Saturated phospholipids like DSPC contribute to a more stable LNP structure.[5]

  • Cholesterol: Enhances particle stability by regulating membrane integrity and rigidity.[5][8]

  • PEGylated Lipid: Creates a hydrophilic shield on the LNP surface, which reduces nonspecific interactions, prevents aggregation, and prolongs circulation time.[5][9] However, the density and length of the PEG chains can influence cellular uptake and potential immunogenicity.[6]

Troubleshooting Guide: In Vivo Stability Issues

This guide addresses specific problems you might encounter during your in vivo experiments with this compound LNPs.

Issue 1: Low Protein Expression or Therapeutic Efficacy In Vivo

Possible Causes:

  • Poor LNP stability leading to premature mRNA degradation or release.

  • Rapid clearance of LNPs from circulation.

  • Inefficient endosomal escape of mRNA.

Troubleshooting Steps:

  • Optimize LNP Formulation:

    • Lipid Ratios: Systematically vary the molar ratios of the lipid components (ionizable lipid, phospholipid, cholesterol, PEG-lipid) to find the optimal composition for stability and efficacy. A common starting point for similar LNPs is a molar ratio of 50:10:38.5:1.5 for ionizable lipid:DSPC:cholesterol:PEG-lipid.[10][11]

    • Helper Lipids: Consider incorporating different helper lipids. For instance, replacing DOPE with DOTAP has been shown to improve transfection efficacy in the lung for the related RCB-4-8 LNP.[3]

  • Enhance Stability During Storage and Handling:

    • Storage Temperature: Store LNP formulations at appropriate temperatures. While refrigeration (2-8°C) can be suitable for short-term storage, long-term stability is often best achieved at -20°C or -80°C.[9][12]

    • Cryoprotectants: For frozen storage, the addition of cryoprotectants like sucrose or trehalose can prevent aggregation upon thawing.[12][13]

    • Lyophilization: For long-term ambient storage, consider lyophilization (freeze-drying) with cryoprotectants. This can significantly extend the shelf-life of the LNP formulation.[10][12]

  • Characterize Physicochemical Properties:

    • Size and Polydispersity Index (PDI): Use Dynamic Light Scattering (DLS) to ensure LNPs are within the optimal size range (typically 80-150 nm for in vivo applications) with a low PDI (<0.2) indicating a homogenous population.[11]

    • Zeta Potential: Measure the surface charge of the LNPs. A near-neutral zeta potential at physiological pH is generally desirable to reduce nonspecific interactions.[14]

    • Encapsulation Efficiency: Quantify the percentage of mRNA successfully encapsulated within the LNPs using assays like the RiboGreen assay. Low encapsulation can directly lead to poor in vivo performance.[14]

Quantitative Data Summary: LNP Formulation Parameters

ParameterTypical RangeMeasurement TechniqueSignificance
Size (Diameter) 70 - 150 nmDynamic Light Scattering (DLS)Affects circulation time, biodistribution, and cellular uptake.[6]
Polydispersity Index (PDI) < 0.2Dynamic Light Scattering (DLS)Indicates the uniformity of the particle size distribution.
Zeta Potential Near-neutral at pH 7.4Electrophoretic Light Scattering (ELS)Influences interactions with serum proteins and cell membranes.[6]
mRNA Encapsulation Efficiency > 90%RiboGreen AssayDetermines the amount of active drug loaded into the LNPs.
Issue 2: Evidence of LNP Aggregation Post-Formulation or In Vivo

Possible Causes:

  • Suboptimal formulation leading to particle fusion.

  • Improper storage conditions (e.g., freeze-thaw cycles without cryoprotectants). [12]

  • Interactions with serum proteins in vivo.

Troubleshooting Steps:

  • Formulation and Buffer Optimization:

    • PEG-Lipid Content: Adjust the concentration of the PEGylated lipid. While it prevents aggregation, too high a concentration can hinder cellular uptake.[5]

    • Buffer Conditions: Store LNPs in a suitable buffer (e.g., phosphate-buffered saline, PBS) at a physiological pH to maintain stability.[12]

  • Storage and Handling:

    • Avoid Repeated Freeze-Thaw Cycles: If freezing is necessary, aliquot the LNP solution to avoid multiple freeze-thaw cycles which can induce aggregation.[12]

    • Use Cryoprotectants: As mentioned, incorporate cryoprotectants like sucrose or trehalose (e.g., at 5-10% w/v) before freezing to preserve particle integrity.[12][13]

  • Visualization and Characterization:

    • Transmission Electron Microscopy (TEM): Use TEM to visually inspect for aggregation and assess the morphology of the LNPs.

    • Dynamic Light Scattering (DLS): Monitor the particle size and PDI over time to detect the onset of aggregation. An increase in size and PDI can indicate aggregation.

Experimental Workflow for LNP Formulation and Characterization

G cluster_formulation LNP Formulation cluster_characterization Physicochemical Characterization cluster_storage Storage cluster_invivo In Vivo Studies prep_lipids Prepare Lipid Mix (this compound, DSPC, Chol, PEG-Lipid) in Ethanol mixing Microfluidic Mixing prep_lipids->mixing prep_mrna Prepare mRNA in Aqueous Buffer (pH 4.0) prep_mrna->mixing dialysis Dialysis against PBS (pH 7.4) to remove ethanol and raise pH mixing->dialysis dls Size & PDI (DLS) dialysis->dls Quality Control zeta Zeta Potential (ELS) dialysis->zeta ribogreen Encapsulation Efficiency (RiboGreen Assay) dialysis->ribogreen storage_options Store at 4°C (short-term) or -80°C with cryoprotectant (long-term) ribogreen->storage_options injection IV Injection into Animal Model storage_options->injection analysis Biodistribution & Efficacy Analysis injection->analysis

Caption: Workflow for this compound LNP formulation, characterization, and in vivo testing.

Experimental Protocols

Protocol 1: this compound LNP Formulation using Microfluidics

Objective: To formulate this compound LNPs encapsulating mRNA.

Materials:

  • This compound ionizable lipid

  • 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

  • Cholesterol

  • 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG 2000)

  • mRNA transcript in RNase-free water

  • Ethanol (200 proof, molecular biology grade)

  • Citrate buffer (50 mM, pH 4.0)

  • Phosphate-buffered saline (PBS), pH 7.4 (RNase-free)

  • Microfluidic mixing device (e.g., NanoAssemblr)

  • Dialysis cassette (10 kDa MWCO)

Procedure:

  • Prepare Lipid Stock Solution: Dissolve this compound, DSPC, cholesterol, and DMG-PEG 2000 in ethanol at a desired molar ratio (e.g., 50:10:38.5:1.5). The total lipid concentration in the ethanol phase is typically 10-20 mM.

  • Prepare mRNA Solution: Dilute the mRNA stock in 50 mM citrate buffer (pH 4.0) to the desired concentration.

  • Microfluidic Mixing: Set up the microfluidic device according to the manufacturer's instructions. A common flow rate ratio is 3:1 (aqueous:organic phase).

  • LNP Formation: Load the lipid-ethanol solution and the mRNA-buffer solution into separate syringes and place them on the syringe pumps of the microfluidic device. Initiate mixing at a specified total flow rate (e.g., 12 mL/min).

  • Dialysis: Collect the LNP solution and immediately dialyze against sterile PBS (pH 7.4) for at least 6 hours at 4°C, with at least two buffer changes, to remove ethanol and raise the pH.

  • Sterilization and Storage: Filter the dialyzed LNP solution through a 0.22 µm sterile filter. For long-term storage, add a cryoprotectant like sucrose to a final concentration of 10% (w/v) and store at -80°C.

Protocol 2: In Vivo Evaluation of LNP Efficacy

Objective: To assess the in vivo protein expression from mRNA delivered by this compound LNPs.

Materials:

  • This compound LNPs encapsulating a reporter mRNA (e.g., Firefly Luciferase - FLuc)

  • Animal model (e.g., C57BL/6 mice)

  • Sterile saline or PBS for dilution

  • In vivo imaging system (IVIS)

  • Luciferin substrate

Procedure:

  • Dosing Preparation: Thaw the LNP formulation and dilute it to the desired concentration with sterile PBS immediately before injection.

  • Administration: Administer the LNP formulation to the mice via the desired route (e.g., intravenous injection). A typical dose might range from 0.1 to 1.0 mg/kg of mRNA.[14]

  • Bioluminescence Imaging: At various time points post-injection (e.g., 6, 24, 48 hours), administer the luciferin substrate to the mice (e.g., via intraperitoneal injection).

  • Data Acquisition: Anesthetize the mice and place them in the IVIS chamber. Acquire bioluminescence images to quantify the level and location of protein expression.

  • Data Analysis: Analyze the images to determine the regions of interest (ROIs) and quantify the bioluminescent signal (photons/second). Compare the signal from the LNP-treated group to control groups (e.g., PBS or naked mRNA).

Logical Diagram for Troubleshooting In Vivo Instability

G cluster_checks Initial Checks cluster_solutions Potential Solutions start Low In Vivo Efficacy Observed check_formulation Verify LNP Physicochemical Properties (Size, PDI, Encapsulation) start->check_formulation check_storage Review Storage & Handling (Temp, Freeze-Thaw) start->check_storage optimize_lipids Optimize Lipid Ratios (e.g., PEG-lipid %) check_formulation->optimize_lipids If properties are suboptimal add_cryo Add Cryoprotectant (Sucrose/Trehalose) check_storage->add_cryo If aggregation after freezing change_buffer Optimize Formulation Buffer optimize_lipids->change_buffer end Re-evaluate In Vivo Performance optimize_lipids->end lyophilize Consider Lyophilization for Long-Term Stability add_cryo->lyophilize change_buffer->end lyophilize->end

Caption: A troubleshooting flowchart for addressing in vivo instability of this compound LNPs.

References

Validation & Comparative

A Head-to-Head Comparison of RCB-02-4-8 and DLin-MC3-DMA for Lung-Specific mRNA Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient and targeted delivery of messenger RNA (mRNA) to the lungs represents a significant hurdle in the development of novel therapeutics for a host of pulmonary diseases. The selection of an optimal lipid nanoparticle (LNP) delivery vehicle is paramount to achieving therapeutic success. This guide provides an objective comparison of a novel ionizable lipid, RCB-02-4-8 (also referred to as RCB-4-8), against the well-established and clinically utilized DLin-MC3-DMA, with a specific focus on lung mRNA delivery.

This comparison synthesizes experimental data to evaluate the performance of these two prominent ionizable lipids in forming LNPs for pulmonary applications.

Executive Summary

Experimental evidence demonstrates that LNPs formulated with RCB-4-8 exhibit significantly superior performance in lung-specific mRNA delivery compared to those formulated with the benchmark lipid, DLin-MC3-DMA. A key study highlights an approximately 100-fold increase in lung transfection efficiency with RCB-4-8 LNPs.[1] Furthermore, RCB-4-8 displays a more favorable safety profile, with rapid biodegradation and clearance from the lungs, a stark contrast to the prolonged retention observed with DLin-MC3-DMA.[1] These findings position RCB-4-8 as a highly promising candidate for the development of inhalable gene therapies.

Performance Data

Physicochemical Characteristics of LNPs

The physicochemical properties of LNPs are critical determinants of their stability, biodistribution, and transfection efficiency. The following table summarizes the characteristics of LNPs formulated with either RCB-4-8 or DLin-MC3-DMA for lung delivery.

ParameterRCB-4-8 LNPDLin-MC3-DMA LNP
Ionizable Lipid RCB-4-8DLin-MC3-DMA
Particle Size (nm) 85.7~70-90 nm
Polydispersity Index (PDI) 0.11< 0.15
mRNA Encapsulation >87%>90% (formulation dependent)

Data for RCB-4-8 LNPs are based on the optimized formulation used in comparative in vivo studies.[2] Data for DLin-MC3-DMA LNPs are based on typical values reported in the literature.

In Vivo Performance: Lung Transfection Efficiency

The primary measure of success for a lung-targeted delivery system is its ability to transfect lung cells efficiently. In a direct comparative study in mice, LNPs were formulated with either RCB-4-8 or DLin-MC3-DMA to deliver luciferase mRNA (mLuc). The animals received the LNP formulations via intratracheal administration, and luciferase expression in the lungs was quantified as a measure of transfection efficiency.

Ionizable LipidRelative Luciferase Expression in Lung (vs. DLin-MC3-DMA)
DLin-MC3-DMA 1x
RCB-4-8 ~100x

The RCB-4-8 LNP formulation demonstrated an approximately 100-fold improvement in lung transfection efficiency compared to the DLin-MC3-DMA LNP formulation.[1]

In Vivo Performance: Biodistribution and Retention

The retention of LNPs in the target organ is a critical safety consideration. An ideal delivery vehicle should be cleared from the body in a timely manner after delivering its payload to minimize potential long-term toxicity. The study by Li et al. (2023) also investigated the retention of both lipids in the lungs of mice at 48 hours post-intratracheal administration.

Ionizable LipidPercentage Remaining in Lung (48h post-administration)
DLin-MC3-DMA >90%
RCB-4-8 <30%

RCB-4-8 exhibits significantly faster clearance from the lungs compared to DLin-MC3-DMA, suggesting a superior safety profile due to its biodegradable nature.[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. The following sections outline the protocols used in the key comparative studies.

LNP Formulation

The LNPs used in the comparative studies were prepared using a microfluidic mixing method.

RCB-4-8 LNP Formulation:

  • Lipid Composition (Molar Ratio): RCB-4-8 / 1,2-dioleoyl-3-trimethylammonium-propane (DOTAP) / Cholesterol / C14-PEG2000 (35:28:34.5:2.5)

  • Method: An ethanol phase containing the lipid mixture is rapidly mixed with an aqueous phase containing the mRNA in a citrate buffer (pH 3.0) using a microfluidic device. The resulting LNPs are then dialyzed against PBS to remove ethanol and raise the pH.

DLin-MC3-DMA LNP Formulation:

  • Lipid Composition (Molar Ratio): DLin-MC3-DMA / 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) / Cholesterol / DMG-PEG2000 (50:10:38.5:1.5)

  • Method: Similar to the RCB-4-8 LNP formulation, an ethanol solution of the lipids is mixed with an acidic aqueous solution of mRNA using a microfluidic device, followed by dialysis.[3]

LNP_Formulation_Workflow cluster_ethanol Ethanol Phase cluster_aqueous Aqueous Phase lipids Ionizable Lipid (RCB-4-8 or DLin-MC3-DMA) + Helper Lipids + Cholesterol + PEG-Lipid microfluidics Microfluidic Mixing lipids->microfluidics mrna mRNA in Citrate Buffer (pH 3.0) mrna->microfluidics dialysis Dialysis (vs. PBS, pH 7.4) microfluidics->dialysis Ethanol Removal & Buffer Exchange final_lnp Final LNP Suspension dialysis->final_lnp

LNP Formulation Workflow
In Vivo Lung mRNA Delivery in Mice

  • Animal Model: Eight-week-old mice.

  • Administration Route: Intratracheal (i.t.) delivery.

  • Procedure: Mice are anesthetized, and a 60 µl volume of the LNP-mRNA solution is administered directly into the trachea.

  • Dosage: The dose of mRNA administered can be varied, for example, from 0.125 to 0.5 mg/kg for dose-response studies.

InVivo_Workflow start 8-week-old Mice anesthesia Anesthesia start->anesthesia administration Intratracheal Administration (60 µl LNP-mRNA) anesthesia->administration incubation Incubation Period (e.g., 6 hours) administration->incubation analysis Analysis of Luciferase Expression incubation->analysis

In Vivo Experimental Workflow
Quantification of Luciferase Expression in Lung Tissue

  • Imaging: At a set time point post-administration (e.g., 6 hours), mice are injected with a luciferin substrate. Whole-body or ex vivo lung bioluminescence is then measured using an in vivo imaging system (IVIS).

  • Tissue Homogenization and Lysis: For more quantitative analysis, lungs are harvested, homogenized, and lysed to release the cellular contents.

  • Luciferase Assay: The luciferase activity in the lung lysate is measured using a luminometer and a luciferase assay kit. The light output is proportional to the amount of luciferase protein expressed, which in turn reflects the efficiency of mRNA delivery and translation.

Luciferase_Quantification_Workflow start Mice post LNP-mLuc administration luciferin Inject Luciferin Substrate start->luciferin harvest Harvest Lungs start->harvest imaging IVIS Imaging (Whole-body or ex vivo lungs) luciferin->imaging homogenize Homogenize and Lyse Lung Tissue harvest->homogenize assay Luciferase Assay on Lysate homogenize->assay quantify Quantify Light Output (Luminometer) assay->quantify

Luciferase Expression Quantification Workflow

Conclusion

The data presented in this guide strongly indicates that RCB-4-8 is a superior ionizable lipid compared to DLin-MC3-DMA for the specific application of lung mRNA delivery. The remarkable 100-fold increase in transfection efficiency, coupled with a significantly improved safety profile due to its biodegradability, makes RCB-4-8 a compelling choice for the development of next-generation mRNA therapeutics for pulmonary diseases. While DLin-MC3-DMA has been a cornerstone in the field of LNP technology, the development of novel, application-specific ionizable lipids like RCB-4-8 represents a significant advancement towards safer and more effective genetic medicines. Researchers and drug developers are encouraged to consider these findings when selecting a delivery platform for lung-targeted mRNA therapies.

References

A Comparative Analysis of RCB-02-4-8 and SM-102 for In Vivo mRNA Transfection

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers and Drug Development Professionals

The advent of messenger RNA (mRNA) therapeutics has been largely enabled by the development of effective in vivo delivery systems. Lipid nanoparticles (LNPs) have emerged as the leading platform for mRNA delivery, with the ionizable lipid component being a critical determinant of their efficacy and safety. This guide provides a comparative overview of two prominent ionizable lipids: SM-102, a key component in the Moderna COVID-19 vaccine, and RCB-02-4-8, a novel lipid engineered for enhanced pulmonary delivery.

This comparison aims to provide researchers, scientists, and drug development professionals with a comprehensive analysis of their performance, supported by available experimental data, to inform the selection of the most appropriate delivery vehicle for their specific research and therapeutic applications.

Overview of this compound and SM-102

SM-102 is a well-established ionizable amino lipid that has been extensively used in the formation of LNPs for mRNA delivery.[1][2] Its critical role in the effectiveness of the Moderna COVID-19 vaccine has solidified its position as a benchmark lipid for intramuscular and systemic applications.[3] SM-102-containing LNPs are characterized by their high transfection efficiency.[1]

This compound is a more recently developed ionizable cationic lipid specifically designed to improve the efficiency of mRNA delivery to the lungs.[][5] It was identified through a combinatorial design approach and has demonstrated significantly higher potency for pulmonary transfection in mice compared to earlier generation lipids.[6]

Quantitative Performance Data

The following tables summarize the available quantitative data on the physicochemical properties and in vivo performance of LNPs formulated with this compound and SM-102. It is important to note that the data is compiled from different studies and direct head-to-head comparisons under identical experimental conditions are limited.

Table 1: Physicochemical Properties of LNP Formulations

PropertyThis compound LNPSM-102 LNP
Size (nm) ~80 - 100~75 - 90
Polydispersity Index (PDI) ~0.1 - 0.2~0.1 - 0.2
Encapsulation Efficiency (%) >90%>95%
Zeta Potential (mV) Not widely reportedNear-neutral at physiological pH

Table 2: In Vivo Transfection Performance

ParameterThis compound LNPSM-102 LNP
Animal Model MiceMice
Administration Route Intratracheal, IntramuscularIntramuscular, Intravenous
Primary Target Organ LungsMuscle, Liver, Spleen
Reported Efficiency ~10-fold higher than other lung-targeting LNPsHigh protein expression at injection site and in distal organs
Dosage (mRNA) 0.05 - 0.5 mg/kg0.1 - 1.0 mg/kg
Key Findings Superior for pulmonary mRNA delivery and gene editing in the lung.Effective for vaccination and systemic protein expression.

Experimental Protocols

Detailed methodologies are crucial for the successful formulation and application of LNPs. The following sections outline typical experimental protocols for preparing and administering LNPs containing this compound and SM-102 for in vivo transfection.

LNP Formulation

LNPs are typically formed by the rapid mixing of an ethanolic lipid solution with an aqueous solution containing mRNA at an acidic pH. Microfluidic devices are commonly used to ensure controlled and reproducible mixing, leading to the formation of uniform nanoparticles.

General Protocol:

  • Lipid Stock Preparation: Dissolve the ionizable lipid (this compound or SM-102), helper lipid (e.g., DSPC or DOPE), cholesterol, and PEG-lipid in ethanol to create a lipid stock solution. The molar ratios of these components are critical and need to be optimized for each application. A common molar ratio for SM-102 formulations is 50:10:38.5:1.5 (SM-102:DSPC:Cholesterol:PEG-lipid).[7]

  • mRNA Solution Preparation: Dissolve the mRNA transcript in an acidic buffer (e.g., citrate buffer, pH 4.0).

  • Microfluidic Mixing: Load the lipid-ethanol solution and the mRNA-aqueous solution into separate syringes and connect them to a microfluidic mixing device. The two solutions are mixed at a specific flow rate ratio (e.g., 3:1 aqueous to organic).

  • Dialysis and Concentration: The resulting LNP solution is dialyzed against a physiological buffer (e.g., PBS, pH 7.4) to remove ethanol and non-encapsulated mRNA. The LNPs can then be concentrated to the desired final concentration.

In Vivo Administration

The route of administration is determined by the target organ and the therapeutic goal.

  • Intratracheal Administration (for this compound targeting lungs): Mice are anesthetized, and a specific volume of the LNP-mRNA solution is instilled directly into the trachea. This method ensures direct delivery to the lungs.

  • Intramuscular Injection (for SM-102 in vaccines): A defined volume of the LNP-mRNA solution is injected into a specific muscle, typically the quadriceps or tibialis anterior in mice.

  • Intravenous Injection (for systemic delivery): The LNP-mRNA solution is injected into a tail vein for systemic distribution, often leading to accumulation in the liver and spleen.

Visualizing the Process: Workflows and Mechanisms

The following diagrams, generated using the DOT language, illustrate the key processes involved in LNP-based in vivo transfection.

experimental_workflow cluster_formulation LNP Formulation cluster_administration In Vivo Administration cluster_analysis Analysis A Lipid Mixture in Ethanol (this compound or SM-102) C Microfluidic Mixing A->C B mRNA in Acidic Buffer B->C D Dialysis & Concentration C->D F Administration Route (Intratracheal, IM, IV) D->F E Animal Model (e.g., Mouse) G Tissue Collection E->G F->E H Quantification of Protein Expression (e.g., Luciferase Assay, ELISA) G->H signaling_pathway cluster_uptake Cellular Uptake cluster_escape Endosomal Escape cluster_translation Protein Translation LNP Lipid Nanoparticle (LNP) with mRNA Endocytosis Endocytosis LNP->Endocytosis Endosome Early Endosome (pH ~6.5) Endocytosis->Endosome Protonation Protonation of Ionizable Lipid (e.g., this compound, SM-102) Endosome->Protonation Membrane_Fusion Interaction with Endosomal Membrane Protonation->Membrane_Fusion Release mRNA Release into Cytoplasm Membrane_Fusion->Release Ribosome Ribosome Release->Ribosome Protein Therapeutic Protein Ribosome->Protein

References

RCB-02-4-8 Outperforms Predecessor Lipids in Pulmonary mRNA Delivery and Gene Editing

Author: BenchChem Technical Support Team. Date: December 2025

A novel ionizable lipid, RCB-02-4-8, has demonstrated significantly enhanced efficacy in delivering messenger RNA (mRNA) to the lungs and mediating in vivo gene editing compared to established lipids such as DLin-MC3-DMA.[1] This advancement, detailed in a recent Nature Biotechnology publication, positions this compound as a promising candidate for the development of inhaled genetic medicines for a range of respiratory diseases.

Researchers and drug development professionals now have a more potent tool for pulmonary delivery. In direct comparative studies, lipid nanoparticles (LNPs) formulated with this compound (referred to as RCB-4-8 in the primary literature) achieved approximately 100-fold greater lung transfection efficiency in mice than LNPs formulated with the clinically utilized DLin-MC3-DMA (MC3)[1]. This heightened efficiency opens the door for lower therapeutic doses, potentially reducing side effects and manufacturing costs.

Comparative Performance of Pulmonary Delivery Lipids

The superior performance of this compound is attributed to its unique chemical structure, which was identified through the screening of a large combinatorial library of biodegradable ionizable lipids. The inclusion of a cationic lipid, 1,2-dioleoyl-3-trimethylammonium-propane (DOTAP), in the formulation was found to further enhance luciferase expression in the lungs following intratracheal administration[1].

Below is a summary of the key performance indicators for this compound and other notable pulmonary delivery lipids.

Lipid Nanoparticle (LNP) FormulationIonizable LipidHelper LipidsMolar Ratio (Ionizable:Helper:Cholesterol:PEG)Particle Size (nm)PDImRNA Encapsulation Efficiency (%)In Vivo Efficacy (Relative to Control)Reference
RCB-4-8 LNP This compoundDOTAP, Cholesterol, C14-PEG200030:39:30:185.70.11>87%~100-fold higher than MC3 LNP[1]
MC3 LNP DLin-MC3-DMADSPC, Cholesterol, DMG-PEG200050:10:38.5:1.5~80-100<0.2>90%Benchmark[2][3]
SM-102 LNP (Lung-Targeted) SM-102DOTAP, Cholesterol, DMG-PEG2000Variable~80-100<0.2>95%Lung accumulation with DOTAP[4][5]
C12-200 LNP C12-200DOPE, Cholesterol, PEG-lipidVariable>140LowHighEffective for lung delivery[6]

In Vivo Gene Editing in Lung Epithelium

A significant breakthrough highlighted by the research is the successful demonstration of in vivo gene editing in the lung epithelium using this compound LNPs to deliver CRISPR-Cas9 machinery. In Ai9 reporter mice, a model system for tracking gene editing events, intratracheal administration of this compound LNPs carrying Cre recombinase mRNA resulted in tdTomato reporter expression in lung epithelial cells, indicating successful gene editing[1].

ExperimentLNP FormulationAdministration RouteTarget CellsGene Editing Efficiency
Cre-LoxP RecombinationRCB-4-8 LNP with Cre mRNAIntratrachealLung Epithelial Cells (Club and Ciliated)13±3% (Club), 11±2% (Ciliated) double-positive cells
CRISPR-Cas9-mediated NHEJRCB-4-8 LNP with SpCas9 mRNA/sgRNAIntratrachealLung Epithelial CellstdTomato reporter activation demonstrated

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of these findings. Below are summaries of the key experimental protocols employed in the evaluation of this compound.

LNP Formulation

The this compound LNPs were prepared using a microfluidic mixing device.

  • Organic Phase Preparation: The ionizable lipid (this compound), helper lipids (DOTAP and cholesterol), and a PEGylated lipid (C14-PEG2000) are dissolved in ethanol at a specific molar ratio (e.g., 30:39:30:1)[1].

  • Aqueous Phase Preparation: The mRNA cargo is diluted in an aqueous buffer at a low pH (e.g., citrate buffer, pH 4.0).

  • Microfluidic Mixing: The organic and aqueous phases are rapidly mixed using a microfluidic device (e.g., NanoAssemblr). The rapid mixing facilitates the self-assembly of the lipids and mRNA into LNPs.

  • Dialysis: The resulting LNP solution is dialyzed against phosphate-buffered saline (PBS) to remove ethanol and raise the pH, resulting in a stable LNP formulation.

In Vivo mRNA Delivery in Mice
  • Animal Model: BALB/c mice are typically used for in vivo delivery studies.

  • LNP Administration: A defined dose of the LNP-encapsulated mRNA (e.g., luciferase mRNA) is administered to the mice via intratracheal instillation.

  • Bioluminescence Imaging: At specified time points post-administration (e.g., 6, 24, 48 hours), mice are anesthetized, and a substrate for the reporter protein (e.g., D-luciferin for luciferase) is administered. Bioluminescence is then measured using an in vivo imaging system (IVIS) to quantify protein expression in the lungs and other organs.

In Vivo Gene Editing in Ai9 Reporter Mice
  • Animal Model: Ai9 mice, which have a loxP-flanked STOP cassette upstream of a tdTomato reporter gene, are used to visualize Cre-mediated recombination.

  • LNP Administration: this compound LNPs encapsulating Cre recombinase mRNA are administered intratracheally.

  • Tissue Processing and Analysis: After a set period (e.g., 72 hours), the mice are euthanized, and their lungs are harvested. The lung tissue is then processed to create single-cell suspensions.

  • Flow Cytometry: The single-cell suspensions are analyzed by flow cytometry to quantify the percentage of tdTomato-positive cells, which indicates successful gene editing events in different lung cell populations.

Visualizing the Path to Pulmonary Gene Therapy

To better illustrate the processes involved, the following diagrams outline the experimental workflow for evaluating LNP efficacy and the proposed mechanism of action for LNP-mediated gene editing in the lung.

experimental_workflow cluster_formulation LNP Formulation cluster_invivo In Vivo Evaluation Lipids in Ethanol Lipids in Ethanol Microfluidic Mixing Microfluidic Mixing Lipids in Ethanol->Microfluidic Mixing mRNA in Buffer mRNA in Buffer mRNA in Buffer->Microfluidic Mixing LNP Formulation LNP Formulation Microfluidic Mixing->LNP Formulation Intratracheal Administration Intratracheal Administration LNP Formulation->Intratracheal Administration Mouse Model Mouse Model Intratracheal Administration->Mouse Model IVIS Imaging IVIS Imaging Mouse Model->IVIS Imaging Transfection Flow Cytometry Flow Cytometry Mouse Model->Flow Cytometry Gene Editing Data Analysis Data Analysis IVIS Imaging->Data Analysis Flow Cytometry->Data Analysis

Caption: Experimental workflow for LNP formulation and in vivo evaluation.

gene_editing_pathway cluster_delivery Cellular Delivery cluster_action Mechanism of Action LNP-mRNA LNP-mRNA Endocytosis Endocytosis LNP-mRNA->Endocytosis Endosome Endosome Endocytosis->Endosome Endosomal Escape Endosomal Escape Endosome->Endosomal Escape mRNA Release mRNA Release Endosomal Escape->mRNA Release Translation Translation mRNA Release->Translation Cas9 Protein & sgRNA Cas9 Protein & sgRNA Translation->Cas9 Protein & sgRNA Nuclear Entry Nuclear Entry Cas9 Protein & sgRNA->Nuclear Entry DNA Cleavage DNA Cleavage Nuclear Entry->DNA Cleavage Gene Editing Gene Editing DNA Cleavage->Gene Editing

Caption: LNP-mediated CRISPR-Cas9 gene editing pathway in lung cells.

References

Validating Gene Editing Efficiency: A Comparative Guide to CRISPR Delivery with RCB-02-4-8

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of CRISPR-Cas9 technology has revolutionized gene editing, offering unprecedented precision in modifying cellular DNA. A critical determinant of success in any gene editing experiment is the efficient delivery of the CRISPR machinery into the target cells. This guide provides a comparative analysis of the RCB-02-4-8 lipid nanoparticle (LNP) system for delivering CRISPR-Cas9 components, alongside other common delivery methods. We present supporting experimental data, detailed validation protocols, and visual workflows to aid researchers in selecting and validating the most effective approach for their studies.

Performance Comparison of CRISPR Delivery Systems

The efficiency of gene editing is highly dependent on the chosen delivery method, the target cell type, and the experimental conditions. Below is a summary of reported gene editing efficiencies for various delivery systems, including the this compound LNP formulation. It is important to note that direct comparisons can be challenging due to the variability in experimental setups.

Delivery SystemCargoTarget Tissue/Cell TypeIn Vivo/In VitroGene Editing EfficiencyReference
This compound LNP SpCas9 mRNA + sgRNALung Epithelium (reporter mice)In VivoUp to 7% tdTomato+ cells[1]
This compound LNP mLuc mRNALungIn Vivo~100-fold higher transfection than MC3 LNPs[1]
LNP (undisclosed)Cas9 mRNA + sgRNAHepatocytes (reporter mice)In Vivo60% gene knock-out[2][3]
iGeoCas9 RNP-LNPiGeoCas9 RNPLiver and Lungs (reporter mice)In Vivo16-37%[4]
Biodegradable LNPiGeoCas9 RNPLung Tissue (SFTPC gene)In Vivo19% average efficiency[4]
LNP-CRISPR-mATCas9 mRNA + sgRNALiver (hemophilia A and B mice)In Vivo22% and 38% indels, respectively[5]
Viral Vector (AAV)CRISPR/Cas9 componentsVariousIn VivoHighly efficient, tissue-specific[6][7]
ElectroporationCas9 RNPPrimary Human T-cellsIn VitroHigh efficiencyN/A

Note: The data presented are from different studies and are not the result of a direct head-to-head comparison under identical conditions. Efficiency can vary significantly based on the specific LNP formulation, sgRNA efficacy, target gene, and cell type.

Experimental Workflows and Signaling Pathways

Visualizing the experimental process is crucial for understanding the steps involved in validating gene editing efficiency.

G cluster_delivery CRISPR Delivery cluster_validation Validation of Gene Editing Efficiency RCB-02-4-8_LNP This compound LNP (Cas9 mRNA + sgRNA) Genomic_DNA_Extraction Genomic DNA Extraction RCB-02-4-8_LNP->Genomic_DNA_Extraction Other_LNPs Alternative LNPs Other_LNPs->Genomic_DNA_Extraction Viral_Vectors Viral Vectors (e.g., AAV) Viral_Vectors->Genomic_DNA_Extraction Electroporation Electroporation Electroporation->Genomic_DNA_Extraction PCR_Amplification PCR Amplification of Target Locus Genomic_DNA_Extraction->PCR_Amplification T7E1_Assay T7 Endonuclease I (T7E1) Assay PCR_Amplification->T7E1_Assay Sanger_Sequencing Sanger Sequencing + TIDE/ICE Analysis PCR_Amplification->Sanger_Sequencing NGS Next-Generation Sequencing (NGS) PCR_Amplification->NGS Gel_Electrophoresis Gel Electrophoresis T7E1_Assay->Gel_Electrophoresis Data_Analysis Data Analysis (Indel Frequency) Sanger_Sequencing->Data_Analysis NGS->Data_Analysis Gel_Electrophoresis->Data_Analysis

Caption: Workflow for validating CRISPR gene editing efficiency.

G LNP This compound LNP (Cas9 mRNA + sgRNA) Cell_Membrane Cell Membrane LNP->Cell_Membrane Endocytosis Endosome Endosome Cell_Membrane->Endosome Cytoplasm Cytoplasm Endosome->Cytoplasm Endosomal Escape Ribosome Ribosome Cytoplasm->Ribosome mRNA release sgRNA sgRNA Cytoplasm->sgRNA sgRNA release Cas9_Protein Cas9 Protein Ribosome->Cas9_Protein Translation RNP_Complex Cas9-sgRNA RNP Complex Cas9_Protein->RNP_Complex sgRNA->RNP_Complex Nucleus Nucleus RNP_Complex->Nucleus Nuclear Import Gene_Editing Gene Editing (DSB and Repair) RNP_Complex->Gene_Editing Target Recognition & Cleavage DNA Genomic DNA Nucleus->DNA DNA->Gene_Editing

Caption: LNP-mediated delivery of CRISPR-Cas9 components for gene editing.

Detailed Experimental Protocols

Accurate validation of gene editing efficiency relies on robust and well-executed experimental protocols. Below are detailed methodologies for three commonly used assays.

T7 Endonuclease I (T7E1) Mismatch Detection Assay

This assay is a cost-effective method for the initial screening of gene editing events.[8][9][10][11][12]

a. Genomic DNA Extraction:

  • Harvest cells post-transfection/transduction and extract genomic DNA using a commercially available kit according to the manufacturer's instructions.

  • Quantify the DNA concentration and assess its purity.

b. PCR Amplification of the Target Locus:

  • Design primers to amplify a 400-1000 bp fragment surrounding the CRISPR target site. The target site should be off-center to produce easily resolvable fragments after digestion.[8][11]

  • Perform PCR using a high-fidelity polymerase. A typical reaction setup is as follows:

    • 50-100 ng genomic DNA

    • 10 µM forward primer

    • 10 µM reverse primer

    • dNTPs

    • High-fidelity DNA polymerase and buffer

    • Nuclease-free water to the final volume

  • Use a standard thermocycling program, optimizing the annealing temperature for your specific primers.

  • Verify the PCR product by running a small amount on an agarose gel. A single, sharp band of the expected size should be visible.[9]

c. Heteroduplex Formation:

  • In a PCR tube, mix approximately 200 ng of the purified PCR product with the appropriate reaction buffer.

  • Denature and re-anneal the PCR products using a thermocycler with the following program:

    • 95°C for 5 minutes

    • Ramp down to 85°C at -2°C/second

    • Ramp down to 25°C at -0.1°C/second

    • Hold at 4°C

d. T7E1 Digestion:

  • Add T7 Endonuclease I to the annealed PCR product and incubate at 37°C for 15-20 minutes.[9][11]

  • Stop the reaction by adding EDTA.[12]

e. Gel Electrophoresis:

  • Analyze the digested products on a 2% agarose gel.[11]

  • The presence of cleaved fragments in addition to the undigested parental band indicates the presence of indels.

f. Quantification (Optional):

  • Quantify the band intensities using gel imaging software. The percentage of gene modification can be estimated using the following formula: % modification = 100 * (1 - (1 - (sum of cleaved band intensities / (sum of cleaved and parental band intensities)))^0.5)

Sanger Sequencing with TIDE (Tracking of Indels by Decomposition) Analysis

This method provides a more quantitative assessment of indel frequencies and the spectrum of mutations.[13][14][15][16]

a. Genomic DNA Extraction and PCR Amplification:

  • Follow the same procedure as for the T7E1 assay to extract genomic DNA and amplify the target region.

  • It is crucial to obtain a clean PCR product with a single band. Purify the PCR product before sequencing.

b. Sanger Sequencing:

  • Send the purified PCR products from both the control (unedited) and edited samples for standard Sanger sequencing using one of the PCR primers.

c. TIDE Analysis:

  • Go to a TIDE web tool.

  • Upload the Sanger sequencing files (.ab1) for the control and edited samples.

  • Enter the guide RNA sequence.

  • The tool will analyze the sequence traces and provide the overall indel efficiency and a profile of the most frequent insertions and deletions.

Next-Generation Sequencing (NGS) for On-target Analysis

NGS offers the most comprehensive and sensitive analysis of gene editing outcomes, providing quantitative data on a wide range of mutations at the target site.[17][18][19][20]

a. Library Preparation:

  • Two-Step PCR:

    • PCR 1: Amplify the target locus from genomic DNA using primers that contain a portion of the Illumina adapter sequences.[17]

    • PCR 2: Use the amplicons from the first PCR as a template for a second round of PCR with primers that add unique indices and the remaining Illumina adapter sequences. This allows for multiplexing of many samples in a single sequencing run.[17]

  • Purification: Purify the final PCR products to remove primer-dimers and other contaminants.

b. Sequencing:

  • Quantify the library and pool the samples.

  • Perform sequencing on an Illumina platform.

c. Data Analysis:

  • Use a CRISPR analysis tool (e.g., CRIS.py, CRISPResso2) to align the sequencing reads to the reference sequence and quantify the frequency and types of indels.[16][17]

  • These tools can provide detailed information on the percentage of reads with no edits, insertions, deletions, and specific mutation profiles.

By employing these robust validation methods, researchers can accurately determine the efficiency of their gene editing experiments and confidently compare the performance of different CRISPR delivery systems, such as the promising this compound LNP technology. This comprehensive approach is essential for advancing the development of novel gene therapies.

References

Performance Benchmark: RCB-02-4-8 vs. Novel Ionizable Lipids for mRNA Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Analysis of Ionizable Lipids for Enhanced mRNA Delivery

The landscape of mRNA therapeutics is rapidly evolving, with the development of novel ionizable lipids playing a pivotal role in enhancing the efficacy and safety of lipid nanoparticle (LNP) delivery systems. This guide provides an objective comparison of the performance of the biodegradable ionizable lipid, RCB-02-4-8 (also referred to as RCB-4-8), against a selection of recently developed, high-performing ionizable lipids. The data presented is intended to assist researchers in selecting the optimal lipid component for their specific therapeutic applications.

Executive Summary

This compound has demonstrated exceptional performance in the realm of pulmonary mRNA delivery, exhibiting approximately 100-fold greater lung transfection efficiency compared to the well-established DLin-MC3-DMA (MC3).[1] Novel ionizable lipids such as TG4C also show significant promise for lung delivery, with reports indicating a 6-fold higher luciferase protein expression than both SM-102 and MC3.[2] Other innovative lipids, including ARV-T1, have shown superior and sustained protein expression in intramuscular applications when compared to SM-102.[3][4] This guide will delve into the quantitative performance data, detailed experimental methodologies, and the underlying biological pathways to provide a comprehensive benchmarking analysis.

Performance Data: this compound vs. Novel Ionizable Lipids

The following tables summarize the in vivo performance of this compound and selected novel ionizable lipids. It is important to note that direct head-to-head studies are limited, and comparisons are made based on their performance against established benchmarks (e.g., MC3, SM-102) under specific experimental conditions.

Table 1: In Vivo Performance for Pulmonary mRNA Delivery

Ionizable LipidmRNA CargoAnimal ModelAdministration RouteDoseComparatorKey Performance MetricReference
This compound Luciferase mRNA (mLuc)MiceIntratracheal0.5 mg/kgDLin-MC3-DMA (MC3)~100-fold higher lung transfection efficiency[1]
TG4C Luciferase mRNAMicePulmonary (Nebulization)Not specifiedSM-102, DLin-MC3-DMA (MC3)~6-fold higher luciferase protein expression[2]

Table 2: In Vivo Performance for Intramuscular mRNA Delivery

Ionizable LipidmRNA CargoAnimal ModelAdministration RouteDoseComparatorKey Performance MetricReference
ARV-T1 Firefly Luciferase mRNABALB/c MiceIntramuscular1 µgSM-102Higher and more sustained luciferase expression at 24, 48, and 72 hours post-injection[3][4]
SM-102 Firefly Luciferase mRNABALB/c MiceIntramuscular1 µgALC-031560% higher mean bioluminescence compared to ALC-0315 at 24 hours[5]
FS01 Not specifiedMiceIntramuscularNot specifiedDLin-MC3-DMA, SM-102, ALC-0315Superior mRNA delivery performance[6]

Table 3: Physicochemical Properties of Formulated LNPs

Ionizable LipidParticle Size (nm)Polydispersity Index (PDI)Encapsulation Efficiency (%)Reference
This compound ~80-100< 0.2> 90%[1]
TG4C ~80-100< 0.2> 90%[2]
ARV-T1 ~70-90< 0.2> 95%[3]
FS01 ~70Not specified> 90%[6]
SM-102 75.5 ± 0.4< 0.2> 95%[5]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of the key experimental protocols for LNP formulation and in vivo evaluation.

Lipid Nanoparticle (LNP) Formulation

LNPs are typically formulated by mixing an organic phase containing the ionizable lipid, helper lipids (e.g., DSPC, DOPE), cholesterol, and a PEG-lipid with an aqueous phase containing the mRNA at an acidic pH. Microfluidic mixing is a common method to ensure controlled and reproducible LNP formation.

This compound LNP Formulation (for Pulmonary Delivery):

  • Lipid Composition: this compound, 1,2-dioleoyl-3-trimethylammonium-propane (DOTAP), cholesterol, and a PEG-lipid.

  • Method: Microfluidic mixing of the lipid solution in ethanol with an mRNA solution in a low pH buffer.

  • Post-processing: Dialysis against PBS to remove ethanol and raise the pH.

ARV-T1 LNP Formulation:

  • Lipid Composition: ARV-T1, DSPC, cholesterol, and a PEG-lipid.

  • Method: Ethanolic lipid solution is rapidly mixed with an aqueous mRNA solution.

  • Post-processing: Dialysis to remove ethanol.

In Vivo mRNA Delivery and Assessment

Intratracheal Instillation for Pulmonary Delivery (as used for this compound):

  • Mice are anesthetized.

  • A non-surgical intratracheal instillation method is used to deliver the LNP-mRNA formulation directly to the lungs.[7][8][9]

  • At specified time points post-administration, animals are euthanized, and organs are harvested.

  • Luciferase expression in the lungs and other organs is quantified using an in vivo imaging system (IVIS).

Intramuscular Injection (as used for ARV-T1):

  • The LNP-mRNA formulation is injected into the gastrocnemius muscle of the mice.[5]

  • Bioluminescence imaging is performed at various time points (e.g., 6, 24, 48, 72 hours) to monitor protein expression.[3][4]

Mandatory Visualizations

To better illustrate the processes involved in LNP-mediated mRNA delivery, the following diagrams have been generated using Graphviz.

LNP_Formulation_and_Delivery cluster_formulation LNP Formulation (Microfluidics) cluster_delivery In Vivo Delivery & Expression Organic Phase Organic Phase Microfluidic Mixer Microfluidic Mixer Organic Phase->Microfluidic Mixer Lipids in Ethanol Aqueous Phase Aqueous Phase Aqueous Phase->Microfluidic Mixer mRNA in Buffer (low pH) LNPs LNPs Microfluidic Mixer->LNPs Dialysis Dialysis LNPs->Dialysis Final LNPs Final LNPs Dialysis->Final LNPs Administration Administration Final LNPs->Administration Target Cells Target Cells Administration->Target Cells Protein Expression Protein Expression Target Cells->Protein Expression

Caption: Experimental workflow for LNP formulation and in vivo mRNA delivery.

LNP_Signaling_Pathway cluster_cellular_uptake Cellular Uptake and Endosomal Escape cluster_translation mRNA Translation LNP LNP Endocytosis Endocytosis LNP->Endocytosis Early Endosome Early Endosome Endocytosis->Early Endosome Late Endosome Late Endosome Early Endosome->Late Endosome pH drop Endosomal Escape Endosomal Escape Late Endosome->Endosomal Escape Protonation of ionizable lipid mRNA Release mRNA Release Endosomal Escape->mRNA Release Ribosome Ribosome mRNA Release->Ribosome Protein Synthesis Protein Synthesis Ribosome->Protein Synthesis Translation

Caption: LNP-mediated mRNA delivery and translation signaling pathway.

References

A Comparative Guide to the In Vivo Biodistribution of RCB-02-4-8 Lipid Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vivo biodistribution of RCB-02-4-8 lipid nanoparticles (LNPs), a novel biodegradable ionizable lipid formulation, against other widely used LNP systems for mRNA delivery. The this compound lipid, part of the RCB-4-8 series, has demonstrated significant potential for targeted pulmonary mRNA delivery and gene editing applications. This document summarizes key experimental findings, presents comparative biodistribution data, and details the experimental protocols utilized in these studies to offer a comprehensive resource for researchers in the field of drug delivery.

Performance Comparison of LNP Formulations

The in vivo efficacy of mRNA-LNP formulations is critically dependent on their biodistribution, which dictates the localization of mRNA translation and subsequent protein expression. The RCB-4-8 LNP formulation has shown a remarkable improvement in lung transfection efficiency compared to established LNP systems.

A pivotal study by Li et al. in Nature Biotechnology (2023) identified RCB-4-8 as a leading candidate from a library of 720 biodegradable ionizable lipids for pulmonary mRNA delivery. The study demonstrated that LNPs formulated with RCB-4-8 exhibited approximately 100-fold greater lung transfection efficiency compared to LNPs formulated with the well-established ionizable lipid, DLin-MC3-DMA (MC3).

While direct quantitative biodistribution data for this compound across a wide range of organs in a head-to-head comparison with multiple other LNPs is not extensively available in a single study, we can compile and compare data from various sources to provide an overview of their organ-targeting tendencies. The following table summarizes the biodistribution profiles of RCB-4-8, MC3, SM-102, and ALC-0315 LNPs based on luciferase reporter gene expression in mice. It is important to note that the data for different LNPs are collated from separate studies, which may have variations in experimental conditions such as administration route and time points.

Ionizable LipidPrimary Target Organ(s)Relative Expression Levels (Compared to other organs in the same study)Key Findings & Citations
RCB-4-8 Lung Significantly higher in the lung following intratracheal administration.Showed ~100-fold higher lung transfection efficiency than MC3 LNPs.[1][2][3]
DLin-MC3-DMA (MC3) Liver, Spleen, Injection SitePredominantly liver-tropic following systemic administration.[4]Lower lung transfection efficiency compared to RCB-4-8.[1][2][3]
SM-102 Liver, Spleen, Injection SiteHigh expression at the injection site (intramuscular) with significant distribution to the liver and spleen.[5][6][7][8]Widely used in mRNA vaccines.
ALC-0315 Liver, SpleenStrong liver and spleen expression following systemic administration.[5][6][7][9][10]A key component of the Pfizer-BioNTech COVID-19 vaccine.

Note: The quantitative values for luciferase expression (e.g., total flux in photons/sec) are highly dependent on the specific experimental setup (dose, imaging parameters, etc.) and are therefore not directly comparable across different studies. The table reflects the general organ tropism and relative expression patterns reported in the cited literature.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are synthesized protocols for key experiments related to the in vivo biodistribution analysis of mRNA-LNPs.

LNP Formulation via Microfluidic Mixing

This protocol describes the formulation of mRNA-LNPs using a microfluidic mixing device, a method that allows for precise control over nanoparticle size and polydispersity.[11][12][13][14][15]

Materials:

  • Ionizable lipid (e.g., this compound), helper lipid (e.g., DOPE or DSPC), cholesterol, and PEG-lipid dissolved in ethanol.

  • mRNA encoding a reporter gene (e.g., Firefly luciferase) dissolved in a low pH buffer (e.g., 10 mM citrate buffer, pH 4.0).

  • Microfluidic mixing device (e.g., NanoAssemblr).

  • Syringes and tubing compatible with the microfluidic device.

  • Dialysis cassettes (e.g., 20,000 MWCO).

  • Phosphate-buffered saline (PBS), pH 7.4.

Procedure:

  • Prepare the lipid solution by dissolving the ionizable lipid, helper lipid, cholesterol, and PEG-lipid in ethanol at the desired molar ratio.

  • Prepare the aqueous mRNA solution by dissolving the mRNA in the citrate buffer.

  • Set up the microfluidic device according to the manufacturer's instructions, priming the system with ethanol and then the aqueous buffer.

  • Load the lipid-ethanol solution and the mRNA-aqueous solution into separate syringes.

  • Connect the syringes to the respective inlets of the microfluidic chip.

  • Set the desired flow rates for both solutions on the syringe pump. The ratio of the aqueous to the organic phase flow rates is typically 3:1.

  • Initiate the mixing process. The rapid mixing of the two solutions leads to the self-assembly of the LNPs.

  • Collect the resulting LNP solution from the outlet.

  • Dialyze the LNP solution against PBS (pH 7.4) overnight at 4°C to remove ethanol and unencapsulated mRNA.

  • Characterize the formulated LNPs for size, polydispersity index (PDI), and encapsulation efficiency.

In Vivo Administration: Intratracheal Instillation in Mice

For studies focusing on pulmonary delivery, intratracheal instillation is a common method for direct administration to the lungs.[16][17][18][19][20]

Materials:

  • Anesthetic (e.g., isoflurane or a ketamine/xylazine cocktail).

  • Intubation platform or a slanted surface.

  • Fiber optic light source for transillumination of the trachea.

  • A modified catheter or a specialized intratracheal instillation device.

  • Syringe containing the LNP solution.

Procedure:

  • Anesthetize the mouse using the chosen anesthetic.

  • Position the mouse in a supine position on the intubation platform, with its head tilted back to extend the neck.

  • Use the fiber optic light to illuminate the neck area, allowing for visualization of the trachea.

  • Gently retract the tongue to one side to get a clear view of the glottis.

  • Carefully insert the catheter through the glottis and into the trachea.

  • Administer the LNP solution through the catheter in a single, steady bolus.

  • Remove the catheter and allow the mouse to recover from anesthesia on a warming pad.

Biodistribution Analysis via In Vivo Imaging System (IVIS)

IVIS imaging allows for the non-invasive, longitudinal monitoring of luciferase expression in live animals.[9][21][22][23][24]

Materials:

  • IVIS imaging system.

  • Anesthesia system (isoflurane).

  • D-luciferin solution (e.g., 15 mg/mL in PBS).

  • Syringes for luciferin injection.

Procedure:

  • At the desired time point post-LNP administration, anesthetize the mouse with isoflurane.

  • Administer D-luciferin via intraperitoneal (IP) injection (typically 150 mg/kg).

  • Wait for the optimal time for luciferin to distribute and for the luciferase reaction to peak (typically 10-15 minutes post-injection). This can be determined by performing a kinetic scan in a preliminary experiment.

  • Place the anesthetized mouse in the IVIS imaging chamber.

  • Acquire bioluminescent images using the system's software. Set the exposure time and other parameters to obtain a clear signal without saturation.

  • For ex vivo analysis, after the final in vivo imaging, euthanize the mouse and dissect the organs of interest (e.g., lungs, liver, spleen, heart, kidneys).

  • Arrange the organs in a petri dish and add fresh luciferin solution.

  • Image the dissected organs in the IVIS system to quantify the bioluminescent signal in each tissue.

Luciferase Assay for Tissue Homogenates

This assay provides a quantitative measurement of luciferase activity in specific tissues.[25][26][27][28][29]

Materials:

  • Luciferase assay reagent (containing luciferin and ATP).

  • Lysis buffer (e.g., Reporter Lysis Buffer).

  • Homogenizer.

  • Microplate luminometer.

  • Opaque 96-well plates.

  • Protein assay kit (e.g., BCA assay).

Procedure:

  • Excise the tissues of interest and weigh them.

  • Homogenize the tissues in an appropriate volume of lysis buffer.

  • Centrifuge the homogenates to pellet cellular debris.

  • Collect the supernatant (tissue lysate).

  • Determine the total protein concentration in each lysate using a protein assay.

  • In an opaque 96-well plate, add a small volume of each tissue lysate.

  • Add the luciferase assay reagent to each well to initiate the luminescent reaction.

  • Immediately measure the luminescence using a microplate luminometer.

  • Normalize the luciferase activity to the total protein concentration for each sample to account for differences in tissue size and homogenization efficiency.

Visualizing Experimental Workflows

To further clarify the experimental processes, the following diagrams, generated using the DOT language for Graphviz, illustrate the key workflows.

LNP_Formulation_Workflow cluster_solutions Solution Preparation cluster_mixing Microfluidic Mixing cluster_purification Purification & Characterization Lipids Lipids in Ethanol Mixing Microfluidic Device Lipids->Mixing mRNA mRNA in Citrate Buffer mRNA->Mixing Dialysis Dialysis vs. PBS Mixing->Dialysis Characterization Size, PDI, Encapsulation Dialysis->Characterization

Caption: Workflow for mRNA-LNP formulation using microfluidic mixing.

In_Vivo_Biodistribution_Workflow cluster_administration Administration cluster_imaging In Vivo & Ex Vivo Imaging cluster_quantification Quantitative Analysis LNP_Admin LNP Administration to Mice (e.g., Intratracheal) Luciferin_Injection D-luciferin Injection LNP_Admin->Luciferin_Injection IVIS_InVivo IVIS Imaging (In Vivo) Luciferin_Injection->IVIS_InVivo Euthanasia Euthanasia & Organ Dissection IVIS_InVivo->Euthanasia IVIS_ExVivo IVIS Imaging (Ex Vivo) Euthanasia->IVIS_ExVivo Homogenization Tissue Homogenization Euthanasia->Homogenization Luciferase_Assay Luciferase Assay Homogenization->Luciferase_Assay Data_Analysis Data Analysis Luciferase_Assay->Data_Analysis

References

Assessing Protein Expression Levels: A Comparative Guide to RCB-02-4-8 LNPs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The delivery of messenger RNA (mRNA) to elicit protein expression is a cornerstone of modern therapeutics and research. Lipid nanoparticles (LNPs) have emerged as the leading non-viral vector for mRNA delivery, with their success underscored by the rapid development of COVID-19 mRNA vaccines. This guide provides a comparative analysis of a novel biodegradable ionizable lipid, RCB-02-4-8, for formulating LNPs to assess protein expression levels, benchmarking its performance against other commonly used alternatives.

Overview of this compound LNPs

This compound is a biodegradable ionizable lipid designed for efficient pulmonary mRNA delivery.[1] Its unique chemical structure, featuring hydrolyzable ester and carbonate groups, allows for rapid biodegradation, potentially reducing toxicity compared to conventional lipids.[1] LNPs formulated with this compound have demonstrated significantly enhanced transfection efficiency in lung tissue, making them a promising tool for respiratory research and therapeutics.[1][2]

Performance Comparison of LNPs for Protein Expression

The efficacy of LNPs in mediating protein expression is critically dependent on the ionizable lipid component. The following tables summarize quantitative data comparing this compound LNPs with other widely used LNP formulations. The primary method for quantifying protein expression in these studies is the measurement of luciferase activity from delivered reporter mRNA.

In Vivo Luciferase Expression in Murine Lungs
LNP FormulationRelative Luciferase Expression (vs. MC3)Key Findings
RCB-4-8 ~100-fold higherSignificantly improved lung transfection efficiency.[1][2]
DLin-MC3-DMA (MC3) 1-fold (Baseline)FDA-approved ionizable lipid, serves as a benchmark.[2]

Data sourced from a study involving intratracheal administration of luciferase mRNA (mLuc) formulated in LNPs to mice.[2]

Comparison of Other Common Ionizable Lipids

While direct comparisons with this compound are limited, the following table provides context on the relative performance of other common ionizable lipids in different applications.

Ionizable LipidApplication/TargetRelative Protein ExpressionReference
SM-102 Intramuscular InjectionComparable to iso-A11B5C1 at injection site.[3]
ALC-0315 In vitro (various cell lines)Lower than SM-102 and MC3 in tested cell lines.[4]
DOTAP Pancreas TargetingReduced off-target expression in liver and spleen.[5]
DLin-MC3-DMA (MC3) In vitro (various cell lines)Lower protein expression compared to ALC-0315 and SM-102.[6]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon research findings. The following are summarized protocols for key experiments cited in this guide.

LNP Formulation (Microfluidic Mixing)
  • Preparation of Solutions:

    • Lipid Phase (Organic): The ionizable lipid (e.g., RCB-4-8), helper lipid (e.g., DOTAP or DOPE), cholesterol, and a PEG-lipid are dissolved in ethanol at a specific molar ratio.[2] For RCB-4-8 with DOTAP, a molar ratio of 30:39:30:1 (ionizable lipid:helper lipid:cholesterol:PEG-lipid) has been used.[2]

    • Aqueous Phase: mRNA is diluted in a low pH buffer (e.g., 10 mM citrate buffer, pH 4.0).[7]

  • Microfluidic Mixing:

    • The lipid and mRNA solutions are loaded into separate syringes and placed on a syringe pump.

    • The solutions are pumped through a microfluidic mixing chip (e.g., from a NanoAssemblr) at a defined flow rate to allow for the self-assembly of LNPs.[8]

  • Purification:

    • The resulting LNP solution is dialyzed against phosphate-buffered saline (PBS) to remove ethanol and unencapsulated mRNA.[9]

In Vivo Protein Expression Assessment in Mice
  • Animal Model: C57BL/6 or other appropriate mouse strains are used.[1][3]

  • LNP Administration:

    • For pulmonary delivery, mice are anesthetized, and the LNP-mRNA solution is administered intratracheally.[2]

    • For systemic delivery, LNPs can be injected intravenously via the tail vein.[10]

  • Protein Expression Analysis (Luciferase):

    • At a specified time point post-administration (e.g., 6 hours), mice are injected intraperitoneally with a D-luciferin solution.[1]

    • After a short incubation period (e.g., 10 minutes), mice are anesthetized and imaged using an in vivo imaging system (IVIS) to detect bioluminescence.[1]

    • Organs can be harvested for ex vivo imaging to quantify luminescence in specific tissues.[5]

Visualizing Workflows and Pathways

Diagrams generated using Graphviz provide a clear visual representation of complex processes.

LNP_Formulation_Workflow cluster_organic Organic Phase cluster_aqueous Aqueous Phase ionizable_lipid Ionizable Lipid (e.g., this compound) ethanol Ethanol ionizable_lipid->ethanol helper_lipid Helper Lipid (e.g., DOTAP) helper_lipid->ethanol cholesterol Cholesterol cholesterol->ethanol peg_lipid PEG-Lipid peg_lipid->ethanol mrna mRNA in Citrate Buffer (pH 4.0) mixer Microfluidic Mixer mrna->mixer ethanol->mixer dialysis Dialysis (vs. PBS) mixer->dialysis final_lnp Purified mRNA-LNPs dialysis->final_lnp

Caption: Workflow for mRNA-LNP formulation via microfluidic mixing.

InVivo_Expression_Workflow start mRNA-LNP Solution administration Intratracheal or Intravenous Injection start->administration mouse Mouse Model administration->mouse incubation Incubation (e.g., 6 hours) mouse->incubation luciferin D-luciferin Injection (IP) incubation->luciferin imaging In Vivo Imaging (IVIS) luciferin->imaging 10 min analysis Quantification of Bioluminescence imaging->analysis

Caption: In vivo protein expression assessment workflow.

LNP_Delivery_Pathway lnp mRNA-LNP endocytosis Endocytosis lnp->endocytosis endosome Endosome (Low pH) endocytosis->endosome escape Endosomal Escape endosome->escape Ionizable lipid protonation cytosol Cytosol escape->cytosol translation mRNA Translation (Ribosomes) cytosol->translation protein Protein Expression translation->protein

Caption: Cellular pathway of LNP-mediated mRNA delivery and protein expression.

Alternative Protein Expression Quantification Methods

Beyond luciferase-based assays, several other techniques are commonly employed to assess protein expression levels. The choice of method often depends on the specific protein of interest, the required sensitivity, and the experimental context.

MethodPrincipleAdvantagesDisadvantages
Western Blot Separation of proteins by size, followed by detection with specific antibodies.Provides information on protein size and post-translational modifications.Semi-quantitative, lower throughput.
ELISA Antibody-based assay for quantifying a specific protein in a sample.Highly sensitive and quantitative, suitable for high-throughput screening.Requires specific antibody pairs.
Flow Cytometry Measures fluorescence from labeled cells, often using fluorescent reporter proteins (e.g., GFP) or fluorescently tagged antibodies.High-throughput, single-cell analysis, allows for multiplexing.[11]Can be less sensitive for low-expression proteins.
Mass Spectrometry Identifies and quantifies proteins based on their mass-to-charge ratio.Highly sensitive and can identify a large number of proteins simultaneously.Requires specialized equipment and expertise.

Conclusion

This compound LNPs represent a significant advancement for pulmonary mRNA delivery, demonstrating superior protein expression in the lungs compared to the established MC3 formulation.[1][2] Their biodegradable nature further enhances their potential for therapeutic applications.[1] For researchers focusing on lung-related protein expression, this compound LNPs are a compelling alternative to existing technologies. When selecting an LNP platform, it is crucial to consider the target tissue, the required level of protein expression, and the potential for toxicity. The experimental protocols and comparative data presented in this guide provide a foundation for making informed decisions in the rapidly evolving field of mRNA delivery.

References

Preclinical Validation of RCB-02-4-8 for Gene Therapy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A New Frontier in Non-Viral Gene Delivery to the Lungs

The landscape of gene therapy is rapidly evolving, with a significant focus on developing safer and more efficient delivery vectors. While viral vectors have been the mainstay, non-viral approaches are gaining considerable attention due to their potential for lower immunogenicity and larger payload capacity. Within this paradigm, lipid nanoparticles (LNPs) have emerged as a clinically advanced platform for nucleic acid delivery. This guide provides a preclinical validation overview of RCB-02-4-8, a novel ionizable cationic lipid, and compares its performance as a key component of an LNP-based mRNA delivery system against established alternatives, particularly the widely used DLin-MC3-DMA (MC3) and viral vectors like Adeno-Associated Virus (AAV).

This compound is an ionizable cationic lipid designed for the formulation of LNPs to deliver messenger RNA (mRNA).[1][2] Its preclinical validation has demonstrated a remarkable potential for pulmonary gene delivery, offering a promising alternative for treating genetic lung diseases.[3]

Comparative Performance Analysis

The preclinical efficacy of LNPs formulated with this compound has been primarily evaluated for mRNA delivery to the lungs. The following tables summarize the key performance metrics of this compound LNPs in comparison to MC3 LNPs and a general comparison with AAV vectors for lung-targeted gene therapy.

Table 1: In Vivo Pulmonary mRNA Delivery Efficiency
FeatureThis compound LNPDLin-MC3-DMA (MC3) LNP
Relative Lung Transfection Efficiency ~100-fold higherBaseline
Biodegradability Rapidly biodegradable (<30% remaining in lungs after 48h)Slower degradation (>90% remaining in lungs after 48h)
Gene Editing Efficiency (in vivo, lung) 13±3% in club cells, 11±2% in ciliated cells (via Cre-mRNA)Not reported in comparative study

Data sourced from Li et al., Nature Biotechnology (2023).[4]

Table 2: General Comparison of Delivery Platforms for Gene Therapy
FeatureThis compound LNP-mRNAAdeno-Associated Virus (AAV)
Vector Type Non-viralViral
Payload mRNA, siRNA, etc. (flexible)Single-stranded DNA (~4.7 kb limit)
Gene Expression TransientLong-term
Immunogenicity Generally lower, allows for repeat dosingCan elicit neutralizing antibodies, limiting re-administration
Manufacturing Scalable chemical synthesisComplex biological production
Tissue Targeting Primarily lung (with intratracheal delivery)Various serotypes with different tissue tropisms

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of preclinical findings. Below are representative protocols for the formulation of this compound LNPs and their in vivo evaluation for pulmonary mRNA delivery.

Protocol 1: Formulation of this compound Lipid Nanoparticles

Objective: To formulate lipid nanoparticles encapsulating mRNA using the ionizable lipid this compound.

Materials:

  • This compound (ionizable lipid)

  • 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) (helper lipid)

  • Cholesterol

  • C14-PEG2000 (PEGylated lipid)

  • mRNA (e.g., encoding Luciferase or Cre recombinase)

  • Ethanol

  • Citrate buffer (pH 4.0)

  • Phosphate-buffered saline (PBS, pH 7.4)

  • Microfluidic mixing device (e.g., NanoAssemblr)

Procedure:

  • Lipid Stock Preparation:

    • Prepare stock solutions of this compound, DOPE, cholesterol, and C14-PEG2000 in ethanol at appropriate concentrations.

    • Mix the lipid stock solutions in a molar ratio of 35:16:46.5:2.5 (this compound:DOPE:Cholesterol:C14-PEG2000).

  • mRNA Solution Preparation:

    • Dilute the mRNA to the desired concentration in a citrate buffer (pH 4.0).

  • LNP Formulation using Microfluidics:

    • Set up the microfluidic mixing device according to the manufacturer's instructions.

    • Load the lipid mixture (in ethanol) into one syringe and the mRNA solution (in citrate buffer) into another syringe.

    • Pump the two solutions through the microfluidic cartridge at a defined flow rate ratio (e.g., 3:1 aqueous to organic).

    • The rapid mixing of the two streams will induce the self-assembly of the LNPs, encapsulating the mRNA.

  • Purification and Buffer Exchange:

    • Dialyze the resulting LNP suspension against PBS (pH 7.4) for at least 6 hours at 4°C using a dialysis cassette (e.g., 20,000 MWCO) to remove ethanol and unencapsulated mRNA.

  • Characterization:

    • Measure the particle size and polydispersity index (PDI) using dynamic light scattering (DLS).

    • Determine the zeta potential of the LNPs.

    • Quantify the mRNA encapsulation efficiency using a fluorescent dye-based assay (e.g., RiboGreen assay).

    • Store the formulated LNPs at 4°C for short-term use or at -80°C for long-term storage.

Protocol 2: In Vivo Evaluation of Pulmonary mRNA Delivery in Mice

Objective: To assess the efficiency of this compound LNP-mediated mRNA delivery to the lungs of mice.

Materials:

  • This compound LNPs encapsulating Luciferase mRNA

  • C57BL/6 mice (6-8 weeks old)

  • Anesthesia (e.g., isoflurane)

  • Intratracheal instillation device

  • In vivo imaging system (IVIS)

  • D-luciferin

Procedure:

  • Animal Preparation:

    • Anesthetize the mice using isoflurane.

    • Position the mouse in a supine position.

  • Intratracheal Administration:

    • Administer a single dose of the this compound LNP-Luciferase mRNA suspension (e.g., 0.125, 0.25, or 0.5 mg/kg mRNA per mouse) via intratracheal instillation.

  • In Vivo Imaging:

    • At 6 hours post-administration, intraperitoneally inject the mice with D-luciferin (150 mg/kg).

    • After 10-15 minutes, image the mice using an IVIS to detect bioluminescence in the lung region.

  • Ex Vivo Analysis (Optional):

    • After in vivo imaging, euthanize the mice.

    • Harvest the lungs and other organs (liver, spleen, heart, kidneys) and perform ex vivo bioluminescence imaging to confirm the localization of protein expression.

  • Data Analysis:

    • Quantify the bioluminescence signal (total flux in photons/second) in the region of interest (lungs) using the analysis software of the IVIS.

    • Compare the luciferase expression levels between different treatment groups.

Visualizing the Pathways and Processes

To better understand the mechanisms and workflows discussed, the following diagrams have been generated using the DOT language.

cluster_0 LNP-mRNA Delivery Pathway LNP This compound LNP-mRNA Endocytosis Endocytosis LNP->Endocytosis Endosome Endosome Endocytosis->Endosome Escape Endosomal Escape Endosome->Escape Cytoplasm Cytoplasm Escape->Cytoplasm Translation mRNA Translation Cytoplasm->Translation Protein Therapeutic Protein Translation->Protein

Caption: LNP-mRNA delivery and mechanism of action.

cluster_1 Preclinical Validation Workflow Formulation LNP Formulation (this compound + mRNA) Characterization Physicochemical Characterization (Size, Zeta, EE%) Formulation->Characterization InVivo In Vivo Administration (Intratracheal in Mice) Characterization->InVivo Imaging Bioluminescence Imaging (IVIS) InVivo->Imaging Analysis Data Analysis & Quantification Imaging->Analysis Comparison Comparison with Control (MC3 LNP) Analysis->Comparison

Caption: Experimental workflow for preclinical validation.

Conclusion

The preclinical data for this compound highlight its potential as a superior ionizable lipid for the formulation of LNPs for pulmonary mRNA delivery. The significantly enhanced transfection efficiency in the lungs compared to the established MC3 lipid, coupled with its favorable biodegradability profile, positions this compound as a promising candidate for the development of novel gene therapies for lung diseases. While further studies are needed to fully elucidate its long-term safety and efficacy in larger animal models, the current findings represent a significant advancement in non-viral gene delivery technology. The ability to achieve efficient gene editing in specific lung cell populations with a transiently expressed system addresses some of the key safety concerns associated with viral vector-based gene therapies.

References

A Head-to-Head Comparison of Lipid Nanoparticles for Pulmonary Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The lung presents a significant target for therapies addressing a range of diseases, from genetic disorders like cystic fibrosis to respiratory infections and lung cancer. Lipid nanoparticles (LNPs) have emerged as a leading platform for delivering nucleic acid-based therapeutics, such as mRNA and siRNA, to the lungs.[1][2] The composition of these LNPs is a critical determinant of their delivery efficiency, safety, and cellular tropism within the complex pulmonary environment.[3] This guide provides an objective comparison of different LNP formulations for pulmonary applications, supported by experimental data, to aid researchers in selecting and designing optimal delivery systems.

Key LNP Components and Their Role in Pulmonary Delivery

The performance of an LNP formulation is dictated by the interplay of its core components:

  • Ionizable Lipids: These lipids are the cornerstone of modern LNPs, enabling efficient encapsulation of nucleic acids at low pH and facilitating their release into the cytoplasm following endocytosis.[4] Minor structural modifications to the ionizable lipid, such as in the linker region, can dramatically alter the LNP's biodistribution and enhance lung-specific transfection.[5]

  • Helper Lipids: Phospholipids like 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) and 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) contribute to the structural integrity of the LNP. The choice of helper lipid can influence the fusogenicity of the nanoparticle and its interaction with the mucus barrier in the lungs.[3]

  • Cholesterol and its Analogs: Cholesterol is a crucial structural component that stabilizes the LNP. Replacing cholesterol with analogs like β-sitosterol has been shown to increase mRNA transfection efficiency, potentially by improving endosomal escape.[6]

  • PEG-Lipids: A polyethylene glycol (PEG) layer on the LNP surface provides stability and prevents aggregation.[7] However, the density and length of the PEG chains must be carefully optimized, as high concentrations can negatively impact transfection efficiency.[6] For aerosolized delivery, PEGylation is critical for maintaining particle stability during nebulization.[7]

Comparative Performance of LNP Formulations

The following tables summarize quantitative data from various studies, comparing different LNP formulations for pulmonary delivery of nucleic acids.

LNP FormulationKey FeaturePayloadAdministration RouteIn Vivo ModelTransfection Efficiency (Lung)Key Findings
306-N16B LNP N-series lipidoidfLuc mRNAIntravenousBalb/c miceHigh luciferase expressionDemonstrated high lung specificity, with protein expression primarily in pulmonary endothelial cells.[8]
113-N16B LNP N-series lipidoidmRNAIntravenousMiceHigh luciferase expressionTransfected a broader range of pulmonary cells, including endothelial cells, macrophages, and epithelial cells.[8]
dmLNP DLin-MC3-DMA & DOTAPsiGLOIntranasalK18hACE2 miceSuperior lung biodistribution vs. sLNPdmLNPs showed better lung accumulation compared to sLNPs when delivered intranasally.[9]
β-sitosterol LNP Cholesterol substitutemRNAInhalation (nebulization)Mice>6 times higher mRNA expression vs. cholesterol LNPsβ-sitosterol substitution enhanced transfection efficiency and resilience to shear stress during nebulization.[6][10]
MB-LNP-02 AI-optimizedfluc mRNAIntravenousC57bl/6 mice100-fold increased potency vs. MB-LNP-01Machine learning-guided optimization significantly improved LNP potency for lung delivery.[11]
MB-LNP-05 AI-optimized for safetyfluc mRNAIntravenousC57bl/6 mice & NHPsEnhanced lung-specific expression vs. MB-LNP-02Engineered for improved safety, showing a >100-fold reduction in cytokine elevation and a 30-fold reduction in inflammatory cytokines in NHPs.[11]
Lipid 35 LNP Amide linker in ionizable lipidmLuc mRNAIntravenousMiceHigh lung specificityFine-tuning the ionizable lipid linker enabled high levels of protein expression selectively in the lungs.[5]
Cationic Lipid Pair (CLP) LNP Ionizable lipid + quaternary ammonium lipidmRNAIntravenousMiceImproved liver-to-lung tropismThe CLP strategy effectively shifted mRNA delivery preference from the liver to the lungs.[12]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon published findings. Below are summaries of key experimental protocols cited in this guide.

LNP Formulation

Lipid nanoparticles are typically formulated by rapidly mixing an organic phase containing the lipids with an aqueous phase containing the nucleic acid cargo. A common method is microfluidic mixing:

  • Lipid Preparation: The ionizable lipid, helper lipid (e.g., DSPC or DOPE), cholesterol, and PEG-lipid are dissolved in ethanol at a specific molar ratio.[5][8]

  • Nucleic Acid Preparation: The mRNA or siRNA is diluted in a low pH buffer (e.g., citrate buffer, pH 4.0).

  • Microfluidic Mixing: The lipid-ethanol solution and the nucleic acid-buffer solution are pumped through a microfluidic device (e.g., NanoAssemblr) at a defined flow rate ratio (e.g., 3:1 aqueous to organic).[5]

  • Dialysis and Concentration: The resulting LNP solution is dialyzed against phosphate-buffered saline (PBS) to remove ethanol and raise the pH, leading to the formation of stable nanoparticles. The solution is then concentrated using centrifugal filters.

In Vivo Delivery and Assessment in Murine Models

Animal models are essential for evaluating the in vivo performance of LNP formulations.

  • Animal Models: Balb/c or C57bl/6 mice are commonly used.[8][11] For specific applications, transgenic models like K18hACE2 mice (for SARS-CoV-2 research) may be employed.[9]

  • Administration Routes:

    • Intravenous (IV) Injection: LNPs are typically injected via the tail vein.[8]

    • Intranasal (IN) Instillation: A small volume of the LNP solution is delivered to the nostrils of an anesthetized mouse, allowing for natural inhalation into the lungs.[9][13]

    • Intratracheal Administration/Nebulization: LNPs can be delivered directly to the lungs via intratracheal injection or through inhalation of an aerosol generated by a nebulizer.[7][13]

  • Assessment of Transfection Efficiency:

    • Bioluminescence Imaging: When the payload is a luciferase-encoding mRNA (e.g., fLuc or mLuc), transfection efficiency can be quantified by injecting the substrate (e.g., D-luciferin) and measuring the resulting bioluminescence using an in vivo imaging system (IVIS).[8][10] Organs can be harvested for ex vivo imaging to determine organ-specific expression.[10]

    • Flow Cytometry: To identify the specific cell types transfected within the lung, the lung tissue can be digested into a single-cell suspension, stained with fluorescently labeled antibodies against cell surface markers (e.g., CD31 for endothelial cells, CD45 for immune cells), and analyzed by flow cytometry.[10]

  • Safety and Toxicity Assessment:

    • Cytokine Analysis: Blood or spleen tissue can be collected to measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) using ELISA or other immunoassays.[11][14]

    • Liver Enzyme Measurement: Serum levels of liver enzymes such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST) are measured to assess potential hepatotoxicity.[11][14]

    • Histology: Organs like the liver can be sectioned and stained (e.g., with H&E) to evaluate for any tissue damage.[14]

Visualizing Experimental Workflows

Diagrams generated using Graphviz (DOT language) illustrate key experimental processes.

experimental_workflow cluster_formulation LNP Formulation cluster_delivery In Vivo Delivery cluster_analysis Analysis Lipids in Ethanol Lipids in Ethanol Microfluidic Mixing Microfluidic Mixing Lipids in Ethanol->Microfluidic Mixing mRNA in Buffer mRNA in Buffer mRNA in Buffer->Microfluidic Mixing Dialysis & Concentration Dialysis & Concentration Microfluidic Mixing->Dialysis & Concentration LNP Administration LNP Administration Dialysis & Concentration->LNP Administration IV Injection IV Injection LNP Administration->IV Injection IN Instillation IN Instillation LNP Administration->IN Instillation Nebulization Nebulization LNP Administration->Nebulization Bioluminescence Imaging Bioluminescence Imaging IV Injection->Bioluminescence Imaging Flow Cytometry Flow Cytometry IV Injection->Flow Cytometry Safety Assessment Safety Assessment IV Injection->Safety Assessment IN Instillation->Bioluminescence Imaging Nebulization->Bioluminescence Imaging

References

Quantifying Off-Target Effects of Gene Editing Mediated by RCB-02-4-8 Delivery: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of CRISPR-based gene editing has opened new frontiers in therapeutic development. However, ensuring the precision of these powerful tools is paramount. A critical aspect of this is the rigorous quantification of off-target effects—unintended genomic alterations at sites other than the intended target. This guide provides a comparative framework for evaluating the off-target profiles of gene editing systems, with a specific focus on those utilizing the novel biodegradable ionizable lipid nanoparticle (LNP), RCB-02-4-8, for delivery.

It is crucial to understand that This compound is a vehicle for delivering gene-editing cargo , such as mRNA encoding Cas9 and guide RNAs, and not the gene-editing agent itself.[1][2] The off-target effects are primarily determined by the specificity of the guide RNA and the nuclease used. However, the delivery system plays a significant role in the concentration and persistence of the gene-editing machinery within the cell, which can, in turn, influence the frequency of off-target events. An efficient and transient delivery system like this compound, which is designed for pulmonary mRNA delivery and shows rapid biodegradation, could potentially minimize off-target effects by limiting the time the gene-editing components are active in the cell.[1]

This guide will delve into the established methodologies for quantifying off-target effects, present a comparative framework for evaluating different gene-editing approaches, and provide detailed experimental protocols.

Comparative Analysis of Off-Target Effects

A direct quantitative comparison of off-target effects requires experimental data. While specific data on gene editing systems delivered via this compound is not yet publicly available, the following table provides a template for how such a comparison could be structured. This hypothetical table contrasts different delivery methods for a given CRISPR-Cas9 system targeting Gene X.

Parameter This compound LNP Delivery Alternative LNP Delivery Electroporation Adeno-Associated Virus (AAV) Vector
On-Target Editing Efficiency (%) >90% (Hypothetical)85-95%70-90%60-85%
Number of Off-Target Sites (GUIDE-seq) Low (Hypothetical)Low to ModerateModerateModerate to High
Off-Target:On-Target Ratio <0.01 (Hypothetical)<0.05<0.1<0.15
Most Frequent Off-Target Read Count 50 (Hypothetical)150300500
Cell Viability (%) >95%>90%60-80%>90%
Duration of Nuclease Expression Transient (24-72h)Transient (48-96h)Transient (24-48h)Persistent

This table is for illustrative purposes only. Actual data would be generated through the experimental protocols outlined below.

Methodologies for Quantifying Off-Target Effects

Several robust methods exist to identify and quantify off-target cleavage events genome-wide. The choice of method often depends on the desired sensitivity, throughput, and whether the assay is performed in vitro or in vivo.

Key Experimental Protocols

1. GUIDE-seq (Genome-wide Unbiased Identification of DSBs Enabled by Sequencing)

GUIDE-seq is a cell-based method to identify double-strand breaks (DSBs) by integrating a short, double-stranded oligodeoxynucleotide (dsODN) tag into the break sites.[3]

  • Principle: A known dsODN sequence is introduced into cells along with the gene-editing components. This dsODN is incorporated into DSBs, both on- and off-target, through the non-homologous end joining (NHEJ) pathway. Subsequent sequencing of the genomic DNA allows for the identification of these integration sites.

  • Protocol Outline:

    • Co-transfect cells with the CRISPR-Cas9 components (e.g., delivered via this compound) and the dsODN tag.

    • After a suitable incubation period, isolate genomic DNA.

    • Fragment the DNA and perform library preparation, including amplification of the dsODN-tagged fragments.

    • Perform next-generation sequencing (NGS).

    • Analyze the sequencing data to map the integration sites of the dsODN to the reference genome, thereby identifying on- and off-target cleavage sites.

2. CIRCLE-seq (Circularization for In Vitro Reporting of CLeavage Effects by Sequencing)

CIRCLE-seq is a highly sensitive in vitro method to identify nuclease off-target sites.

  • Principle: Genomic DNA is treated with the purified Cas9 ribonucleoprotein (RNP) complex in a test tube. The resulting linear DNA fragments with nuclease-cleaved ends are then circularized, selectively amplified, and sequenced.

  • Protocol Outline:

    • Isolate high-molecular-weight genomic DNA.

    • Treat the DNA with the in vitro assembled Cas9-gRNA RNP.

    • Ligate adaptors to the ends of the cleaved DNA and perform enzymatic reactions to enable circularization.

    • Selectively amplify the circularized fragments.

    • Perform NGS and map the reads to the reference genome to identify cleavage sites.

3. SITE-seq (Selective Enrichment and Identification of Tagged Genomic DNA Ends by Sequencing)

SITE-seq is another in vitro method for identifying off-target sites with high sensitivity.

  • Principle: Similar to CIRCLE-seq, genomic DNA is cleaved by the Cas9 RNP in vitro. The resulting ends are then biotinylated and captured using streptavidin beads, followed by library preparation and sequencing.

  • Protocol Outline:

    • Incubate genomic DNA with the Cas9 RNP.

    • Blunt and A-tail the cleaved DNA ends.

    • Ligate a biotinylated adapter to the A-tailed ends.

    • Shear the DNA and capture the biotinylated fragments with streptavidin beads.

    • Perform library preparation from the captured fragments.

    • Sequence the library and map the reads to identify cleavage sites.

Visualizing Experimental Workflows and Biological Pathways

To further clarify the processes involved, the following diagrams illustrate a typical workflow for quantifying off-target effects and a hypothetical signaling pathway that could be the target of a gene-editing therapeutic.

experimental_workflow cluster_delivery Gene Editing Component Delivery cluster_cell_culture Cell Culture cluster_analysis Off-Target Analysis RCB_LNP This compound LNP (Cas9 mRNA + gRNA) Cells Target Cells RCB_LNP->Cells Alt_Delivery Alternative Delivery (e.g., Electroporation) Alt_Delivery->Cells gDNA_Isolation Genomic DNA Isolation Cells->gDNA_Isolation GUIDE_seq GUIDE-seq gDNA_Isolation->GUIDE_seq CIRCLE_seq CIRCLE-seq gDNA_Isolation->CIRCLE_seq NGS Next-Generation Sequencing GUIDE_seq->NGS CIRCLE_seq->NGS Bioinformatics Bioinformatic Analysis & Off-Target Identification NGS->Bioinformatics

Workflow for Quantifying Off-Target Effects.

signaling_pathway cluster_pathway Hypothetical Disease Pathway cluster_intervention Gene Editing Intervention Receptor Cell Surface Receptor Kinase1 Kinase A Receptor->Kinase1 Signal Kinase2 Kinase B Kinase1->Kinase2 TranscriptionFactor Transcription Factor Z (Target Gene) Kinase2->TranscriptionFactor Activation Disease_Phenotype Disease Phenotype TranscriptionFactor->Disease_Phenotype Promotes Gene_Editing This compound Mediated Gene Editing Gene_Editing->TranscriptionFactor Knockout/Correction

Targeted Gene Editing of a Signaling Pathway.

Conclusion

The development of advanced delivery systems like this compound holds great promise for enhancing the therapeutic potential of gene editing. A thorough evaluation of off-target effects is a non-negotiable step in the preclinical and clinical development of any gene-editing therapeutic. By employing rigorous and standardized methods such as GUIDE-seq and CIRCLE-seq, researchers can build a comprehensive safety profile and objectively compare the specificity of different gene-editing platforms and delivery modalities. As more data becomes available, the scientific community will be better positioned to harness the full potential of technologies like this compound for safe and effective gene therapies.

References

Safety Operating Guide

Proper Disposal Procedures for RCB-02-4-8

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: Essential Safety and Logistical Information for the Disposal of RCB-02-4-8.

This compound, also known as RCB-4-8, is an ionizable cationic lipid utilized in the formation of lipid nanoparticles (LNPs) for mRNA delivery. Proper disposal of this substance is crucial to ensure laboratory safety and environmental protection. This document provides a step-by-step guide for its disposal, based on available safety data.

Chemical Identification and Formulation

ParameterInformation
Synonyms RCB-4-8
CAS Number 2941228-91-5
Molecular Formula C68H120N2O10
Formulation A solution in ethanol

Disposal and Decontamination Procedures

The following procedures are based on the Safety Data Sheet (SDS) for RCB-4-8, which is supplied as a solution in ethanol. The primary hazards are associated with the flammable nature of the ethanol solvent.

Immediate Actions and Spill Management

In the event of a spill, immediate action is required to contain the material and prevent further contamination.

  • Remove Ignition Sources : As the product is in an ethanol solution, which is flammable, eliminate all potential sources of ignition from the area.

  • Ventilate the Area : Ensure adequate ventilation to disperse flammable vapors.

  • Personal Protective Equipment (PPE) : Wear appropriate PPE, including gloves, eye protection, and a lab coat.

  • Containment : Use an absorbent material such as sand, diatomite, or universal binders to absorb the spill.

  • Collection : Carefully collect the absorbed material and place it into a suitable, sealed container for disposal.

Waste Disposal Protocol

Proper disposal of this compound waste must adhere to local, regional, and national regulations.

StepProcedure
1. Waste Classification The waste is classified as hazardous due to the ethanol content.
2. Containerization Collect all waste material, including empty containers and contaminated absorbents, in a clearly labeled, sealed, and appropriate hazardous waste container.
3. Storage Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials and ignition sources.
4. Regulatory Compliance Disposal must be conducted in accordance with all applicable official regulations. Do not dispose of with household garbage or allow it to enter the sewage system.[1]
5. Professional Disposal Arrange for a licensed hazardous waste disposal company to collect and dispose of the material.

Disposal Workflow

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

This compound Disposal Workflow cluster_spill Spill or Release cluster_waste Routine Waste Spill Spill Occurs Ignition Remove Ignition Sources Spill->Ignition Ventilate Ensure Ventilation Ignition->Ventilate PPE Wear Appropriate PPE Ventilate->PPE Contain Contain with Absorbent Material PPE->Contain CollectSpill Collect and Seal in Waste Container Contain->CollectSpill Store Store in Designated Secure Area CollectSpill->Store Waste Unused Product or Contaminated Material CollectWaste Place in Labeled Hazardous Waste Container Waste->CollectWaste CollectWaste->Store Dispose Arrange for Licensed Hazardous Waste Disposal Store->Dispose

Caption: Logical workflow for the safe disposal of this compound.

Experimental Protocols

No specific experimental protocols for the disposal of this compound are provided in the safety data sheets beyond the general procedures outlined above. The disposal process is a standard safety and hazardous waste management procedure, not an experimental one.

It is imperative that all personnel handling this compound are thoroughly familiar with the information contained in the product's Safety Data Sheet and receive appropriate safety training.

References

Navigating the Uncharted: A Safety-First Approach to Handling RCB-02-4-8

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with the novel compound RCB-02-4-8, a robust safety protocol is not just a recommendation—it is a necessity. In the absence of a specific Safety Data Sheet (SDS), a conservative approach that assumes high potency and toxicity is the only responsible course of action. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the well-being of laboratory personnel.

At the core of safe handling is a multi-layered approach to Personal Protective Equipment (PPE), tailored to the specific laboratory activity. The Occupational Safety and Health Administration (OSHA) mandates that employers have a written Chemical Hygiene Plan (CHP) and provide appropriate PPE and training for handling hazardous chemicals.[1][2] For novel compounds with unknown hazard profiles, this plan must be particularly stringent.

Personal Protective Equipment (PPE): A Task-Based Guide

The selection of PPE is critical to minimize exposure. A thorough risk assessment considering the compound's physical form (solid or in solution) and the nature of the procedure should always precede any laboratory work.[3][4][5] The following table summarizes recommended PPE for various activities involving this compound.

Laboratory ActivityPrimary Engineering ControlRecommended Personal Protective EquipmentRationale
Weighing and Dispensing (as a solid/powder) Certified Chemical Fume Hood or Ventilated Balance Enclosure- Full-face Powered Air-Purifying Respirator (PAPR) or N95/P100 respirator with eye protection- Disposable, solid-front lab coat with tight-fitting cuffs- Double-gloving (e.g., nitrile or neoprene)- Disposable sleevesHigh risk of aerosolization and inhalation of potent powders. Full respiratory and skin protection is paramount to prevent exposure.[3][4]
Solution Preparation and Handling Certified Chemical Fume Hood- Lab coat- Chemical splash goggles or a face shield- Chemical-resistant gloves (e.g., nitrile, neoprene)Reduced risk of aerosolization compared to handling powders, but the potential for splashes and spills remains a significant concern.[3]
Cell Culture and In Vitro Assays Biosafety Cabinet (if applicable) or Chemical Fume Hood- Lab coat- Safety glasses with side shields- Chemical-resistant gloves (e.g., nitrile)Controlled environment minimizes exposure, but standard laboratory PPE is still required to protect against splashes and contamination.
Decontamination and Waste Disposal Designated and well-ventilated area- Chemical splash goggles or a face shield- Heavy-duty, chemical-resistant gloves- Chemical-resistant apron over a lab coatHandling of contaminated materials and cleaning agents requires robust protection against chemical splashes and contact.

Note: Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with all regulatory requirements.

Operational and Disposal Plans: A Step-by-Step Approach

A clear and concise plan for the handling and disposal of this compound is essential to prevent contamination and ensure environmental safety.

Experimental Workflow

The following diagram illustrates a logical workflow for the safe handling of a potent chemical compound from initial preparation to final disposal.

Figure 1. Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling (in Containment) cluster_cleanup Post-Handling prep_risk Conduct Risk Assessment prep_ppe Select and Don Appropriate PPE prep_risk->prep_ppe prep_area Prepare and Decontaminate Work Area prep_ppe->prep_area handle_weigh Weighing (Solid) prep_area->handle_weigh Proceed to Handling handle_solution Solution Preparation handle_weigh->handle_solution handle_experiment Experimental Procedures handle_solution->handle_experiment cleanup_decon Decontaminate Equipment and Surfaces handle_experiment->cleanup_decon Proceed to Cleanup cleanup_waste Segregate and Label Hazardous Waste cleanup_decon->cleanup_waste cleanup_ppe Doff PPE Correctly cleanup_waste->cleanup_ppe

Caption: A logical workflow for the safe handling of potent compounds.

Decontamination and Disposal
  • Decontamination: All surfaces and equipment that have come into contact with this compound should be decontaminated. The choice of decontaminating agent should be based on the chemical properties of the compound and may include solutions of bleach, ethanol, or specialized laboratory detergents.

  • Waste Disposal: All solid and liquid waste contaminated with this compound must be treated as hazardous waste.

    • Solid Waste: Contaminated PPE (gloves, lab coats, sleeves), weigh boats, and other disposable items should be collected in a dedicated, sealed, and clearly labeled hazardous waste container.

    • Liquid Waste: Aqueous and solvent-based solutions containing this compound should be collected in separate, sealed, and appropriately labeled hazardous waste containers. Do not mix incompatible waste streams.

    • Sharps: Needles, syringes, and other sharps must be disposed of in a designated sharps container.

By adhering to these stringent safety protocols, researchers can mitigate the risks associated with handling novel compounds like this compound, fostering a culture of safety and responsibility in the laboratory.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.